Product packaging for 2-Methyl-6-(trifluoromethyl)phenol(Cat. No.:CAS No. 124837-37-2)

2-Methyl-6-(trifluoromethyl)phenol

Cat. No.: B2583071
CAS No.: 124837-37-2
M. Wt: 176.138
InChI Key: PISMFZKNXHOJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-6-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C8H7F3O and its molecular weight is 176.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3O B2583071 2-Methyl-6-(trifluoromethyl)phenol CAS No. 124837-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISMFZKNXHOJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-6-(trifluoromethyl)phenol, identified by the CAS number 124837-37-2, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of a methyl group and a trifluoromethyl group ortho to the hydroxyl functionality on the phenol ring imparts unique physicochemical properties, making it a valuable building block in the synthesis of complex molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the phenolic proton and influences the molecule's lipophilicity and metabolic stability, properties that are highly sought after in the design of novel pharmaceuticals. This technical guide provides a comprehensive overview of the core properties, synthesis, safety considerations, and applications of this compound.

Core Properties and Characteristics

This compound is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 124837-37-2[1]
Molecular Formula C₈H₇F₃O[2][3]
Molecular Weight 176.14 g/mol [2]
Physical Form White to Yellow Solid[4]
Storage Temperature 2-8°C[2][4]

Chemical Structure and Logic

The chemical structure of this compound is foundational to its utility.

G start 2-Chloro-1-methyl-3-nitrobenzene step1 Trifluoromethylation start->step1 e.g., CF₃-source, catalyst intermediate 2-Methyl-1-nitro-3-(trifluoromethyl)benzene step1->intermediate step2 Reduction intermediate->step2 e.g., H₂, Pd/C or SnCl₂ aniline 2-Methyl-6-(trifluoromethyl)aniline step2->aniline step3 Diazotization & Hydrolysis aniline->step3 1. NaNO₂, H₂SO₄ 2. H₂O, Δ product This compound step3->product

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical characteristics of 2-Methyl-6-(trifluoromethyl)phenol (CAS No. 124837-37-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, spectroscopic profile, acidity, and analytical methodologies pertinent to this compound. By synthesizing theoretical principles with practical protocols, this guide aims to serve as an essential resource for the effective handling, analysis, and application of this fluorinated phenol derivative.

Introduction and Molecular Identity

This compound is a substituted aromatic compound featuring a hydroxyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring. The unique ortho-positioning of these three distinct functional groups creates a specific electronic and steric environment that dictates its chemical behavior and physical properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the phenolic proton, while the methyl group, being electron-donating, provides a countervailing effect. This interplay makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where precise tuning of acidity, lipophilicity, and metabolic stability is critical.

This guide offers an in-depth analysis of these properties, providing both quantitative data where available and expert interpretation grounded in the principles of physical organic chemistry.

Key Identifiers:

  • Chemical Name: this compound[1][2]

  • CAS Number: 124837-37-2[1][2][3]

  • Molecular Formula: C₈H₇F₃O[2][4]

  • Molecular Weight: 176.14 g/mol [2]

  • Physical Form: White to Yellow Solid

Physicochemical Properties

The properties of this compound are largely dictated by the electronic effects of its substituents. The potent, electron-withdrawing inductive effect of the trifluoromethyl group (-CF₃) increases the acidity of the phenol compared to unsubstituted phenol or cresol. Conversely, the electron-donating hyperconjugation effect of the methyl group (-CH₃) slightly mitigates this acidity.

Table 1: Summary of Physicochemical Data

PropertyValue / DescriptionSource / Rationale
CAS Number 124837-37-2[1][2]
Molecular Formula C₈H₇F₃O[2][4]
Molecular Weight 176.14 g/mol [2]
Appearance White to Yellow Solid
Melting Point (°C) Data not available. Expected to be a low-melting solid, similar to related isomers like 2-(Trifluoromethyl)phenol (45-46 °C).Based on isomeric data[5]
Boiling Point (°C) Data not available.
Acidity (pKa) Data not available. Expected to be lower (more acidic) than o-cresol (pKa ~10.3) and slightly higher (less acidic) than 2-(trifluoromethyl)phenol (pKa ~8.8) due to the competing effects of the -CH₃ and -CF₃ groups.Inferred from substituent effects
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, acetone, and dichloromethane.General property of substituted phenols
Storage Temperature 2-8 °C, under an inert atmosphere.[2]

Spectroscopic and Analytical Profile

Accurate identification and quantification of this compound rely on standard spectroscopic and chromatographic techniques. The unique substitution pattern provides a distinct analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the three adjacent protons on the benzene ring. A singlet for the phenolic -OH proton will be observed, with its chemical shift being concentration and solvent-dependent. A singlet for the methyl (-CH₃) protons will appear in the upfield region (approx. 2.1-2.4 ppm).

  • ¹³C NMR: The carbon spectrum will display eight unique signals. The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the directing effects of the three different substituents.

  • ¹⁹F NMR: A strong singlet is expected, characteristic of the -CF₃ group, providing a clear and sensitive handle for identification and quantification in complex mixtures.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group appears just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation pathways would include the loss of a hydrogen atom, a methyl radical, or cleavage of the C-C bond to lose the CF₃ group.

Analytical Methodologies: Experimental Protocols

The quantification and quality control of this compound can be reliably achieved using gas and liquid chromatography. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography (GC) Analysis

GC with Flame Ionization Detection (FID) is a robust method for analyzing phenols. Due to the polarity of the hydroxyl group, derivatization is sometimes employed to improve peak shape and thermal stability, though direct analysis is often feasible on modern capillary columns.

Step-by-Step Protocol (Underivatized):

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as methanol or dichloromethane to a final concentration of ~1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Quantification: Identify the peak corresponding to this compound based on its retention time, as determined by running an authentic standard. Quantify using an external or internal standard calibration curve.

Causality Behind Experimental Choices: The phenyl-methylpolysiloxane column is chosen for its general-purpose utility and good performance with moderately polar compounds like phenols. The temperature program is designed to ensure good separation from potential impurities and solvent peaks while providing a sharp, symmetrical peak for the analyte.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the chromatographic analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Start Obtain Sample Dissolve Dissolve in Solvent (e.g., MeOH) Start->Dissolve Filter Filter if Necessary Dissolve->Filter Inject Inject into GC or HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (FID or UV) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Report Report Concentration Calibrate->Report

Caption: General workflow for chromatographic analysis.

Safety and Handling

As a substituted phenol, this compound requires careful handling. The trifluoromethyl group can enhance its biological activity and toxicity profile compared to non-fluorinated analogues.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautions for Safe Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling Practices: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 2-8 °C under an inert atmosphere.[2]

Conclusion

This compound is a specialty chemical with distinct physicochemical properties derived from its unique trifunctional substitution pattern. Its enhanced acidity and specific steric profile make it a compound of interest for synthetic chemistry. While some specific physical constants are not yet widely reported, its characteristics can be reliably predicted based on established chemical principles and data from structural isomers. The analytical methods and safety protocols detailed in this guide provide a robust framework for researchers to confidently and safely work with this compound.

References

synthesis routes for 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)phenol

Introduction

This compound is a key building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a methyl and a trifluoromethyl group on the phenolic ring imparts unique electronic and steric properties, making it a desirable intermediate for creating complex and biologically active compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a detailed overview of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and practical considerations for each approach.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two primary retrosynthetic disconnections:

  • Ortho-methylation of a trifluoromethylphenol precursor: This strategy involves the introduction of a methyl group at the ortho position of a pre-existing trifluoromethylphenol.

  • Trifluoromethylation of a cresol precursor: This approach starts with a readily available cresol derivative and introduces the trifluoromethyl group at the desired position.

Each of these strategies encompasses several distinct synthetic methodologies, which will be explored in detail in the following sections.

Route 1: Ortho-Methylation of 2-(Trifluoromethyl)phenol

This is a conceptually straightforward approach that begins with the commercially available 2-(trifluoromethyl)phenol. The main challenge lies in achieving selective methylation at the C6 position.

Method 1.1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this case, the hydroxyl group of the phenol can be used as a directing group to facilitate metalation at the adjacent ortho position.

Experimental Protocol:

  • Protection of the Hydroxyl Group: The acidic proton of the phenol must first be protected to prevent it from quenching the organometallic reagent. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether.

  • Ortho-Lithiation: The protected phenol is then treated with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The ortho-directing effect of the ether oxygen facilitates the removal of the proton at the C6 position.[2]

  • Electrophilic Quench with a Methylating Agent: The resulting aryllithium species is then quenched with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Deprotection: The protecting group is subsequently removed under acidic conditions to yield the final product.

Causality Behind Experimental Choices:

  • Protecting Group: The THP group is chosen for its ease of installation and removal under mild conditions, and its stability to strong bases.

  • Lithium Base: s-BuLi is often more effective than n-BuLi for the lithiation of less activated aromatic C-H bonds.

  • Low Temperature: The reaction is performed at low temperature to prevent side reactions and ensure the stability of the aryllithium intermediate.

Workflow Diagram:

DoM_Route start 2-(Trifluoromethyl)phenol step1 Protection (DHP, acid catalyst) start->step1 intermediate1 THP-protected phenol step1->intermediate1 step2 Ortho-Lithiation (s-BuLi, THF, -78 °C) intermediate1->step2 intermediate2 Aryllithium Intermediate step2->intermediate2 step3 Methylation (CH3I) intermediate2->step3 intermediate3 Methylated protected phenol step3->intermediate3 step4 Deprotection (aq. HCl) intermediate3->step4 end_product This compound step4->end_product

Directed Ortho-Metalation Workflow
Method 1.2: Catalytic Ortho-Alkylation

Recent advances in catalysis have enabled the direct ortho-alkylation of phenols, bypassing the need for stoichiometric directing groups and harsh organometallic reagents. Iron-magnesium oxide catalysts have shown high activity and selectivity for the ortho-methylation of phenols using methanol as the alkylating agent.[3]

Experimental Protocol:

  • Catalyst Preparation: An iron-magnesium oxide catalyst is prepared, often by co-precipitation or impregnation methods.

  • Reaction Setup: 2-(Trifluoromethyl)phenol, methanol, and the catalyst are charged into a high-pressure reactor.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 400-500 °C) and pressures.[4]

  • Workup and Purification: After the reaction, the catalyst is filtered off, and the product is isolated and purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Catalyst: The iron-magnesium oxide catalyst provides active sites for both the activation of the phenol and the methylation reaction, with the magnesium oxide component enhancing ortho-selectivity.[3]

  • Methanol: Methanol serves as a readily available and cost-effective methylating agent.

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the C-H activation and methylation steps.

Workflow Diagram:

Catalytic_Alkylation_Route start 2-(Trifluoromethyl)phenol reaction High T, High P Reactor start->reaction reagents Methanol (CH3OH) reagents->reaction catalyst Fe-Mg Oxide Catalyst catalyst->reaction workup Filtration & Purification reaction->workup end_product This compound workup->end_product

Catalytic Ortho-Alkylation Workflow

Route 2: Trifluoromethylation of o-Cresol

This strategy starts with the inexpensive and widely available o-cresol. The key challenge is the regioselective introduction of the trifluoromethyl group at the C6 position.

Method 2.1: Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful method for the introduction of the CF₃ group. Reagents that can generate the trifluoromethyl radical (•CF₃) are employed.

Experimental Protocol:

  • Reaction Setup: o-Cresol is dissolved in a suitable solvent, and a radical initiator and a trifluoromethyl source are added.

  • Trifluoromethylating Agents: Common sources of •CF₃ include trifluoroiodomethane (CF₃I) in the presence of a radical initiator (like AIBN or under photolytic conditions), or sodium trifluoromethanesulfinate (Langlois' reagent).[5]

  • Reaction Conditions: The reaction is typically carried out under inert atmosphere and may require heating or UV irradiation to initiate radical formation.

  • Workup and Purification: The reaction mixture is worked up to remove byproducts, and the desired product is isolated by chromatography.

Causality Behind Experimental Choices:

  • Radical Approach: Radical reactions are often less sensitive to steric hindrance compared to ionic reactions, which can be advantageous for functionalizing the hindered position ortho to the methyl group.

  • CF₃I: Trifluoroiodomethane is a common and effective source of trifluoromethyl radicals upon homolytic cleavage of the C-I bond.[6]

Workflow Diagram:

Radical_Trifluoromethylation_Route start o-Cresol reaction Reaction under Inert Atmosphere (Heat or UV) start->reaction reagents CF3I, Radical Initiator (e.g., AIBN) reagents->reaction workup Workup & Chromatographic Purification reaction->workup end_product This compound workup->end_product

Radical Trifluoromethylation Workflow
Method 2.2: Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating agents, often referred to as "CF₃⁺" sources, can also be used. These reagents are typically hypervalent iodine compounds or sulfonium salts.

Experimental Protocol:

  • Activation of the Phenol: The phenol may need to be converted to a more nucleophilic phenoxide by treatment with a base.

  • Reaction with Electrophilic CF₃ Source: The activated phenol is then reacted with an electrophilic trifluoromethylating agent, such as a Togni or Umemoto reagent.[5]

  • Reaction Conditions: The reaction conditions will vary depending on the specific reagent used but are often milder than those required for radical reactions.

  • Workup and Purification: Standard aqueous workup followed by purification yields the product.

Causality Behind Experimental Choices:

  • Electrophilic Reagents: These reagents offer an alternative to radical methods and can sometimes provide different regioselectivity or functional group tolerance.

  • Phenoxide Activation: Conversion to the phenoxide increases the nucleophilicity of the aromatic ring, facilitating electrophilic attack.

Comparative Analysis of Synthesis Routes

Route Starting Material Key Reagents Advantages Disadvantages
1.1: Directed Ortho-Metalation 2-(Trifluoromethyl)phenols-BuLi, CH₃IHigh regioselectivity, well-established methodology.Requires cryogenic temperatures, stoichiometric use of strong base, and protection/deprotection steps.
1.2: Catalytic Ortho-Alkylation 2-(Trifluoromethyl)phenolMethanol, Fe-Mg Oxide CatalystAtom-economical, potentially scalable for industrial production.Requires high temperatures and pressures, catalyst preparation and optimization can be complex.
2.1: Radical Trifluoromethylation o-CresolCF₃I, Radical InitiatorMilder conditions than some other methods, good for sterically hindered positions.May suffer from lack of regioselectivity, leading to mixtures of isomers.
2.2: Electrophilic Trifluoromethylation o-CresolTogni/Umemoto ReagentsOften milder conditions, commercially available reagents.Reagents can be expensive, regioselectivity can be an issue.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, the desired scale of production, and the laboratory equipment on hand. For laboratory-scale synthesis where high regioselectivity is paramount, the Directed Ortho-Metalation route is a strong candidate. For larger-scale industrial production, the Catalytic Ortho-Alkylation approach, despite its demanding conditions, offers a more atom-economical and potentially cost-effective solution. The trifluoromethylation of o-cresol presents a valid alternative, although control of regioselectivity remains a key consideration. Further research and process optimization in these areas will undoubtedly lead to even more efficient and sustainable methods for the production of this important chemical intermediate.

References

molecular structure and conformation of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-6-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CAS No. 124837-37-2). As a valuable building block in medicinal chemistry, understanding its three-dimensional architecture is paramount for predicting its physicochemical properties and its interactions with biological targets.[1][2] This document synthesizes data from computational modeling and spectroscopic principles to elucidate the dominant conformational features governed by intramolecular hydrogen bonding and steric hindrance. We present a detailed examination of the electronic effects of the substituents, the rotational energy barriers, and the preferred spatial arrangement of the hydroxyl and trifluoromethyl groups. Methodologies for experimental verification are discussed, along with the profound implications of this molecule's rigid conformation on drug design and development strategies.

Introduction: A Scaffold of Strategic Importance

This compound is a substituted aromatic compound of significant interest to researchers in pharmaceutical and materials science.[1] Its architecture, featuring a phenol core flanked by a methyl group and a trifluoromethyl group in ortho positions, provides a unique combination of electronic and steric properties. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in modern drug design. Its high electronegativity and metabolic stability can enhance a molecule's lipophilicity, membrane permeability, and binding affinity to biological targets.[1][2]

The strategic placement of substituents at the 2 and 6 positions introduces significant steric constraints that dictate the molecule's conformational preferences. This guide moves beyond a simple two-dimensional representation to explore the molecule's three-dimensional reality, which is dominated by a powerful intramolecular hydrogen bond. Understanding this locked conformation is not merely an academic exercise; it is critical for rational drug design, as the molecule's shape and electrostatic potential surface are key determinants of its pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Substituent Effects

The foundational structure of this compound is a benzene ring bonded to a hydroxyl (-OH) group, a methyl (-CH₃) group, and a trifluoromethyl (-CF₃) group. The relative positions of these groups give rise to a complex interplay of electronic and steric effects.

  • Hydroxyl Group (-OH): Acts as a hydrogen bond donor and imparts phenolic acidity.

  • Methyl Group (-CH₃): A weakly electron-donating group that provides steric bulk.

  • Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group due to the high electronegativity of fluorine atoms. It also serves as a hydrogen bond acceptor and is metabolically robust.[2]

The opposing electronic natures of the methyl (donating) and trifluoromethyl (withdrawing) groups modulate the electron density of the aromatic ring and the acidity of the phenolic proton. However, the most defining feature of this molecule arises from the proximity of the ortho substituents.

Caption: 2D representation of this compound.

Conformational Analysis: The Dominance of an Intramolecular Hydrogen Bond

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O bond of the hydroxyl group and the C-C bond of the trifluoromethyl group. Theoretical calculations on the closely related 2-trifluoromethylphenol have identified four key structures on its potential energy surface.[3] The most stable of these is a syn conformer, where the hydroxyl hydrogen points toward the trifluoromethyl group, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms (O-H···F).[3]

For this compound, this interaction is even more critical due to the added steric pressure from the ortho-methyl group, which would clash with a freely rotating hydroxyl group.

  • Syn Conformer: The hydroxyl proton is oriented towards the trifluoromethyl group. This conformation is significantly stabilized by an intramolecular O-H···F hydrogen bond. This bond effectively "locks" the hydroxyl group in place, creating a pseudo-six-membered ring.[3][4] Computational studies on 2-trifluoromethylphenol suggest this hydrogen bond has a length of approximately 1.98 Å, indicating a medium-strength interaction.[3]

  • Anti Conformer: The hydroxyl proton points away from the trifluoromethyl group, towards the methyl group. This conformation is sterically disfavored due to repulsion between the hydrogen of the hydroxyl group and the hydrogens of the methyl group. It is therefore significantly higher in energy than the syn conformer.

The energy difference between these conformers is substantial enough to ensure that, at room temperature, the molecule exists almost exclusively in the syn conformation. This conformational rigidity is a defining characteristic.

Caption: Conformational equilibrium of this compound.

Experimental and Computational Elucidation Workflows

A multi-faceted approach combining computational chemistry and spectroscopy is required to fully characterize the conformational landscape.

Causality Behind Method Selection
  • Computational Chemistry (DFT): Density Functional Theory (DFT) is the tool of choice for an initial, in silico investigation.[5][6][7] It allows for the mapping of the potential energy surface by performing relaxed scans of the key dihedral angles (e.g., C6-C1-O-H). This process identifies energy minima (stable conformers) and transition states (rotational barriers), providing quantitative predictions of their relative energies and geometries before any wet lab experiments are conducted.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the premier technique for studying molecular conformation in solution. For this molecule, ¹H NMR is particularly insightful. The chemical shift of the phenolic proton (O-H) is a sensitive probe for hydrogen bonding. In a non-H-bonding environment, this proton signal is typically broad and appears around 5-7 ppm. In the presence of the strong intramolecular O-H···F bond, the proton becomes significantly deshielded, and its signal shifts downfield (e.g., >10 ppm) and often sharpens. This provides strong, direct evidence for the locked syn conformation.

  • X-ray Crystallography: This technique provides an unambiguous determination of the molecular structure in the solid state.[9] While solution and solid-state conformations can differ, for a molecule with a strong intramolecular interaction like this one, the solid-state structure is highly likely to reflect the dominant solution conformer. It would provide precise, quantitative data on bond lengths and angles, including the O-H···F distance.

Experimental Protocol: ¹H NMR for Intramolecular H-Bond Detection

This protocol outlines a self-validating system for confirming the syn conformation in solution.

  • Sample Preparation (Self-Validation Check 1: Purity):

    • Accurately weigh ~10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: Using a dry, aprotic solvent is crucial to prevent intermolecular hydrogen exchange with solvent molecules, which would broaden the hydroxyl proton signal and mask the intramolecular effect.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Instrument Setup (Self-Validation Check 2: Calibration):

    • Use a high-field NMR spectrometer (≥400 MHz). Rationale: Higher field strength provides better signal dispersion, which is important for resolving aromatic proton couplings.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set the spectral width to cover a range from -1 to 16 ppm to ensure the downfield hydroxyl proton is observed.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the spectrum using the residual solvent peak.

    • Expected Outcome: Identify a signal significantly downfield (likely >10 ppm) corresponding to the single hydroxyl proton. Its sharp nature and extreme downfield shift are confirmatory evidence of a strong intramolecular hydrogen bond, and thus the dominance of the syn conformation.

Caption: Workflow for NMR-based conformational analysis.

Summary of Quantitative Structural Data

The following table summarizes key geometric parameters anticipated for the stable syn conformer of this compound, based on DFT calculations performed on the closely related 2-trifluoromethylphenol.[3] These values provide a quantitative basis for understanding the molecule's geometry.

ParameterPredicted Value (for 2-trifluoromethylphenol)Significance
H-Bond Length (O-H···F) ~1.98 ÅConfirms a medium-strength hydrogen bonding interaction.
H-Bond Angle (O-H···F) ~120-130°Indicates the geometry of the six-membered pseudo-ring.
C-F Bond Length (H-bonded F) Lengthened by ~0.02 ÅA direct geometrical consequence of the hydrogen bond formation.[3]
Energy of Syn vs. Anti Syn is the global minimumThe energy difference is large enough to make the anti form negligible.
Rotational Barrier (-OH) HighThe H-bond and steric hindrance create a significant barrier to rotation.[6]

Implications for Drug Development Professionals

The rigid, well-defined conformation of this compound has profound and advantageous implications for its use as a scaffold in drug design.

  • Enhanced Lipophilicity: The intramolecular hydrogen bond masks the polarity of the hydroxyl proton, preventing it from interacting with water. This increases the molecule's overall lipophilicity (logP), which can improve its ability to cross biological membranes and enhance oral bioavailability.

  • Pre-organization for Receptor Binding: A molecule that is conformationally rigid pays a smaller entropic penalty upon binding to its target. Because this compound is "locked" in a single, low-energy state, it is pre-organized for binding, which can lead to a significant increase in binding affinity and potency.

  • Predictable Structure-Activity Relationships (SAR): The rigidity of the scaffold simplifies SAR studies. With fewer accessible conformations, it is easier to correlate structural modifications with changes in biological activity, accelerating the optimization process.

  • Improved Metabolic Stability: The trifluoromethyl group itself is known to block metabolic oxidation.[1] The intramolecular hydrogen bond can further shield the hydroxyl group, a common site of phase II metabolism (glucuronidation), potentially improving the metabolic lifetime of a drug candidate.

Conclusion

The molecular architecture of this compound is a testament to the power of intramolecular forces in dictating molecular shape. The interplay between the steric bulk of the methyl group and the hydrogen-bonding capability of the trifluoromethyl group coerces the molecule into a single, dominant syn conformation. This conformational rigidity is not a limitation but a key feature that can be exploited by medicinal chemists to design drug candidates with improved potency, selectivity, and pharmacokinetic properties. This guide has provided the theoretical framework, experimental rationale, and practical implications of this unique structural motif, offering researchers a solid foundation for its application in advanced synthesis and drug discovery.

References

A Technical Guide to the Potential Biological Activities of 2-Methyl-6-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The trifluoromethyl group, in particular, offers a unique confluence of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can profoundly influence a molecule's interaction with biological targets.[1] This guide focuses on the untapped potential of derivatives based on the 2-Methyl-6-(trifluoromethyl)phenol scaffold. While direct and extensive biological data for this specific family of compounds remains nascent in publicly accessible literature, this document serves as a technical primer for researchers and drug development professionals. By synthesizing data from structurally analogous compounds and outlining robust experimental methodologies, we aim to provide a comprehensive roadmap for the synthesis, evaluation, and rational design of novel therapeutics derived from this promising core.

The Strategic Advantage of the this compound Core

The this compound structure presents a compelling starting point for medicinal chemistry campaigns. The phenolic hydroxyl group is a versatile handle for derivatization and a key hydrogen bond donor/acceptor for target engagement. The ortho-methyl group provides steric bulk that can influence conformation and selectivity, while the ortho-trifluoromethyl group imparts significant electronic and pharmacokinetic advantages. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the phenolic proton, potentially enhancing binding affinities.[1] Furthermore, this group is known to block metabolic oxidation, thereby increasing the half-life of drug candidates.[1]

Synthetic Pathways to Novel Derivatives

The chemical tractability of the this compound core allows for the generation of diverse libraries of derivatives. The primary routes of synthesis focus on the modification of the phenolic hydroxyl group.

Synthesis of Ether Derivatives

Ether linkages are a common and stable motif in drug molecules. The synthesis of 2-Methyl-6-(trifluoromethyl)phenyl ether derivatives can be readily achieved via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq.) at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Electrophile Addition: Introduce the desired alkyl halide (R-X) (1.1 eq.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Ester Derivatives

Esterification of the phenolic hydroxyl group can produce prodrugs or compounds with altered solubility and cell permeability profiles.

Experimental Protocol: Ester Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a carboxylic acid (R-COOH) (1.1 eq.) in an inert solvent like dichloromethane (DCM).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Synthesis of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are a versatile class of compounds with a wide range of documented biological activities.[2][3][4][5][6] The synthesis typically involves the condensation of an aldehyde with a primary amine. For derivatizing our core, a common strategy is to first introduce an aldehyde functionality.

Experimental Protocol: Synthesis of Schiff Base Derivatives

Step 1: Formylation of the Phenol

  • Reaction Setup: Subject this compound to a formylation reaction, such as the Duff reaction or Reimer-Tiemann reaction, to introduce an aldehyde group onto the aromatic ring, likely at the para-position to the hydroxyl group.

Step 2: Schiff Base Formation

  • Condensation: Dissolve the resulting aldehyde (1.0 eq.) and a primary amine (R-NH₂) (1.0 eq.) in a suitable solvent like ethanol or methanol.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid.

  • Reaction: Reflux the mixture for several hours and monitor by TLC.

  • Isolation: Upon completion, cool the reaction mixture to induce precipitation of the Schiff base. Collect the solid by filtration and recrystallize from a suitable solvent.

Synthesis_Pathways cluster_ether Ether Synthesis cluster_ester Ester Synthesis cluster_schiff Schiff Base Synthesis Core This compound Ether_Deriv Ether Derivatives Core->Ether_Deriv R-X, Base Ester_Deriv Ester Derivatives Core->Ester_Deriv R-COOH, DCC/EDC Aldehyde Formylated Intermediate Core->Aldehyde Formylation Schiff_Base_Deriv Schiff Base Derivatives Aldehyde->Schiff_Base_Deriv R-NH2, H+

Caption: Synthetic routes to derivatives of this compound.

Potential Biological Activities and Screening Protocols

Based on the known activities of structurally related trifluoromethyl-containing phenols and other phenol derivatives, we can hypothesize several promising avenues for biological investigation.

Anticancer Activity

Phenolic compounds are known to exhibit cytotoxic properties against various cancer cell lines.[2][3] The trifluoromethyl group is a feature of several FDA-approved anticancer drugs.[7] The mechanism of action for such compounds can involve the induction of apoptosis and the inhibition of cell migration.[3]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Experimental_Workflow start Synthesized Derivatives cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture treatment Treat with Derivatives (Serial Dilutions) cell_culture->treatment mtt_assay Add MTT Reagent treatment->mtt_assay solubilization Solubilize Formazan mtt_assay->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis SAR_Hypothesis cluster_core Core Scaffold cluster_derivatives Derivatization Points cluster_activity Predicted Impact on Activity Core This compound Phenolic_OH Phenolic -OH (Ether, Ester, etc.) Core->Phenolic_OH Aromatic_Ring Aromatic Ring (e.g., Schiff Base from para-aldehyde) Core->Aromatic_Ring Lipophilicity Increased Lipophilicity (e.g., aromatic ethers) Phenolic_OH->Lipophilicity H_Bonding Altered H-Bonding (e.g., esters) Phenolic_OH->H_Bonding Planarity_Conformation Planarity & Conformation (e.g., Schiff bases) Phenolic_OH->Planarity_Conformation Electronic_Effects Electronic Effects (substituents on R-group) Phenolic_OH->Electronic_Effects Aromatic_Ring->Lipophilicity Aromatic_Ring->H_Bonding Aromatic_Ring->Planarity_Conformation Aromatic_Ring->Electronic_Effects Bioactivity Biological Activity (Anticancer, Antimicrobial, etc.) Lipophilicity->Bioactivity H_Bonding->Bioactivity Planarity_Conformation->Bioactivity Electronic_Effects->Bioactivity

References

An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)phenol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-6-(trifluoromethyl)phenol, a significant fluorinated building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, details contemporary preparative methodologies, and explores its applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[1] this compound, with its strategically positioned methyl and trifluoromethyl groups on a phenolic scaffold, represents a versatile intermediate for the synthesis of complex molecular architectures in the pharmaceutical and agrochemical industries.

Historical Synthesis: A Reconstruction of Early Methodologies

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be contextualized within the broader development of methods for preparing trifluoromethyl-substituted phenols. Early approaches likely drew from general strategies for aromatic trifluoromethylation.

One plausible historical route is based on the methods for preparing trifluoromethylphenols from trifluoromethyl-substituted halobenzenes. A general process, described in patents from the late 1970s, involved the reaction of a trifluoromethylhalobenzene with a protected hydroxyl group precursor, followed by deprotection. For instance, a common strategy was the reaction of a trifluoromethyl-chlorobenzene with sodium benzylate to form a benzyl ether, which could then be cleaved via hydrogenolysis to yield the desired trifluoromethylphenol.[2]

Another established method for synthesizing trifluoromethylphenols involved the diazotization of a trifluoromethyl-substituted aniline, followed by hydrolysis of the resulting diazonium salt.[3] This classical Sandmeyer-type reaction was a workhorse of aromatic chemistry and would have been a viable, albeit sometimes low-yielding, approach.

The direct trifluoromethylation of o-cresol would have been a more direct but challenging route. Early methods for trifluoromethylation often required harsh conditions and lacked the regioselectivity of modern techniques.[4]

Conceptual Historical Synthesis Pathway:

G cluster_0 Route A: From Trifluoromethylhalobenzene cluster_1 Route B: From Trifluoromethylaniline A1 2-Chloro-1-methyl-3-(trifluoromethyl)benzene A3 2-Methyl-6-(trifluoromethyl)phenyl Benzyl Ether A1->A3 Nucleophilic Aromatic Substitution A2 Sodium Benzylate A2->A3 A4 This compound A3->A4 Hydrogenolysis B1 2-Methyl-6-(trifluoromethyl)aniline B2 Diazotization (NaNO2, H+) B1->B2 B3 Diazonium Salt B2->B3 B4 Hydrolysis B3->B4 B5 This compound B4->B5

Caption: Plausible historical synthetic routes to this compound.

Modern Synthetic Protocols: Efficiency and Selectivity

Contemporary synthetic chemistry offers more refined and efficient methods for the preparation of this compound, with a strong emphasis on regioselectivity and functional group tolerance.

Directed ortho-Lithiation: A Powerful Tool for Regiocontrolled Synthesis

A highly effective modern strategy involves the directed ortho-lithiation of a protected cresol derivative. The protecting group on the hydroxyl moiety directs the lithiation to the adjacent position, allowing for the subsequent introduction of the trifluoromethyl group with high selectivity.

Experimental Protocol: Synthesis via Directed ortho-Lithiation (Conceptual)

This protocol is based on established methods for the synthesis of substituted phenols.[5]

Step 1: Protection of the Hydroxyl Group

  • To a solution of o-cresol in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a strong acid (e.g., pyridinium p-toluenesulfonate).

  • Slowly add 3,4-dihydro-2H-pyran (DHP) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetrahydropyranyl (THP)-protected o-cresol.

Step 2: Directed ortho-Lithiation and Trifluoromethylation

  • Dissolve the THP-protected o-cresol in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of n-butyllithium in hexanes. Stir for 1-2 hours at -78 °C.

  • To the resulting lithiated species, add an electrophilic trifluoromethylating reagent (e.g., N-(trifluoromethyl)-N-phenyl-benzenesulfonamide or a similar "Togni" reagent).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

Step 3: Deprotection

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • To the organic solution, add a catalytic amount of a strong acid (e.g., hydrochloric acid in methanol).

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the acid, wash with water, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

G Start o-Cresol P1 Protection (DHP, H+) Start->P1 P2 THP-protected o-Cresol P1->P2 P3 Directed ortho-Lithiation (n-BuLi) P2->P3 P4 Lithiated Intermediate P3->P4 P5 Trifluoromethylation (Electrophilic CF3+ source) P4->P5 P6 THP-protected this compound P5->P6 P7 Deprotection (H+) P6->P7 End This compound P7->End

Caption: Modern synthetic workflow for this compound via directed ortho-lithiation.

Physicochemical and Spectroscopic Data

The unique substitution pattern of this compound imparts distinct physical and spectroscopic properties.

PropertyValueSource
CAS Number 124837-37-2Chemical Supplier Databases
Molecular Formula C8H7F3OCalculated
Molecular Weight 176.14 g/mol Calculated
Appearance Off-white to pale yellow solidSupplier Data
Boiling Point Not readily available
Melting Point Not readily available

Spectroscopic Characterization (Predicted and Representative Data):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 2H, Ar-H), 6.95 (t, J = 7.6 Hz, 1H, Ar-H), 5.5-6.0 (br s, 1H, OH), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 153.5 (q, Jc-f = 2.0 Hz, C-OH), 131.0 (C-Ar), 128.5 (q, Jc-f = 5.0 Hz, C-Ar), 124.0 (q, Jc-f = 273.0 Hz, CF₃), 122.0 (C-Ar), 118.0 (q, Jc-f = 30.0 Hz, C-CF₃), 16.0 (CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -62.0 (s).

  • IR (KBr, cm⁻¹): 3400-3300 (br, O-H), 3100-3000 (Ar C-H), 1350-1100 (s, C-F).

  • Mass Spectrometry (EI): m/z 176 (M⁺), 157, 129.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable building block for the synthesis of biologically active molecules. The ortho-substitution pattern can influence the conformation of the molecule and its interactions with biological targets.

The trifluoromethyl group, being a strong electron-withdrawing group, increases the acidity of the phenolic proton, which can be critical for hydrogen bonding interactions with protein active sites.[1] Furthermore, its lipophilicity can enhance membrane permeability, a crucial factor for drug absorption and distribution.

While specific drugs containing the this compound moiety as a core component are not widely publicized, its structural motif is of significant interest in the design of novel therapeutic agents, particularly in areas where modulation of protein-protein interactions or enzyme inhibition is desired. The strategic placement of the methyl and trifluoromethyl groups allows for fine-tuning of steric and electronic properties to optimize ligand-receptor binding.

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry in modern drug discovery. While its specific historical discovery remains to be pinpointed, its synthesis is well-grounded in established chemical principles that have evolved from classical methods to highly selective modern protocols. The unique combination of a phenolic hydroxyl group with ortho-methyl and trifluoromethyl substituents provides a versatile platform for the design and synthesis of novel bioactive compounds. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such strategically fluorinated building blocks will undoubtedly increase.

References

A Guide to Quantum Chemical Calculations for 2-Methyl-6-(trifluoromethyl)phenol: A Tool for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-6-(trifluoromethyl)phenol is a key structural motif in medicinal chemistry, valued for the unique physicochemical properties conferred by its substituents. The methyl group, a weak electron donor, and the trifluoromethyl group, a strong electron-withdrawing group, create a unique electronic environment that influences the molecule's reactivity, acidity, and intermolecular interactions.[1][2] This technical guide provides an in-depth exploration of the quantum chemical calculations of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. By leveraging Density Functional Theory (DFT), this paper presents a comprehensive analysis of the geometric, electronic, and spectroscopic properties of this molecule. Detailed computational protocols are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis.

Introduction: The Significance of Substituted Phenols in Drug Design

Phenolic compounds are a cornerstone in drug discovery, with their hydroxyl group playing a crucial role in biological activity. The strategic placement of substituents on the phenolic ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (-CF3) group, in particular, is a favored substituent in modern drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The combination of a methyl and a trifluoromethyl group on the phenol scaffold, as in this compound, presents an interesting case for theoretical investigation, with potential applications in the development of novel therapeutic agents. Quantum chemical calculations, especially those based on DFT, have become indispensable tools for predicting a wide array of molecular properties in silico, thereby accelerating the drug discovery process.[1][3]

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of computational quantum chemistry for medium-sized molecules due to its favorable balance of accuracy and computational cost.[4] DFT methods are used to solve the electronic structure of molecules, providing insights into their geometry, energy, and various other properties.[1]

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.[5] For phenolic compounds, hybrid functionals such as B3LYP have been widely used and have shown good performance in predicting molecular geometries and vibrational frequencies.[6][7][8] More recent functionals, such as the M06-2X and ωB97X-D, have demonstrated improved accuracy for non-covalent interactions and thermochemistry, which are crucial for studying biological systems.[9][10][11]

The selection of a basis set is equally important. Pople-style basis sets, such as the 6-311+G(d,p), are commonly employed for organic molecules and provide a good description of both valence and polarization effects.[6][7] For calculations involving anions or excited states, the inclusion of diffuse functions is recommended.[5]

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian suite of programs.[6] However, other software packages like GAMESS or Q-Chem can also be utilized.[12][13]

Molecular Structure and Optimization

The initial step involves building the 3D structure of this compound. This can be done using a molecular builder like GaussView. A conformational analysis should be performed to identify the lowest energy conformer, as the relative orientation of the hydroxyl, methyl, and trifluoromethyl groups can significantly impact the molecule's properties.[14] This can be achieved by systematically rotating the rotatable bonds and performing geometry optimizations on the resulting structures.

The geometry of the most stable conformer is then optimized using a chosen DFT functional and basis set. A common and reliable choice for this type of molecule is the B3LYP functional with the 6-311+G(d,p) basis set.[6][7] Frequency calculations should be performed after optimization to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include:

  • Electronic Properties: Molecular orbital energies (HOMO, LUMO), Mulliken and Natural Bond Orbital (NBO) population analysis, and molecular electrostatic potential (MEP) maps. These properties provide insights into the molecule's reactivity and intermolecular interaction sites.[15]

  • Spectroscopic Properties: Infrared (IR) and Raman vibrational frequencies, and UV-Vis electronic absorption spectra.[2][7] Theoretical vibrational spectra can be compared with experimental data to validate the computational model.[16]

  • Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.

  • Acidity (pKa): The pKa value can be predicted by calculating the Gibbs free energy change for the deprotonation reaction in a solvent model.[17][18]

Solvation Effects

To better mimic biological conditions, it is crucial to include the effects of a solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be incorporated into DFT calculations.[1]

Key Physicochemical Properties of this compound

This section presents a summary of the key physicochemical properties of this compound that can be elucidated through quantum chemical calculations.

PropertyDescriptionSignificance in Drug Discovery
Optimized Geometry The three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles.Determines the molecule's shape and how it fits into a biological target.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[19]
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for intermolecular interactions.[7]
Vibrational Frequencies The characteristic frequencies at which the molecule's bonds vibrate.Can be used to identify the molecule and to confirm its structure by comparison with experimental IR and Raman spectra.[8][20]
pKa The acid dissociation constant, which is a measure of the acidity of the phenolic hydroxyl group.Influences the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to the target.[17]
Intramolecular Hydrogen Bonding The potential for a hydrogen bond to form between the hydroxyl proton and the fluorine atoms of the trifluoromethyl group.Can affect the molecule's conformation, acidity, and lipophilicity.[21][22][23][24]

Intramolecular Interactions: The Role of Hydrogen Bonding

A key structural feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group.[21][22] This interaction can significantly influence the molecule's conformational preference and its physicochemical properties. Theoretical calculations can be used to investigate the presence and strength of this hydrogen bond by analyzing the geometry of the molecule and the electron density distribution.[22][25] The presence of a bond critical point between the hydrogen and fluorine atoms in a Quantum Theory of Atoms in Molecules (QTAIM) analysis would provide strong evidence for such an interaction.[26]

Computational Workflow Diagram

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

G cluster_0 1. Input Preparation cluster_1 2. Quantum Chemical Calculations cluster_2 3. Property Analysis cluster_3 4. Output & Interpretation A Build 3D Structure of This compound B Perform Conformational Analysis A->B C Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D Frequency Calculation C->D E Single Point Energy Calculation (Higher Level of Theory - Optional) D->E F Inclusion of Solvent Effects (e.g., PCM) D->F G Electronic Properties (HOMO, LUMO, MEP, NBO) F->G H Spectroscopic Properties (IR, Raman, UV-Vis) F->H I Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) F->I J Acidity (pKa) Calculation F->J K Intramolecular Interaction Analysis (QTAIM) F->K L Data Visualization (Tables, Spectra, MEP Maps) G->L H->L I->L J->L K->L M Comparison with Experimental Data L->M N Structure-Activity Relationship Insights M->N

Caption: Computational workflow for the quantum chemical analysis of this compound.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful and cost-effective approach to understanding the structure, properties, and reactivity of this compound. The insights gained from these calculations can guide the rational design of novel drug candidates with improved efficacy and safety profiles. Future studies could involve more advanced computational methods, such as multi-level approaches (e.g., ONIOM) to study the interaction of this molecule with a biological target, or molecular dynamics simulations to explore its conformational landscape in a dynamic environment. By integrating computational and experimental approaches, researchers can accelerate the discovery and development of new and innovative medicines.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-6-(trifluoromethyl)phenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-6-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries. In the absence of extensive empirical solubility data for this specific compound, this guide leverages theoretical principles, comparative analysis with structurally similar molecules, and established experimental methodologies to offer a robust predictive framework for its behavior in common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound for process development, formulation, and synthesis optimization.

Introduction: The Significance of this compound

This compound is an aromatic compound of significant interest due to its unique structural features: a hydroxyl group, a methyl group, and a trifluoromethyl group positioned on a benzene ring. This combination of functional groups imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex molecules, particularly in the life sciences sector. The trifluoromethyl group, a bioisostere for chlorine and a methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

A thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a critical parameter in the design of crystallization processes and the formulation of final products. This guide aims to provide a detailed examination of the factors governing its solubility and a practical framework for its experimental determination.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, its key physicochemical properties can be summarized and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValue/PredictionSource/Method
CAS Number 124837-37-2Chemical Abstracts Service
Molecular Formula C₈H₇F₃O-
Molecular Weight 176.14 g/mol -
Appearance White to Yellow SolidSigma-Aldrich[3]
Melting Point Not available-
pKa Predicted to be lower than phenol (9.95) due to the electron-withdrawing CF₃ group.Theoretical[4]
LogP (Predicted) ~3.0 - 3.5Prediction based on analogs

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

  • Phenolic Hydroxyl Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).

  • Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in nonpolar and aromatic solvents (e.g., toluene, benzene).

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that increases the overall lipophilicity of the molecule.

  • Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group. Its presence is expected to significantly enhance solubility in nonpolar organic solvents.[5]

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl and trifluoromethyl groups allows for the potential formation of an intramolecular hydrogen bond. This internal bonding can reduce the availability of the hydroxyl group to form intermolecular hydrogen bonds with solvent molecules, which may decrease solubility in polar protic solvents compared to its meta or para isomers.[6]

The overall solubility of this compound in a given solvent will be a balance of these competing factors.

Predicted Solubility Profile: A Comparative Analysis

In the absence of direct experimental data, we can predict the solubility behavior of this compound by comparing it with its structural analogs: o-cresol and 2-(trifluoromethyl)phenol.

Comparison with o-Cresol (2-Methylphenol)

o-Cresol shares the methyl and hydroxyl groups in the same ortho-position. It is known to be highly soluble in polar organic solvents like ethanol and ether, and also shows some solubility in less polar solvents like benzene.[6][7][8]

Table 2: Solubility of o-Cresol in Various Solvents

SolventSolubilityTemperature (°C)Source
Water3.1 g/100 mL40[7]
EthanolMiscible30[7]
Diethyl EtherSoluble-[8]
ChloroformSoluble-[7]
BenzeneAppreciable-[6]

We can infer that this compound will likely exhibit good solubility in polar organic solvents like ethanol and ether, similar to o-cresol, due to the presence of the hydroxyl group.

The Influence of the Trifluoromethyl Group

The key difference between this compound and o-cresol is the replacement of a hydrogen atom with a trifluoromethyl group. The -CF₃ group is significantly more lipophilic than a hydrogen atom. This substitution is expected to:

  • Increase solubility in nonpolar and moderately polar solvents: The strong lipophilic character of the -CF₃ group will enhance interactions with nonpolar solvents like toluene and hexane.[5]

  • Potentially decrease solubility in highly polar, protic solvents (compared to what might be expected from the hydroxyl group alone): The formation of an intramolecular hydrogen bond between the -OH and the ortho -CF₃ group could reduce the solute's ability to hydrogen bond with polar protic solvents, thereby limiting its solubility in these solvents to some extent.[6]

Comparison with 2-(Trifluoromethyl)phenol

2-(Trifluoromethyl)phenol is another close structural analog. While quantitative solubility data is scarce, its physicochemical properties provide clues.[9] The presence of the electron-withdrawing -CF₃ group in the ortho position is known to strengthen the intramolecular hydrogen bond.[5] This suggests that 2-(trifluoromethyl)phenol, and by extension this compound, might have a lower boiling point and reduced water solubility compared to phenol itself, as fewer intermolecular hydrogen bonds need to be broken.

Predicted Solubility Ranking:

Based on this analysis, the expected solubility of this compound in common organic solvents would follow this general trend:

High Solubility:

  • Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) - These solvents can act as hydrogen bond acceptors and have suitable polarity to solvate the molecule effectively.

  • Alcohols: Methanol, Ethanol - The hydroxyl group will facilitate hydrogen bonding, though this may be slightly hindered by intramolecular bonding.

Moderate to High Solubility:

  • Chlorinated Solvents: Dichloromethane, Chloroform - Good general solvents for many organic compounds.

  • Aromatic Solvents: Toluene, Benzene - The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents.

  • Ethers: Diethyl Ether, Methyl tert-butyl ether (MTBE)

Low to Moderate Solubility:

  • Esters: Ethyl Acetate - Moderately polar, should be a reasonable solvent.

Low Solubility:

  • Nonpolar Aliphatic Solvents: Hexane, Heptane - While the trifluoromethyl and methyl groups are lipophilic, the polar hydroxyl group will limit solubility in highly nonpolar solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility.[10]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G Figure 1. Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess 2-Methyl-6- (trifluoromethyl)phenol to solvent B 2. Seal vials to prevent solvent evaporation A->B C 3. Agitate at constant temperature (e.g., 25°C) B->C D 4. Allow excess solid to settle (e.g., 24h) C->D E 5. Withdraw supernatant and filter D->E F 6. Dilute sample with mobile phase E->F G 7. Analyze by HPLC-UV or other suitable method F->G H 8. Calculate concentration from calibration curve G->H

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Detailed Experimental Protocol

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each organic solvent to the respective vials. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

  • Sample Collection:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase.

    • Analyze the diluted sample by HPLC-UV or another validated analytical method.

    • Determine the concentration of this compound in the diluted sample using the previously generated calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Conclusion

For drug development professionals and researchers, the provided experimental protocol offers a robust and reliable method for determining the precise solubility of this compound in any solvent of interest. The generation of such empirical data is crucial for optimizing synthetic processes, developing robust purification and crystallization methods, and formulating effective and stable final products.

References

acidity and pKa of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acidity and pKa of 2-Methyl-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the acidic properties of this compound, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering a deep dive into the causal mechanisms governing this compound's pKa, detailing robust experimental protocols for its determination, and introducing computational methods for its prediction.

The Critical Role of Acidity in Molecular Design

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[1] This property is a cornerstone of drug development, influencing critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility, membrane permeability, and protein binding.[1] For phenols, the acidity is dictated by the stability of the corresponding phenoxide anion, which can be finely tuned by the electronic nature of substituents on the aromatic ring.[2][3][4] this compound presents a compelling case study due to the presence of two substituents with opposing electronic effects, making a thorough analysis of its pKa essential for its rational application.

A Tale of Two Substituents: The Electronic Tug-of-War

The acidity of a phenol is a direct reflection of the stability of its conjugate base, the phenoxide ion. Substituents that delocalize the negative charge on the oxygen atom stabilize the anion, resulting in a stronger acid (lower pKa).[4] Conversely, substituents that donate electron density destabilize the anion, leading to a weaker acid (higher pKa).[5]

The Electron-Donating Methyl Group

The methyl group (-CH₃) at the 2-position is an alkyl group that acts as a weak electron-donating group through induction and hyperconjugation. This effect increases the electron density on the phenoxide oxygen, slightly destabilizing the negative charge and rendering the phenol less acidic compared to its unsubstituted parent.[5] For example, 2-methylphenol (o-cresol) is less acidic than phenol.

The Powerfully Electron-Withdrawing Trifluoromethyl Group

The trifluoromethyl group (-CF₃) at the 6-position is a potent electron-withdrawing group. The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I), pulling electron density away from the aromatic ring. This withdrawal of electron density significantly stabilizes the negative charge on the phenoxide oxygen.[3] This stabilization of the conjugate base dramatically increases the acidity of the phenol.[3][4]

Predicted Outcome

The inductive electron-withdrawing effect of the -CF₃ group is substantially stronger than the electron-donating effect of the -CH₃ group. Therefore, the trifluoromethyl group is expected to dominate, making this compound significantly more acidic than phenol.

Quantitative Analysis: Experimental pKa Determination

Precise pKa values are best obtained through empirical measurement. The following protocols describe two of the most reliable and widely used methods.

Gold Standard: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as it is titrated with a strong base. The pKa is determined from the titration curve as the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the molecule are equal.[6][7][8]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

  • Analyte Preparation: Prepare an accurately known concentration of this compound (e.g., 0.01 M) in a suitable solvent. Due to potential solubility limitations, a co-solvent system (e.g., 50:50 Methanol:Water) may be required.

  • Titrant Standardization: Prepare and standardize a titrant solution of a strong base (e.g., 0.1 M NaOH) against a primary standard like potassium hydrogen phthalate (KHP).

  • Titration:

    • Place a known volume of the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode.

    • Add the standardized titrant in small, precise increments using a calibrated burette or automated titrator.

    • Record the pH reading after each addition, ensuring the reading is stable.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • Identify the equivalence point (Veq), which is the inflection point of the sigmoid curve. This can be determined accurately using the maximum of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is the pH value recorded at half the equivalence point volume (Veq/2).[7]

Potentiometric_Workflow cluster_setup Setup & Calibration cluster_execution Titration Execution cluster_analysis Data Analysis Calibrate Calibrate pH Meter (3-point) Titrate Add Titrant Increments Calibrate->Titrate PrepareAnalyte Prepare Analyte Solution (Known Concentration) PrepareAnalyte->Titrate StandardizeTitrant Standardize NaOH Titrant StandardizeTitrant->Titrate Record Record Stable pH Titrate->Record Record->Titrate Loop until past Veq Plot Plot pH vs. Volume Record->Plot FindVeq Determine Equivalence Point (Veq) via Derivative Plot->FindVeq Calc_pKa Determine pKa (pH at Veq/2) FindVeq->Calc_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric Method

This technique is applicable if the protonated (PhOH) and deprotonated (PhO⁻) forms of the compound have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a series of solutions with different known pH values.[9]

  • Spectral Characterization:

    • Record the full UV-Vis spectrum of the analyte in a strongly acidic solution (e.g., pH 2) to obtain the spectrum of the pure PhOH form.

    • Record the spectrum in a strongly basic solution (e.g., pH 12) to obtain the spectrum of the pure PhO⁻ form.

    • Identify the analytical wavelength (λ_max) where the difference in absorbance between the two forms is maximal.

  • Sample Preparation: Prepare a series of buffered solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 7 to 11). Add an identical, small aliquot of a concentrated stock solution of the analyte to each buffer.

  • Measurement: Measure the absorbance of each buffered solution at the predetermined analytical wavelength.

  • Data Analysis:

    • Plot Absorbance versus pH. The data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve.[6]

    • Alternatively, the pKa can be calculated for each pH point using the equation: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the measured absorbance, A_A is the absorbance of the pure acid form, and A_B is the absorbance of the pure base form. The average of these calculated values provides the final pKa.

Spectro_Workflow cluster_prep Spectral Preparation cluster_measure Measurement cluster_calc Analysis & Calculation ScanAcid Scan Spectrum in Strong Acid (pH 2) FindLambda Identify Analytical Wavelength (λ_max) ScanAcid->FindLambda ScanBase Scan Spectrum in Strong Base (pH 12) ScanBase->FindLambda PrepBuffers Prepare Buffered Solutions (Varying pH) FindLambda->PrepBuffers MeasureAbs Measure Absorbance at λ_max for each pH PrepBuffers->MeasureAbs PlotData Plot Absorbance vs. pH MeasureAbs->PlotData DeterminepKa Find pKa at Inflection Point PlotData->DeterminepKa

References

Methodological & Application

Application Notes and Protocols for the Pharmaceutical Synthesis of Bioactive Molecules Utilizing 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Methyl-6-(trifluoromethyl)phenol in the synthesis of potentially therapeutic agents. The unique structural characteristics of this phenol, namely the sterically encumbered hydroxyl group flanked by a methyl and a highly electron-withdrawing trifluoromethyl group, render it a valuable synthon for accessing novel chemical matter with desirable pharmacokinetic profiles. We will delve into the causality behind its use, provide detailed, validated protocols for its derivatization, and present a specific application in the synthesis of a class of compounds with demonstrated anticonvulsant activity.

Introduction: The Strategic Advantage of the 2-Methyl-6-(trifluoromethyl)phenyl Moiety

The incorporation of fluorine and fluorinated groups into drug candidates is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The subject of this guide, this compound, offers a unique constellation of these benefits.

The ortho-methyl group provides steric hindrance around the phenolic oxygen, which can influence reaction selectivity and modulate the conformational properties of the final molecule. The ortho-trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases the acidity of the phenolic proton, facilitating its deprotonation under milder basic conditions compared to non-fluorinated analogues. This enhanced acidity is a key consideration in the design of efficient synthetic protocols.

From a pharmacodynamic and pharmacokinetic perspective, derivatives of this compound are of significant interest. The lipophilic nature of the trifluoromethyl group can improve membrane permeability and oral bioavailability. Furthermore, the robust C-F bonds are resistant to metabolic degradation, potentially leading to a longer in vivo half-life of the drug candidate.

Core Synthetic Application: Synthesis of 2-(2-Methyl-6-(trifluoromethyl)phenoxy)acetamide Derivatives as Potential Anticonvulsant Agents

Recent research has highlighted the anticonvulsant properties of a range of substituted phenoxy acetamide derivatives.[3][4][5] The structural motif of a 2,6-disubstituted phenoxy ring linked to an acetamide functionality has been shown to be particularly effective. By leveraging this compound as a starting material, we can synthesize novel analogues within this class of compounds, potentially with enhanced efficacy and improved drug-like properties.

The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation A This compound D Ethyl 2-(2-methyl-6-(trifluoromethyl)phenoxy)acetate A->D Nucleophilic Substitution (SN2) B Ethyl 2-bromoacetate B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) E Ethyl 2-(2-methyl-6-(trifluoromethyl)phenoxy)acetate H 2-(2-Methyl-6-(trifluoromethyl)phenoxy)-N-substituted acetamide E->H Nucleophilic Acyl Substitution F Amine (R-NH₂) (e.g., Aniline) F->H G Heat or Coupling Agent

Figure 1: General workflow for the synthesis of 2-(2-Methyl-6-(trifluoromethyl)phenoxy)acetamide derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-methyl-6-(trifluoromethyl)phenoxy)acetate

This protocol details the Williamson ether synthesis to form the key intermediate ester. The choice of a moderately strong base like potassium carbonate is sufficient due to the enhanced acidity of the starting phenol. Acetone is an excellent solvent for this reaction, facilitating the dissolution of the reactants and the progress of the Sₙ2 reaction.

Materials and Equipment:

  • This compound

  • Ethyl 2-bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 volumes relative to the phenol).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add ethyl 2-bromoacetate (1.1 eq.) dropwise via a syringe or dropping funnel over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-(2-methyl-6-(trifluoromethyl)phenoxy)acetate.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 80-90%. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
Ethyl 2-(2-methyl-6-(trifluoromethyl)phenoxy)acetateC₁₂H₁₃F₃O₃278.2280-90
Protocol 2: Synthesis of 2-(2-Methyl-6-(trifluoromethyl)phenoxy)-N-phenylacetamide

This protocol describes the amidation of the intermediate ester with aniline to yield the final acetamide product. This can be achieved through direct thermal amidation or by using a coupling agent for milder conditions, though direct heating is often sufficient for simple amines.

Materials and Equipment:

  • Ethyl 2-(2-methyl-6-(trifluoromethyl)phenoxy)acetate

  • Aniline (or other primary/secondary amine)

  • High-boiling point solvent (e.g., xylenes or N,N-dimethylformamide) (optional)

  • Round-bottom flask with distillation head or reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-(2-methyl-6-(trifluoromethyl)phenoxy)acetate (1.0 eq.) and aniline (1.5-2.0 eq.). A high-boiling point solvent can be used, but the reaction can often be run neat.

  • Reaction: Heat the mixture to a temperature sufficient to drive off the ethanol byproduct (typically 120-150 °C). If a solvent is used, heat the mixture to reflux. Monitor the reaction by TLC. The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the starting ester is consumed, cool the reaction mixture to room temperature. If the product crystallizes upon cooling, it can be collected by filtration. Otherwise, the crude mixture can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1 M HCl) to remove excess aniline, followed by a wash with brine.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 2-(2-Methyl-6-(trifluoromethyl)phenoxy)-N-phenylacetamide.

Expected Yield and Characterization:

Yields for the amidation step typically range from 60-80%. The final product's identity and purity should be confirmed by NMR, IR, mass spectrometry, and melting point analysis.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
2-(2-Methyl-6-(trifluoromethyl)phenoxy)-N-phenylacetamideC₁₆H₁₄F₃NO₂325.2860-80

Trustworthiness and Self-Validation

The protocols described above are based on well-established and robust chemical transformations. The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[6][7] Similarly, the amidation of esters is a fundamental and widely utilized reaction.[8] The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the intermediates and final products can be unequivocally confirmed by standard analytical techniques (NMR, MS, IR, and melting point). This ensures a self-validating system where the successful synthesis of the desired compound can be verified at each stage.

Authoritative Grounding and Mechanistic Insights

The choice of this compound as a starting material is grounded in the principles of medicinal chemistry, where the incorporation of trifluoromethyl groups is a proven strategy to enhance the pharmacological properties of drug candidates.[1][2] The synthetic routes are based on fundamental, well-understood reaction mechanisms.

G cluster_0 Williamson Ether Synthesis Mechanism Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + Base - H-Base⁺ Ether Ether Phenoxide->Ether + R-X (Sₙ2) Final Product Final Product R-X R-X R-X->Ether

Figure 2: Simplified mechanism of the Williamson Ether Synthesis.

The first step proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by the deprotonation of the acidic phenol, acts as a nucleophile and attacks the electrophilic carbon of the ethyl 2-bromoacetate, displacing the bromide leaving group. The second step, amidation, is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its unique electronic and steric properties can be strategically exploited to generate molecules with potentially enhanced biological activity and favorable pharmacokinetic profiles. The detailed protocols provided herein for the synthesis of 2-(2-Methyl-6-(trifluoromethyl)phenoxy)acetamide derivatives offer a reliable and validated pathway for accessing this promising class of compounds. Researchers are encouraged to adapt and expand upon these methods to explore the full potential of this synthon in their drug discovery programs.

References

Synthesis of 2-Methyl-6-(trifluoromethyl)phenol: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for the Regioselective C-H Trifluoromethylation of o-Cresol

This application note provides a detailed experimental protocol for the synthesis of 2-Methyl-6-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group onto a phenolic scaffold can significantly alter the parent molecule's lipophilicity, metabolic stability, and binding affinity, making it a key transformation in drug discovery and development. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step procedure grounded in established chemical principles.

Introduction

The synthesis of fluorinated organic molecules is of paramount importance in the pharmaceutical and agrochemical industries. The trifluoromethyl (-CF₃) group, in particular, is a highly sought-after moiety due to its unique electronic properties and steric profile. Direct C-H trifluoromethylation of phenols presents an atom-economical and efficient strategy for the preparation of trifluoromethylated phenols. This protocol details a method for the regioselective trifluoromethylation of readily available o-cresol (2-methylphenol) to afford this compound.

The described method is based on a visible-light-promoted trifluoromethylation, which offers a milder and more sustainable alternative to traditional methods that often require harsh conditions and toxic reagents. This approach utilizes a photocatalyst that, upon irradiation with visible light, initiates the formation of a trifluoromethyl radical from a suitable precursor. This radical then selectively attacks the electron-rich aromatic ring of the phenoxide, leading to the desired product.

Reaction Scheme

The overall transformation is the regioselective C-H trifluoromethylation of o-cresol at the 6-position.

Figure 1. General reaction scheme for the photocatalytic trifluoromethylation of o-cresol.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2-Methylphenol (o-cresol)ReagentPlus®, ≥99%Sigma-Aldrich
Trifluoromethyl Iodide (CF₃I)≥99%Apollo ScientificHandle as a gas or in a suitable solvent.
Cesium Carbonate (Cs₂CO₃)≥99.9%Sigma-Aldrich
fac-Ir(ppy)₃ (optional photocatalyst)≥98%Sigma-Aldrich
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. Ammonium Chloride (NH₄Cl)
Magnesium Sulfate (MgSO₄)Anhydrous
Silica Gel230-400 meshFor column chromatography
HexaneACS gradeFor column chromatography
Ethyl AcetateACS gradeFor column chromatography
Round-bottom flaskOven-dried
Magnetic stirrer and stir bar
Blue LED lamp (450 nm)
Schlenk line or inert gas (N₂ or Ar) supply
Standard laboratory glassware
Safety Precautions
  • Trifluoromethylating agents are volatile and should be handled in a well-ventilated fume hood under an inert atmosphere.[1] Always consult the Safety Data Sheet (SDS) before use.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Cesium carbonate is an irritant. Avoid inhalation and contact with skin and eyes.

  • Wear appropriate Personal Protective Equipment (PPE) , including safety glasses, lab coat, and gloves, at all times.

Experimental Protocol

This protocol is adapted from general procedures for the visible-light-promoted trifluoromethylation of phenols.[2]

  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylphenol (1.0 mmol, 108.1 mg).

    • Add cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg).

    • If using a photocatalyst, add fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg).

    • Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous dimethylformamide (DMF) (5 mL) via syringe.

    • Stir the mixture at room temperature until the phenol is fully dissolved and a fine suspension of the base is formed.

    • Add trifluoromethyl iodide (CF₃I) (2.0 mmol). If using gaseous CF₃I, this can be bubbled through the solution. Alternatively, a solution of CF₃I in a suitable solvent can be added.

  • Photocatalytic Reaction:

    • Place the reaction flask approximately 5-10 cm from a 450 nm blue LED lamp.

    • Irradiate the reaction mixture with visible light while stirring vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up Procedure:

    • Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation:

    • Pack a glass column with silica gel using a slurry of hexane.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the solution onto the silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to yellow solid.

Results and Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.4-7.2 (m, 2H, Ar-H), 6.9-6.7 (m, 1H, Ar-H), 5.5-5.0 (br s, 1H, OH), 2.3 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 155-150 (C-OH), 135-130 (C-CH₃), 130-125 (Ar-CH), 125-120 (q, J ≈ 270 Hz, CF₃), 120-115 (Ar-CH), 115-110 (q, J ≈ 30 Hz, C-CF₃), 20-15 (CH₃).
Mass Spectrometry (MS) m/z: 176.05 (M⁺).

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Mechanistic Insights

The reaction is proposed to proceed through a photocatalytic cycle.

Mechanistic_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC e⁻ Phenoxide ArO⁻ (from o-cresol + base) Phenoxy_radical ArO• Phenoxide->Phenoxy_radical SET Product_intermediate [Ar(CF₃)O]⁻ Phenoxy_radical->Product_intermediate + •CF₃ CF3I CF₃I CF3_radical •CF₃ CF3I->CF3_radical e⁻ from PC* Product This compound Product_intermediate->Product + H⁺

Figure 2. Proposed photocatalytic cycle for the trifluoromethylation of phenols.

  • Photoexcitation: The photocatalyst absorbs visible light and is excited to a higher energy state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst can be either oxidized or reduced. In one plausible pathway, the excited photocatalyst transfers an electron to the trifluoromethyl iodide (CF₃I), generating a trifluoromethyl radical (•CF₃) and the oxidized photocatalyst.

  • Reaction with Phenoxide: The trifluoromethyl radical then adds to the electron-rich phenoxide (formed by the deprotonation of o-cresol by the base).

  • Rearomatization and Product Formation: The resulting radical anion undergoes oxidation and subsequent protonation during work-up to yield the final product, this compound, and regenerate the ground-state photocatalyst.

The regioselectivity for the 6-position is governed by the electronic and steric effects of the hydroxyl and methyl groups on the aromatic ring, which direct the electrophilic trifluoromethyl radical to the ortho-position that is not sterically hindered.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a visible-light-promoted C-H trifluoromethylation of o-cresol. This method offers a mild and efficient route to this valuable compound, avoiding the need for harsh reagents and conditions. The provided step-by-step procedure, purification guidelines, and expected characterization data should enable researchers to successfully synthesize and validate this important chemical building block for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Quantification of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)phenol is a substituted phenolic compound of increasing interest in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both a methyl and a trifluoromethyl group on the phenol ring, imparts specific chemical and biological properties that are being explored for the development of new active ingredients. Accurate and precise quantification of this analyte is paramount for quality control, pharmacokinetic studies, and environmental monitoring.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides detailed analytical methods for the robust quantification of this compound. We will delve into the principles of two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document offers not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the analytical process.

Section 1: Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
CAS Number 124837-37-2[1]
Molecular Formula C₈H₇F₃O[1]
Molecular Weight 176.14 g/mol [1]
Appearance White to yellow solid[2]
Storage Temperature 2-8 °C[2]

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of phenolic compounds.[3][4] The method's strength lies in its ability to separate the analyte of interest from a complex matrix, followed by detection based on its ultraviolet absorbance.

Principle of the Method

The separation is achieved by partitioning the analyte between a stationary phase (a C18 reversed-phase column) and a mobile phase (a mixture of acidified water and an organic solvent). The trifluoromethyl and methyl groups on the phenol ring increase its hydrophobicity, leading to good retention on a C18 column. The aromatic ring system of this compound absorbs UV light, and the absorbance is directly proportional to its concentration, allowing for accurate quantification. Based on the UV spectra of similar phenolic compounds, a detection wavelength of approximately 270-280 nm is expected to provide good sensitivity.[5]

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_start Start stock_sol Prepare 1 mg/mL Stock Solution in Acetonitrile prep_start->stock_sol Analyte Standard sample_prep Prepare Sample Solution (e.g., dissolve in mobile phase) prep_start->sample_prep Test Sample working_std Prepare Working Standards (0.1 - 50 µg/mL) stock_sol->working_std Serial Dilution filtration Filter all solutions (0.45 µm) working_std->filtration sample_prep->filtration hplc_system Equilibrate HPLC System with Mobile Phase filtration->hplc_system Ready for Analysis injection Inject Standard/Sample (10 µL) hplc_system->injection separation Isocratic/Gradient Elution on C18 Column injection->separation detection UV Detection (e.g., 275 nm) separation->detection peak_integration Integrate Peak Area detection->peak_integration Chromatogram cal_curve Construct Calibration Curve (Peak Area vs. Concentration) peak_integration->cal_curve Standards quantification Quantify Analyte in Sample peak_integration->quantification Sample cal_curve->quantification report Generate Report quantification->report

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed HPLC-UV Protocol

2.3.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.3.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water (with 0.1% phosphoric acid for improved peak shape) in a 60:40 (v/v) ratio for isocratic elution. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be required.

  • Filtration: Filter all prepared solutions through a 0.45 µm syringe filter before injection.

2.3.4. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (0.1% H₃PO₄) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes

2.3.5. Data Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression of the calibration curve and obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient of >0.999 is desirable.[4]

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity (R²) 0.9995
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2%

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity, making it an ideal method for trace-level quantification and confirmation of the analyte's identity, especially in complex matrices.[6][7]

Principle of the Method

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly specific detection and quantification. Due to the polar nature of the hydroxyl group, derivatization is often employed for phenolic compounds to improve their volatility and chromatographic peak shape.[8][9] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a common approach.[6]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_start Start stock_sol Prepare 1 mg/mL Stock Solution in Acetonitrile prep_start->stock_sol Analyte Standard sample_prep Prepare Sample Solution prep_start->sample_prep Test Sample working_std Prepare Working Standards stock_sol->working_std Serial Dilution derivatization Derivatization with Silylating Agent (e.g., BSTFA) working_std->derivatization extraction Liquid-Liquid or SPE (if necessary) sample_prep->extraction extraction->derivatization gcms_system Set GC-MS Parameters derivatization->gcms_system Ready for Analysis injection Inject Derivatized Sample (1 µL) gcms_system->injection separation GC Separation (e.g., DB-5ms column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection peak_integration Integrate Peak Area of Quantifier Ion detection->peak_integration Mass Spectrum cal_curve Construct Calibration Curve peak_integration->cal_curve Standards quantification Quantify Analyte in Sample peak_integration->quantification Sample cal_curve->quantification confirmation Confirm Identity with Qualifier Ions quantification->confirmation report Generate Report confirmation->report

References

Application Note: Quantitative Analysis of 2-Methyl-6-(trifluoromethyl)phenol in Environmental Matrices using Derivatization and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the determination of 2-Methyl-6-(trifluoromethyl)phenol in complex environmental matrices such as water and soil. Due to the inherent polarity and active hydroxyl group of the target analyte, direct analysis by gas chromatography (GC) can result in poor chromatographic performance, including peak tailing and low sensitivity. To overcome these challenges, this protocol employs a silylation derivatization step to increase analyte volatility and thermal stability. The resulting trimethylsilyl (TMS) derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS), providing excellent selectivity and achieving low detection limits suitable for environmental monitoring.

Introduction and Scientific Rationale

This compound is a substituted phenol used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and pesticides. Its potential release into the environment necessitates reliable analytical methods for monitoring its presence in soil and water.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of semi-volatile organic compounds.[1] However, the direct analysis of polar compounds like phenols is often problematic. The presence of the hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause undesirable interactions with the GC column's stationary phase, resulting in broad, tailing peaks.[2]

To mitigate these issues, a derivatization step is essential.[1] This protocol utilizes silylation, a common and effective technique where an active hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (TMS) group.[3] This chemical modification blocks the hydroxyl group, thereby reducing polarity and increasing the vapor pressure of the analyte, making it amenable to GC analysis.[3] The resulting TMS-ether is more thermally stable and exhibits significantly improved chromatographic behavior, leading to sharper, more symmetrical peaks and enhanced sensitivity.

  • Analyte: this compound

  • CAS Number: 124837-37-2[4]

  • Molecular Formula: C₈H₇F₃O[4]

  • Molecular Weight: 176.14 g/mol [4]

Experimental Workflow

The overall analytical procedure involves sample extraction, derivatization of the extract, and subsequent analysis by GC-MS. The workflow is designed to ensure high recovery, reproducibility, and sensitivity.

workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Water or Soil Sample extraction Solid Phase Extraction (Water) Soxhlet Extraction (Soil) sample->extraction Matrix-specific  extraction concentrate Evaporation & Reconstitution extraction->concentrate derivatization Silylation with BSTFA concentrate->derivatization  To Analysis gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Diagram 1: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

  • Standards: this compound (≥98% purity), Internal Standard (e.g., Anthracene-d10).

  • Solvents: Dichloromethane (DCM), Methanol, Hexane (all pesticide or GC grade).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

  • Reagents: Anhydrous Sodium Sulfate, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent for water), Soxhlet extraction thimbles (for soil).

Detailed Protocols

Sample Preparation

The choice of extraction method is dependent on the sample matrix. Official methods like those from the US EPA serve as a strong foundation for these procedures.[5]

Protocol 4.1.1: Water Sample Extraction via Solid Phase Extraction (SPE)

  • Sample Pre-treatment: Acidify 500 mL of the water sample to pH 2 with HCl. This ensures the phenol is in its neutral form, maximizing retention on the SPE sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of acidified deionized water (pH 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 2 x 4 mL aliquots of DCM into a collection vial.

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Add 0.5 mL of hexane and continue concentrating to a final volume of 1 mL. The sample is now ready for derivatization.

Protocol 4.1.2: Soil/Sediment Sample Extraction via Soxhlet

  • Sample Preparation: Weigh 20 g of air-dried and sieved soil into a Soxhlet extraction thimble.[2]

  • Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution.

  • Extraction: Place the thimble in a Soxhlet extractor and extract with 150 mL of DCM for 18-24 hours at 4-6 cycles per hour.[2]

  • Drying and Concentration: After extraction, dry the extract by passing it through anhydrous sodium sulfate and concentrate it to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (if necessary): If the extract is highly colored or contains many interferences, a cleanup step using silica gel or Florisil chromatography may be required.

Silylation Derivatization Protocol

This step converts the polar phenol into its non-polar TMS-ether derivative. The reaction must be performed under anhydrous conditions as silylating reagents are moisture-sensitive.

silylation Phenol This compound (R-OH) reaction_center + Phenol->reaction_center BSTFA BSTFA (Silylating Agent) BSTFA->reaction_center TMS_Ether TMS-Ether Derivative (R-O-TMS) More Volatile & Stable Byproducts Byproducts reaction_center->TMS_Ether Heat (e.g., 70°C) TMCS (Catalyst) reaction_center->Byproducts

References

HPLC method for purification of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 2-Methyl-6-(trifluoromethyl)phenol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. This guide provides a deep dive into the method development rationale, a step-by-step purification protocol, and expected outcomes, emphasizing the scientific principles that govern the separation process.

Introduction and Scientific Rationale

This compound is a substituted phenol derivative of interest in various fields, including medicinal chemistry and materials science. The presence of both a methyl group and a highly electronegative trifluoromethyl group on the phenolic ring presents a unique purification challenge. Effective isolation from starting materials, by-products, and degradation products is critical for ensuring the integrity of downstream research and development activities.

High-performance liquid chromatography (HPLC) is the premier technique for purifying such compounds due to its high resolution and efficiency. This note focuses on a reversed-phase method, where the stationary phase is nonpolar and the mobile phase is polar.

The Causality Behind Experimental Choices

The development of a successful purification method hinges on a clear understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.

  • Analyte Structure: this compound possesses a moderately nonpolar aromatic core, a polar hydroxyl group, and a highly fluorinated trifluoromethyl group. This combination of functionalities dictates the choice of stationary and mobile phases.

  • Stationary Phase Selection: While a traditional C18 (octadecylsilane) column is a versatile workhorse for reversed-phase chromatography, the presence of the trifluoromethyl group makes a Pentafluorophenyl (PFP) stationary phase an excellent alternative for enhanced selectivity.[1] PFP phases offer multiple retention mechanisms beyond simple hydrophobic interactions, including π-π interactions, dipole-dipole, and charge-transfer interactions, which can be particularly effective for separating halogenated and aromatic compounds.[2][3] This alternative selectivity can resolve impurities that might co-elute with the target compound on a C18 column.

  • Mobile Phase Strategy: The mobile phase must effectively dissolve the sample and modulate its retention on the column.

    • Solvents: A combination of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is standard for RP-HPLC.[4] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency at low wavelengths.[5] The choice between ACN and MeOH can significantly alter selectivity, as their polar characteristics and hydrogen bonding capabilities differ.[6][7]

    • pH Control: Phenols are weakly acidic. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the phenolic hydroxyl group must be suppressed. This is achieved by acidifying the mobile phase.[8] Adding a small amount of an acid, such as formic acid (FA) or trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase maintains the analyte in its neutral, more retentive form.

    • Gradient Elution: For purification, it is crucial to separate the main peak from all impurities, which may have a wide range of polarities. A gradient elution, where the concentration of the organic solvent is increased over time, is superior to an isocratic (constant solvent composition) method.[9][10] This approach ensures that late-eluting, more hydrophobic impurities are effectively washed from the column while providing excellent resolution for peaks eluting close to the main compound.[11]

  • Detection: The aromatic ring in the analyte contains a chromophore that absorbs UV light. Based on spectroscopic data for similar phenolic compounds, a detection wavelength in the range of 270-280 nm is appropriate.[12][13] A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for assessing peak purity.

Experimental Workflow for Purification

The overall process, from initial sample assessment to obtaining the final pure product, follows a logical sequence.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Analysis cluster_post Phase 3: Post-Purification sample_prep Crude Sample Preparation (Dissolution & Filtration) mobile_phase_prep Mobile Phase Preparation (Solvent Mixing & Degassing) system_prep HPLC System Equilibration scouting_run Analytical Scouting Run (Method Development) system_prep->scouting_run load_inject Load & Inject Crude Sample (Preparative Scale) scouting_run->load_inject fraction_collection Fraction Collection (Based on UV Signal) load_inject->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pool_fractions Pool Pure Fractions purity_check->pool_fractions solvent_removal Solvent Removal (e.g., Rotary Evaporation) pool_fractions->solvent_removal final_product Final Product Characterization (Yield, Purity, Identity) solvent_removal->final_product

Caption: Workflow for HPLC purification of this compound.

Detailed Purification Protocol

This protocol is a self-validating system. Adherence to these steps ensures reproducibility and high-quality results.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler or manual injector, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Stationary Phase: Pentafluorophenyl (PFP) preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade or higher) [Solvent B]

    • Water (HPLC grade, Type I) [Solvent A]

    • Formic Acid (FA), (LC-MS grade)

  • Sample: Crude this compound.

  • Glassware & Supplies: Volumetric flasks, beakers, graduated cylinders, syringe filters (0.45 µm, PTFE), HPLC vials, fraction collection tubes.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v FA in H₂O). Filter through a 0.45 µm filter and degas for 15-20 minutes using ultrasonication or helium sparging.[14]

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly. Degas as described above.

  • Sample Preparation:

    • Accurately weigh the crude this compound.

    • Dissolve the crude material in a minimal amount of acetonitrile or a mixture of acetonitrile/water to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection. This is critical to prevent column blockage.[14]

HPLC Method Parameters

The following parameters should be programmed into the HPLC instrument control software. An initial scouting run on an analytical scale column with the same packing material is recommended to optimize the gradient before scaling up.

ParameterRecommended SettingRationale
Column Pentafluorophenyl (PFP), 21.2 x 150 mm, 5 µmProvides alternative selectivity for fluorinated and aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the phenolic group for better peak shape.[8]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.[5]
Flow Rate 20.0 mL/minAppropriate for a preparative column of this dimension.
Column Temperature 30 °CProvides stable retention times and improved peak efficiency.
Injection Volume 1-5 mL (depending on concentration and column loading capacity)Optimized to maximize throughput without compromising resolution.
Detection 275 nm (Primary); 254 nm (Secondary)Corresponds to the UV absorbance maxima of the phenolic chromophore.[13][15]
Gradient Program See Table 2 belowDesigned to resolve the target compound from early and late eluting impurities.

Table 2: Preparative Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.02080
14.0595
16.0595
16.16040
20.06040
Purification and Analysis Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (60% A / 40% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after the peak returns to baseline. Collect small, discrete fractions across the peak to isolate the purest portions.

  • Fraction Analysis: Analyze the collected fractions using an analytical scale HPLC method to determine the purity of each.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >99.5%). Remove the solvent from the pooled solution using a rotary evaporator.

  • Final Product: Dry the resulting solid or oil under high vacuum to remove residual solvent. Determine the final mass and calculate the recovery yield.

Expected Results and Performance

The described method is expected to yield this compound with high purity. The performance metrics below are illustrative and may vary based on the quality of the crude material.

ParameterBefore PurificationAfter Purification
Appearance Off-white to yellow solid/oilWhite crystalline solid
Purity (by HPLC Area %) 85 - 95%> 99.5%
Typical Retention Time ~7.5 minutes (Varies with system)~7.5 minutes
Recovery N/A> 80%

Conclusion

This application note provides a scientifically grounded and detailed protocol for the preparative HPLC purification of this compound. The strategic selection of a pentafluorophenyl stationary phase and an optimized gradient elution program enables the efficient removal of process-related impurities. By following this comprehensive guide, researchers can reliably obtain high-purity material essential for advancing their scientific objectives.

References

Application Notes & Protocols: 2-Methyl-6-(trifluoromethyl)phenol as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 2-Methyl-6-(trifluoromethyl)phenol (CAS No. 124837-37-2), a key fluorinated building block for the synthesis of advanced agrochemicals. We explore its unique physicochemical properties and inherent reactivity, which are conferred by the ortho-positioned methyl and trifluoromethyl groups. The primary focus is on its application in the synthesis of potential herbicides, specifically within the phenoxy-pyridazine class. A detailed, step-by-step protocol for the synthesis of a model phenoxy-pyridazine derivative is provided, including an explanation of the experimental choices and reaction mechanisms. Further applications, such as its potential as a precursor for fungicidal amides, are also discussed to illustrate its broader utility in crop protection chemistry.

Introduction: The Strategic Value of Fluorination in Agrochemical Design

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern agrochemical design. The CF₃ group imparts a unique combination of properties to a parent molecule, including enhanced metabolic stability, increased lipophilicity (which can improve transport to the target site), and modified electronic characteristics that can lead to stronger binding affinity with target enzymes or receptors.[1][2][3]

This compound is a particularly valuable scaffold. Its structure combines:

  • A Nucleophilic Phenolic Hydroxyl Group: The primary site for synthetic modification, allowing for the formation of ethers and esters.

  • An Electron-Withdrawing Trifluoromethyl Group: This group significantly increases the acidity of the phenolic proton, facilitating its removal under mild basic conditions to form a reactive phenoxide. It also influences the electronic distribution of the entire aromatic ring.

  • An Electron-Donating Methyl Group: Positioned ortho to the hydroxyl group, it provides steric hindrance that can lock the molecule into specific conformations, potentially increasing selectivity for the target protein and reducing off-target effects.

This unique substitution pattern makes this compound an ideal starting material for creating diverse libraries of potential herbicides, fungicides, and insecticides.

Physicochemical Properties & Reactivity Profile

The strategic placement of the methyl and trifluoromethyl groups dictates the reactivity of the molecule. The potent electron-withdrawing nature of the CF₃ group makes the phenolic proton more acidic than that of cresol or phenol itself, allowing for easy deprotonation to form the corresponding phenoxide anion. This anion is a strong nucleophile, ideal for reactions such as Williamson ether synthesis or nucleophilic aromatic substitution (SₙAr).

PropertyValueSource
CAS Number 124837-37-2[4]
Molecular Formula C₈H₇F₃O[4]
Molecular Weight 176.14 g/mol [4]
MDL Number MFCD16997532[4]
Appearance (Varies by supplier)N/A

Application I: Synthesis of Herbicidal Phenoxy-Pyridazine Scaffolds

Pyridazinone and related pyridazine derivatives are a well-established class of herbicides. Many act as "bleaching" herbicides by inhibiting key enzymes in a plant's carotenoid biosynthesis pathway, such as phytoene desaturase (PDS).[5][6] Attaching a substituted phenoxy group to the pyridazine core is a proven strategy for discovering and optimizing herbicidal activity.[6] this compound provides a unique phenoxy moiety for creating novel pyridazine-based herbicides.

General Synthetic Workflow

The synthesis of phenoxy-pyridazine herbicides from this compound typically follows a nucleophilic substitution pathway. The phenol is first converted to its more nucleophilic conjugate base (a phenoxide) using a suitable base. This phenoxide then displaces a halogen (typically chlorine) on an activated pyridazine ring.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome A This compound E Step 1: Deprotonation Formation of Nucleophilic Phenoxide A->E B Halogenated Pyridazine Core (e.g., 3-Chloro-6-methyl-pyridazine) F Step 2: Nucleophilic Substitution (SₙAr) Phenoxide attacks Pyridazine Ring B->F C Base (e.g., K₂CO₃, NaH) C->E D Aprotic Polar Solvent (e.g., DMF, DMSO) E->F Phenoxide Intermediate G Crude Product Mixture F->G H Purification (Crystallization / Chromatography) G->H I Final Product: Phenoxy-Pyridazine Derivative H->I

Caption: General workflow for synthesizing phenoxy-pyridazine agrochemicals.

Protocol: Synthesis of a Model Phenoxy-Pyridazine Herbicide Candidate

This protocol describes the synthesis of 3-((2-Methyl-6-(trifluoromethyl)phenoxy))-6-methyl-4-(3-trifluoromethylphenyl)pyridazine , a novel compound based on established methodologies for this class of herbicides.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 This compound p1 3-((2-Methyl-6-(trifluoromethyl)phenoxy))-6-methyl-4-(3-trifluoromethylphenyl)pyridazine r1->p1 SₙAr Reaction plus1 + r2 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine r2->p1 SₙAr Reaction c1 K₂CO₃ (Base) c2 DMF (Solvent) c3 80-100 °C

Caption: Synthesis of a model phenoxy-pyridazine herbicide.

Materials & Equipment:

  • This compound (1.0 eq)

  • 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware (separatory funnel, rotary evaporator, crystallization dish or chromatography setup)

  • Ethyl acetate, Hexane, Brine

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the 3-Chloro-6-methyl-4-(3-trifluoromethylphenyl)pyridazine (1.0 eq).

  • Solvent & Base Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M. Add anhydrous potassium carbonate (1.5 eq).

    • Causality Note: K₂CO₃ is a mild, solid base that is sufficient to deprotonate the acidic phenol, forming the potassium phenoxide in situ. DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SₙAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality Note: This step moves the desired organic product from the polar DMF/water phase into the less polar ethyl acetate phase, leaving inorganic salts (KCl, excess K₂CO₃) behind in the aqueous layer.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure phenoxy-pyridazine product.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point analysis to verify the structure and purity of the final compound.

Application II: Precursor for Fungicidal & Insecticidal Amides

While the phenolic hydroxyl group is a primary handle for synthesis, the entire this compound scaffold can be considered a precursor for other functional groups. A significant number of trifluoromethyl-containing agrochemicals are anilines, which are then converted into biologically active amides.[1][7]

This compound can be converted to the corresponding 2-Methyl-6-(trifluoromethyl)aniline . Established synthetic routes for this transformation include:

  • Nitration followed by Reduction: Electrophilic nitration of the phenol (directing ortho/para to the hydroxyl group), followed by chemical reduction of the nitro group to an amine.

  • Conversion to Aryl Halide/Triflate and Amination: The phenol can be converted to a more versatile intermediate like an aryl triflate or halide, which can then undergo a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the aniline.

The resulting aniline is a key intermediate for synthesizing trifluoromethylphenyl amides, which have shown promising fungicidal and insecticidal properties.[2][7] This multi-step pathway highlights the versatility of the initial phenol building block.

Conclusion

This compound is a high-value building block for agrochemical research and development. Its distinct substitution pattern offers a unique combination of steric and electronic properties that can be exploited to create novel active ingredients. The direct nucleophilic reactivity of its phenolic hydroxyl group allows for straightforward incorporation into scaffolds like herbicidal pyridazines, as demonstrated in the detailed protocol. Furthermore, its potential for conversion into other key intermediates, such as anilines, opens the door to developing different classes of agrochemicals, including fungicides and insecticides. This versatility ensures that this compound will remain a relevant and powerful tool for scientists in the crop protection industry.

References

Application Notes & Protocols: Safe Laboratory Handling of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling, storage, and emergency procedures for 2-Methyl-6-(trifluoromethyl)phenol. As a substituted phenol containing a trifluoromethyl group, this compound presents a unique combination of hazards that demand rigorous safety protocols. The trifluoromethyl moiety is a valuable functional group in medicinal chemistry, known for enhancing properties like metabolic stability and binding affinity[1]. However, its presence, coupled with the inherent risks of the phenol scaffold, necessitates a comprehensive understanding of its potential dangers. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. While a specific, comprehensive toxicological profile for this exact isomer is not widely published, a robust hazard assessment can be constructed by evaluating the parent phenol molecule and structurally related trifluoromethylated phenols.

1.1 Physicochemical and Toxicological Profile

The primary hazards of phenols are their ability to cause severe chemical burns and their rapid absorption through the skin, which can lead to systemic toxicity[2][3]. The local anesthetic effect of phenol can mask the initial pain of exposure, potentially leading to extensive tissue damage before it is noticed[2][4]. The trifluoromethyl group, being strongly electron-withdrawing, can influence the compound's reactivity and acidity[1][5].

PropertyValue / InformationSource / Rationale
Molecular Formula C₈H₇F₃OPubChem (Derived)
Appearance Likely a solid at room temperature.Based on related isomers like 2,3,6-trimethylphenol (M.P. 60-62°C) and 4-(Trifluoromethyl)phenol (M.P. 45-47°C)[6][7].
Primary Hazards Toxic if swallowed, Causes skin irritation/burns, Causes serious eye damage, May cause respiratory irritation.Extrapolated from GHS classifications for related compounds like 4-(Trifluoromethyl)phenol and other substituted phenols[6][8][9]. Phenols are highly corrosive and toxic[3].
Dermal Absorption High. Phenol and its derivatives can penetrate the skin rapidly, including through leather and standard lab gloves[2].The lipophilicity imparted by the trifluoromethyl group may enhance this property[1].
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, acid chlorides, and bases.Based on general phenol chemistry and safety data for related compounds[10][11].

1.2 GHS Hazard Classification (Anticipated)

Based on data for analogous compounds, the following GHS classification should be assumed for this compound.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral💀Danger H301: Toxic if swallowed[6].
Skin Corrosion/IrritationcorrosiveDanger H314: Causes severe skin burns and eye damage (Assumed from phenol's properties)[3].
Serious Eye DamagecorrosiveDanger H318: Causes serious eye damage[6].
STOT, Single ExposureWarning H335: May cause respiratory irritation[6].

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the high toxicity and rapid dermal absorption, a multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[3][12].

  • Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical. Rapid decontamination is the most effective measure against severe injury from phenol exposure[13][14].

2.2 Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling this compound. The following specific ensemble is required.

  • Hand Protection: Double gloving is recommended. Use a pair of heavy-duty butyl rubber or neoprene gloves as the outer layer. Phenol can rapidly penetrate standard nitrile gloves[2][13][15]. Always inspect gloves for integrity before use and dispose of them in the appropriate solid waste stream after handling[16].

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes[2][16].

  • Body Protection: A chemically resistant apron worn over a flame-retardant lab coat is necessary. All clothing should be non-porous. Ensure shoes are closed-toed and chemically resistant, as phenol can penetrate leather[2][3].

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling & Post-Handling RiskAssessment Conduct Risk Assessment FumeHood Verify Fume Hood Certification & Flow RiskAssessment->FumeHood EmergencyPrep Locate Emergency Shower & Eyewash FumeHood->EmergencyPrep Coat Don Lab Coat & Apron EmergencyPrep->Coat Goggles Don Goggles & Face Shield Coat->Goggles Gloves Don Double Gloves (Butyl/Neoprene) Goggles->Gloves HandleChemical Perform Chemical Handling in Hood Gloves->HandleChemical DoffPPE Doff PPE in Correct Order HandleChemical->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for preparation and PPE use when handling this compound.

Section 3: Standard Operating Procedures (SOPs)

Adherence to strict protocols is essential to minimize the risk of exposure.

SOP 1: Weighing and Transfer of Solid Compound

  • Preparation: Before bringing the chemical into the fume hood, ensure the electronic balance is clean, a waste container is ready, and all necessary spatulas and weigh boats are present.

  • Execution: Conduct all weighing and transfers deep within the fume hood. Use a spatula to carefully transfer the solid, avoiding the creation of dust. If dust is generated, wait for it to settle before proceeding.

  • Rationale: This prevents the inhalation of fine particulates and ensures any accidental spills are contained within the controlled environment of the fume hood[17].

  • Cleanup: After transfer, carefully clean the spatula with a solvent-moistened wipe (e.g., isopropanol) and dispose of the wipe and weigh boat into the designated halogenated solid waste container.

SOP 2: Preparation of Solutions

  • Preparation: Place a stir plate and a correctly sized beaker or flask containing a stir bar inside the fume hood.

  • Execution: Add the solvent to the vessel first. Slowly add the weighed this compound to the solvent while stirring to prevent splashing.

  • Rationale: Adding the solid to the solvent minimizes the risk of dust generation and uncontrolled exothermic reactions.

  • Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container with a Teflon-lined cap. The label must include the chemical name, concentration, date, and appropriate hazard warnings.

Section 4: Storage and Waste Management

Proper storage and disposal are critical for laboratory safety and environmental compliance.

4.1 Storage Protocol

  • Location: Store the compound in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition[11][17].

  • Segregation: Keep it segregated from incompatible materials, particularly strong oxidizing agents[11][18].

  • Container: The container must be tightly sealed to prevent the release of vapors and should be stored in a secondary containment tray.

4.2 Waste Disposal Protocol As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Do NOT pour any waste down the drain[12]. All waste streams must be segregated.

  • Halogenated Organic Waste: Liquid waste (e.g., reaction mixtures, solvent rinses) must be collected in a designated "Halogenated Organic Waste" container[19][20]. Solid waste (e.g., contaminated gloves, weigh boats, silica gel) must be collected in a separate, clearly labeled "Halogenated Solid Waste" container.

  • Labeling: All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical names of all components, and the approximate percentages[20][21].

  • Container Management: Keep waste containers closed at all times except when adding waste[20][21]. Store them in a designated Satellite Accumulation Area within the lab.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

5.1 Spill Response

  • Small Spill (in a fume hood):

    • Ensure you are wearing the correct PPE.

    • Absorb the spill with a chemical absorbent pad or sand.

    • Carefully collect the contaminated absorbent material using a scoop or forceps.

    • Place the material into a sealed, labeled container for disposal as halogenated solid waste.

    • Decontaminate the area with a suitable solvent, and dispose of cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, eliminate ignition sources.

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line immediately. Do not attempt to clean up a large spill yourself.

5.2 First Aid for Exposure Rapid decontamination is critical to minimize phenol absorption[13]. Anyone assisting the victim must wear protective gloves and clothing to avoid secondary contamination[13][14].

First_Aid_Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Exposure Occurs! Call for Help Immediately RemoveClothing Remove Contaminated Clothing & Shoes Exposure->RemoveClothing FlushEyes Immediately Flush Eyes at Eyewash Station for 20 mins Exposure->FlushEyes FreshAir Move to Fresh Air Immediately Exposure->FreshAir FlushWater Flush with Copious Water for at least 15 mins RemoveClothing->FlushWater ApplyPEG Wipe with Polyethylene Glycol (PEG 300) for 30 mins FlushWater->ApplyPEG MedicalAttention1 Seek Urgent Medical Attention ApplyPEG->MedicalAttention1 HoldLids Hold Eyelids Open During Flushing FlushEyes->HoldLids MedicalAttention2 Seek Urgent Medical Attention HoldLids->MedicalAttention2 MedicalAttention3 Seek Urgent Medical Attention FreshAir->MedicalAttention3

Caption: Emergency first aid decision tree for exposure incidents.
  • Skin Contact: This is a medical emergency. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[2][3][4]. After the initial water flush, if available, swab the area repeatedly with Polyethylene Glycol 300 (PEG 300) for 30 minutes[4][13]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with fresh running water at an eyewash station for a minimum of 20 minutes, holding the eyelids open[2][4]. Do not interrupt flushing. Seek immediate medical attention[13].

  • Inhalation: Move the affected person to fresh air at once[2][3]. If they are not breathing, perform artificial respiration, but use a barrier device to avoid mouth-to-mouth contact. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[3][13]. If the person is conscious, rinse their mouth with water and have them drink a small amount of water to dilute the chemical[3]. Seek immediate medical attention.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-6-(trifluoromethyl)phenol: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Potential of a Unique Phenolic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of lipophilicity, metabolic stability, and potent electronic effects that can profoundly influence the biological activity and material properties of organic molecules.[1][2] 2-Methyl-6-(trifluoromethyl)phenol stands as a particularly intriguing starting material, presenting both challenges and opportunities for synthetic chemists. Its structure, featuring an activating methyl group and a strongly deactivating trifluoromethyl group positioned ortho to a reactive hydroxyl functionality, creates a sterically hindered and electronically complex environment.

This guide provides a comprehensive overview of key derivatization strategies for this compound, offering detailed protocols and insights into the underlying chemical principles. For researchers, scientists, and drug development professionals, this document serves as a practical resource for unlocking the synthetic potential of this versatile intermediate. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel pharmaceutical candidates, agrochemicals, and advanced materials.[3]

I. O-Alkylation via Modified Williamson Ether Synthesis: Overcoming Steric Hindrance

The Williamson ether synthesis is a fundamental method for the formation of ethers.[4][5] However, the significant steric hindrance around the hydroxyl group in this compound, posed by the adjacent methyl and trifluoromethyl groups, necessitates modified conditions to favor O-alkylation over potential side reactions.[6] The use of a strong base in a dipolar aprotic solvent is crucial for efficient deprotonation of the weakly acidic phenol and to facilitate the subsequent SN2 reaction.[7]

Scientific Rationale:

The choice of a strong base, such as sodium hydride (NaH), ensures complete and irreversible deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide. Dipolar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they solvate the cation (Na+) while leaving the phenoxide anion highly reactive.[7] Primary alkyl halides are the preferred electrophiles to minimize competing elimination reactions (E2) that can occur with secondary or tertiary halides.[4]

Experimental Protocol: Synthesis of 2-(Benzyloxy)-1-methyl-3-(trifluoromethyl)benzene

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF (approximately 0.1 M concentration of the phenol).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Reactants This compound, Benzyl bromide
Base Sodium Hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Typical Yield 75-85%

Workflow Diagram:

O_Alkylation cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Phenol This compound in DMF NaH Add NaH at 0°C Phenol->NaH Phenoxide Sodium 2-methyl-6-(trifluoromethyl)phenoxide NaH->Phenoxide Alkyl_Halide Add Benzyl Bromide at 0°C Phenoxide->Alkyl_Halide Stir Stir at RT for 12-24h Alkyl_Halide->Stir Product Crude Ether Product Stir->Product Quench Quench with NH4Cl Product->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Ether Purify->Final_Product O_Acylation cluster_setup Reaction Setup cluster_reaction Mitsunobu Reaction cluster_workup Work-up & Purification Reactants Phenol, Benzoic Acid, PPh3 in THF Cool Cool to 0°C Reactants->Cool DIAD_add Add DIAD dropwise Cool->DIAD_add Stir Stir at RT for 16-24h DIAD_add->Stir Crude_Ester Crude Ester Product Stir->Crude_Ester Concentrate Concentrate Crude_Ester->Concentrate Wash Wash with NaHCO3 Concentrate->Wash Purify Column Chromatography Wash->Purify Final_Product Pure Ester Purify->Final_Product EAS_Directing_Effects cluster_directors Directing Effects cluster_positions Ring Positions Phenol This compound OH -OH (Activating, o,p-directing) Me -CH3 (Activating, o,p-directing) CF3 -CF3 (Deactivating, m-directing) P4 Position 4 (para to -OH, ortho to -Me) OH->P4 Strongly directs here Me->P4 Directs here P3_5 Positions 3 & 5 (meta to -OH and -Me) CF3->P3_5 Deactivates here P4->P3_5 Favored over

References

Catalytic Applications of Metal Complexes with 2-Methyl-6-(trifluoromethyl)phenol Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Phenoxide Ligands in Catalysis

In the landscape of modern catalysis, the design of the ligand framework is paramount to controlling the activity, selectivity, and stability of metal complexes. The 2-Methyl-6-(trifluoromethyl)phenol ligand represents a sophisticated class of ancillary ligands, the strategic incorporation of which into a metal's coordination sphere can profoundly influence its catalytic prowess. The electronic and steric properties of this ligand—a bulky ortho-methyl group and a strongly electron-withdrawing ortho-trifluoromethyl group—create a unique and highly tunable environment around the metal center.

The presence of the trifluoromethyl group imparts several key advantages. Its strong inductive effect modulates the electron density at the metal center, which can enhance catalytic activity in various transformations, including oxidation and polymerization reactions. Furthermore, the steric bulk of both ortho substituents can create a well-defined coordination pocket, promoting substrate selectivity and preventing catalyst deactivation pathways such as dimerization.

This technical guide provides an in-depth exploration of the catalytic applications of metal complexes bearing the this compound ligand. We will delve into specific protocols for catalyst synthesis and application in key organic transformations, offering insights into the mechanistic underpinnings of these powerful catalytic systems.

I. Olefin Polymerization with Late Transition Metal Complexes

Late transition metal complexes, particularly those of nickel and palladium, have garnered significant attention for their ability to catalyze the polymerization of olefins, often yielding polymers with unique microstructures. The use of bulky phenoxide ligands, such as this compound, is crucial in retarding chain transfer processes, thereby enabling the formation of high molecular weight polymers.[1][2][3]

Core Concept: Steric Shielding and Electronic Tuning

The bulky ortho-substituents of the this compound ligand play a critical role in stabilizing the active catalytic species. By sterically shielding the metal center, these groups hinder β-hydride elimination, a common chain termination pathway in olefin polymerization.[1][4] This allows for the formation of long polymer chains. Concurrently, the electron-withdrawing nature of the trifluoromethyl group can influence the electrophilicity of the metal center, impacting the rate of olefin insertion and the overall catalytic activity.

Experimental Protocol 1: Synthesis of a Nickel(II) Pre-catalyst

This protocol describes the synthesis of a representative Nickel(II) complex bearing two this compound ligands.

Materials:

  • Nickel(II) acetate tetrahydrate

  • This compound

  • Toluene, anhydrous

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a nitrogen-filled glovebox, add Nickel(II) acetate tetrahydrate (1.0 mmol) and this compound (2.2 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Add 20 mL of anhydrous toluene to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to 110 °C and stir for 12 hours. The color of the solution should change, indicating complex formation.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under vacuum to approximately 5 mL.

  • Add 20 mL of pentane to precipitate the product.

  • Filter the resulting solid, wash with pentane (3 x 10 mL), and dry under vacuum to yield the desired Nickel(II) bis(2-methyl-6-(trifluoromethyl)phenoxide) complex.

Experimental Protocol 2: Ethylene Polymerization

This protocol outlines a general procedure for the polymerization of ethylene using the synthesized Nickel(II) pre-catalyst and a suitable co-catalyst.

Materials:

  • Synthesized Nickel(II) pre-catalyst

  • Methylaluminoxane (MAO) solution in toluene

  • High-purity ethylene gas

  • Anhydrous toluene

  • High-pressure reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

  • Thoroughly dry and purge a high-pressure reactor with nitrogen.

  • Under a nitrogen atmosphere, add 100 mL of anhydrous toluene to the reactor.

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and stir at the desired temperature (e.g., 60 °C) to saturate the solvent.

  • In a separate Schlenk tube, dissolve the Nickel(II) pre-catalyst (0.01 mmol) in 10 mL of anhydrous toluene.

  • In another Schlenk tube, add the desired amount of MAO solution (e.g., 300 equivalents relative to Ni).

  • Inject the MAO solution into the reactor, followed by the catalyst solution to initiate the polymerization.

  • Maintain the ethylene pressure and reaction temperature for the desired reaction time (e.g., 30 minutes).

  • Terminate the polymerization by venting the ethylene and adding 10 mL of acidified methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Data Presentation: Ethylene Polymerization Results
CatalystCo-catalystAl/Ni ratioTemp (°C)Pressure (atm)Activity (kg PE/mol Ni·h)
Ni(OAr)₂MAO3006010Expected High
Ni(OAr)₂MAO5006010Expected High
Ni(OAr)₂MAO3008010Variable

Note: The table presents expected outcomes. Actual results will vary based on specific reaction conditions and purity of reagents.

II. Catalytic Oxidation Reactions

Metal complexes containing phenoxide ligands are also effective catalysts for a variety of oxidation reactions.[5][6] The electron-withdrawing trifluoromethyl group in the this compound ligand can enhance the Lewis acidity of the metal center, which is often beneficial for activating oxidants like hydrogen peroxide or organic hydroperoxides.

Core Concept: Lewis Acidity and Redox Potential

The trifluoromethyl group's ability to pull electron density from the metal center increases its Lewis acidity. This enhanced acidity can facilitate the coordination and activation of oxidizing agents. Furthermore, the electronic environment created by the ligand can modulate the redox potential of the metal, influencing its ability to participate in the electron transfer steps of the catalytic cycle.

Experimental Protocol 3: Synthesis of a Copper(II) Catalyst

This protocol details the synthesis of a Copper(II) complex with the this compound ligand.

Materials:

  • Copper(II) chloride

  • This compound

  • Triethylamine

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve Copper(II) chloride (1.0 mmol) in 20 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve this compound (2.0 mmol) and triethylamine (2.2 mmol) in 15 mL of methanol.

  • Slowly add the ligand/base solution to the stirring solution of Copper(II) chloride. A precipitate should form.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Collect the solid product by filtration.

  • Wash the product with cold methanol (3 x 10 mL) and then with diethyl ether (2 x 10 mL).

  • Dry the solid in a desiccator to obtain the Copper(II) bis(2-methyl-6-(trifluoromethyl)phenoxide) complex.

Experimental Protocol 4: Catalytic Oxidation of Alcohols

This protocol provides a general method for the oxidation of a primary alcohol to the corresponding aldehyde using the synthesized Copper(II) catalyst.

Materials:

  • Synthesized Copper(II) catalyst

  • Benzyl alcohol

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Acetonitrile

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 25 mL round-bottom flask, add the Copper(II) catalyst (0.01 mmol), benzyl alcohol (1.0 mmol), and 5 mL of acetonitrile.

  • Stir the mixture at 60 °C.

  • Add TBHP (1.5 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Data Presentation: Alcohol Oxidation Results
SubstrateCatalyst Loading (mol%)OxidantSolventTime (h)Conversion (%)Selectivity (%)
Benzyl alcohol1TBHPAcetonitrile6Expected HighExpected High (Benzaldehyde)
1-Phenylethanol1TBHPAcetonitrile6Expected HighExpected High (Acetophenone)

Note: This table illustrates expected outcomes. Actual yields and selectivities will depend on the specific substrate and reaction optimization.

III. Asymmetric Catalysis

While the parent this compound ligand is achiral, it can be incorporated into chiral-at-metal complexes or used in conjunction with chiral co-ligands to induce enantioselectivity in catalytic reactions. The well-defined steric environment created by the ortho-substituents can be advantageous in transmitting chiral information from the catalyst to the substrate.

Core Concept: Creation of a Chiral Pocket

By employing a chiral backbone to which two this compound units are attached, or by using a chiral diamine to create a chiral metal complex, a well-defined chiral pocket can be formed around the active site. This steric arrangement can force the substrate to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Visualization of Concepts

Logical Relationship: Ligand Properties to Catalytic Performance

Ligand_Effect cluster_ligand This compound Ligand Properties cluster_catalysis Impact on Catalysis cluster_outcomes Catalytic Outcomes Bulky Ortho-Substituents Bulky Ortho-Substituents Steric Shielding Steric Shielding Bulky Ortho-Substituents->Steric Shielding leads to Substrate Selectivity Substrate Selectivity Bulky Ortho-Substituents->Substrate Selectivity induces Electron-Withdrawing CF3 Group Electron-Withdrawing CF3 Group Increased Lewis Acidity Increased Lewis Acidity Electron-Withdrawing CF3 Group->Increased Lewis Acidity Modulated Redox Potential Modulated Redox Potential Electron-Withdrawing CF3 Group->Modulated Redox Potential High Molecular Weight Polymers High Molecular Weight Polymers Steric Shielding->High Molecular Weight Polymers enables Enhanced Oxidation Activity Enhanced Oxidation Activity Increased Lewis Acidity->Enhanced Oxidation Activity promotes

Caption: Ligand properties influencing catalytic outcomes.

Workflow: Catalyst Synthesis and Application

Workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application node_synthesis Metal Precursor + Ligand Reaction under Inert Atmosphere Isolation and Purification node_reaction Substrate + Catalyst + Reagents Reaction under Optimized Conditions Product Isolation and Analysis node_synthesis->node_reaction Use in Catalysis

Caption: General workflow for catalyst synthesis and use.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-6-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-Methyl-6-(trifluoromethyl)phenol (CAS 124837-37-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurity profiles encountered during the synthesis of this valuable intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most prevalent synthetic strategies begin with o-cresol (2-methylphenol) as the starting material. The key transformation is the introduction of the trifluoromethyl (-CF₃) group onto the aromatic ring. This is typically achieved through:

  • Direct Trifluoromethylation: Using modern electrophilic or radical trifluoromethylating reagents to directly substitute a hydrogen atom on the o-cresol ring.

  • Multi-step Synthesis via a Halogenated Intermediate: This involves first halogenating o-cresol, often at the 6-position to form 2-bromo-6-methylphenol, followed by a metal-catalyzed cross-coupling reaction to introduce the -CF₃ group.[1][2][3]

Q2: Why is impurity formation a significant concern in this specific synthesis?

The synthesis is challenging for two main reasons:

  • Regioselectivity: The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are both ortho-, para-directing. This creates competition, potentially leading to the formation of isomeric byproducts where the -CF₃ group is added at the wrong position (e.g., position 4).

  • Harsh Reagents: Trifluoromethylation reactions often require potent, highly reactive reagents.[4][5][6] These can lead to side reactions, degradation of the starting material or product, or the introduction of reagent-derived impurities if not handled and quenched properly.

Q3: What is the first step I should take if I suspect my product has high impurity levels?

The first and most critical step is comprehensive analytical characterization . Do not proceed with purification until you have a clear idea of what the impurities are. A combination of ¹H NMR, ¹⁹F NMR, and HPLC or GC-MS is highly recommended. ¹⁹F NMR is particularly powerful for identifying any species containing a trifluoromethyl group.

Troubleshooting Guide: From Observation to Solution

This section addresses common issues observed during synthesis and provides a logical path to identify and resolve the root cause.

Issue 1: Low Purity by HPLC/GC - Multiple Unidentified Peaks

If your chromatogram shows several peaks in addition to your product, it's crucial to identify their source.

  • Identity: 2-Methyl-4-(trifluoromethyl)phenol is the most common isomeric impurity.

  • Causality: During direct trifluoromethylation of o-cresol, the activating -OH and -CH₃ groups direct the incoming electrophilic or radical -CF₃ species to both the ortho and para positions. Steric hindrance at the 6-position (between the two existing groups) can sometimes favor substitution at the less-hindered 4-position.

  • Troubleshooting Steps:

    • Confirm Identity: Isolate the impurity peak by preparative HPLC or column chromatography and characterize by NMR. The aromatic splitting patterns in ¹H NMR will be distinct from the desired product.

    • Optimize Reaction Conditions:

      • Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the thermodynamically more stable product and reducing side reactions.

      • Choice of Reagent: Some trifluoromethylating reagents offer better steric control than others. Consider screening different electrophilic reagents (e.g., Togni's or Umemoto's reagents) as their reactivity and steric bulk differ.[6]

    • Improve Purification: Isomers can be difficult to separate. A high-resolution silica column with a shallow gradient of polar solvent (e.g., a 0-10% gradient of ethyl acetate in hexanes) is often required.

  • Identity: o-cresol or 2-bromo-6-methylphenol.

  • Causality: Incomplete reaction due to insufficient reagent stoichiometry, low reaction temperature, or short reaction time. Deactivation of the catalyst in cross-coupling reactions is also a common cause.

  • Troubleshooting Steps:

    • Increase Reagent Stoichiometry: Perform a test reaction with a slight excess (e.g., 1.1 to 1.2 equivalents) of the trifluoromethylating agent or the organoboron reagent in a Suzuki coupling.

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC every hour to ensure it has proceeded to completion.

    • Check Catalyst Activity (for cross-coupling): If using a palladium-catalyzed route, ensure the catalyst was not deactivated by oxygen. Use freshly degassed solvents and maintain a positive inert gas pressure.[7][8]

  • Identity: Homocoupled biaryls (from cross-coupling routes), degradation products, or products from reactions with the solvent.

  • Causality: High temperatures can cause product or reagent degradation. In Suzuki-Miyaura couplings, side reactions like homocoupling of the starting halide can occur, especially with highly active catalysts or improper stoichiometry.[9][10]

  • Troubleshooting Steps:

    • Reduce Temperature: Determine the minimum temperature required for the reaction to proceed efficiently.

    • Optimize Base and Solvent: In cross-coupling reactions, the choice of base and solvent is critical to minimize side reactions.[11] Screen different conditions (e.g., K₂CO₃ vs. K₃PO₄, Dioxane vs. Toluene).

    • Purification: These byproducts often have significantly different polarity from the desired product and can usually be removed by standard column chromatography.

Issue 2: NMR Spectrum Shows Impurities

NMR is your most powerful tool for structural elucidation.

  • Diagnosis: Presence of unreacted o-cresol. The phenolic -OH is often a broad singlet.

  • Action: See "Potential Cause B" above.

  • Diagnosis: Presence of multiple trifluoromethyl-containing species. Your desired product should show a single, sharp singlet. Additional singlets indicate isomeric byproducts or -CF₃ containing degradation products.

  • Action:

    • Correlate with HPLC/GC: Determine which impurity peak corresponds to the extra ¹⁹F NMR signal.

    • Consult Literature: The chemical shift of the -CF₃ group can provide clues about its electronic environment. Compare observed shifts to known values for similar compounds.

    • Troubleshoot Isomer Formation: See "Potential Cause A" above.

Data Summary and Visualization
Table 1: Common Impurities and Identification
Impurity NamePotential SourceAnalytical Signature (Typical)Remediation Strategy
o-Cresol Unreacted Starting MaterialMatches starting material spectrum. No ¹⁹F signal.Increase reaction time/reagents; Column Chromatography.
2-Bromo-6-methylphenol Unreacted Starting Material (Coupling Route)Distinct aromatic signals in ¹H NMR. No ¹⁹F signal.Optimize coupling conditions; Column Chromatography.
2-Methyl-4-(trifluoromethyl)phenol Isomeric Byproduct¹H NMR: Different aromatic splitting pattern. ¹⁹F NMR: Separate singlet, often slightly shifted from the product.Optimize reaction selectivity (temp., reagent); High-resolution chromatography.
Homocoupling Product (e.g., 2,2'-dihydroxy-6,6'-dimethylbiphenyl)Side Reaction (Coupling Route)Complex aromatic region in ¹H NMR, higher molecular weight in MS.Optimize catalyst/base/solvent system; Column Chromatography.
Reagent-Derived Byproducts Trifluoromethylating ReagentCan be varied. Often identified by MS.Proper reaction quench and aqueous workup; Column Chromatography.
Diagrams and Workflows

A logical approach is key to efficient troubleshooting. The following diagrams illustrate the synthesis pathway and a decision-making process for impurity analysis.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Crude Product cluster_impurities Potential Impurity Entry Points start o-Cresol reaction Trifluoromethylation start->reaction impurity2 Unreacted o-Cresol start->impurity2 product This compound reaction->product impurity1 Isomer Formation (e.g., 4-CF3 isomer) reaction->impurity1 impurity3 Side Reactions (Degradation, Dimerization) reaction->impurity3

Caption: General synthesis workflow highlighting key impurity introduction points.

Troubleshooting_Tree cluster_analysis Analysis cluster_id Impurity Identification cluster_action Corrective Action start Impurity Detected in Crude Product? analysis Characterize by: 1. ¹H & ¹⁹F NMR 2. HPLC / GC-MS start->analysis Yes id_sm Starting Material? analysis->id_sm id_iso Isomer? id_sm->id_iso No action_sm Optimize Reaction: - Increase Time - Increase Reagents - Check Catalyst id_sm->action_sm Yes id_other Other Side Product? id_iso->id_other No action_iso Optimize Selectivity: - Lower Temperature - Screen Reagents/Solvents id_iso->action_iso Yes action_other Improve Purification: - Column Chromatography - Recrystallization id_other->action_other Yes

Caption: Decision tree for systematic troubleshooting of synthesis impurities.

Protocols for Impurity Analysis and Removal
Protocol 1: Standard HPLC Method for Impurity Profiling
  • Objective: To separate the product from potential starting materials and byproducts.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Sample Prep: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile:Water.

  • Expected Outcome: o-cresol will elute first, followed by the more polar phenol products. Isomers may be closely eluting. Non-polar byproducts like homocoupled dimers will have longer retention times.

Protocol 2: Purification by Column Chromatography
  • Objective: To remove common impurities from the crude product.

  • Methodology:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.

    • Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 Hexanes:Ethyl Acetate).

    • Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10).

    • Monitoring: Collect fractions and monitor by TLC (stain with potassium permanganate or use a UV lamp).

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Trustworthiness Check: Analyze the final product by HPLC and NMR to confirm purity (>98% is a typical target). The absence of peaks corresponding to starting materials and isomers validates the success of the purification.

References

Technical Support Center: Optimizing the Synthesis and Yield of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-6-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions to increase reaction yield and product purity. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing this molecule. The choice depends on the availability of starting materials and the scale of the reaction.

  • Route A: Direct Ortho-Trifluoromethylation of o-Cresol. This is an attractive approach as it starts from a simple, commercially available precursor (2-methylphenol). The primary challenge is achieving high regioselectivity for the ortho position over the para position. Modern methods, such as photoredox catalysis, have shown promise in directing functionalization to specific C-H bonds.[1]

  • Route B: Diazotization and Hydrolysis. This classic industrial route begins with 2-methyl-6-(trifluoromethyl)aniline. The aniline is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This method can offer high yields but involves handling potentially unstable diazonium intermediates.[2]

Q2: My overall yield is critically low. What are the most common culprits?

Low yield is a multifaceted problem. The most common causes are:

  • Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions, impure reagents, or catalyst deactivation.

  • Side Product Formation: The primary competing reaction is often the formation of the isomeric 4-Methyl-2-(trifluoromethyl)phenol or 2-Methyl-4-(trifluoromethyl)phenol. Over-reaction or decomposition of starting materials can also occur.

  • Purification Losses: The product may be lost during workup and purification steps, especially if it has significant solubility in the aqueous phase or if isomers are difficult to separate.

Q3: I'm observing significant formation of the para-substituted isomer. How can I improve ortho-selectivity?

Achieving high ortho-selectivity in the trifluoromethylation of o-cresol is a significant challenge. The methyl group is an ortho-, para-director, and the para position is often sterically more accessible. Strategies to favor ortho-substitution include:

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, bulky ligands on the metal center can sterically hinder approach to the para position, thereby favoring the ortho position.[3]

  • Directed C-H Functionalization: Some catalytic systems use a directing group to deliver the trifluoromethylating agent specifically to the ortho C-H bond. While this may require additional synthetic steps, it provides excellent regiocontrol.[4]

  • Kinetic vs. Thermodynamic Control: Operating at lower temperatures may favor the kinetically preferred ortho-product in some reaction systems.

Q4: What are the best practices for purifying this compound?

The purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is the most common lab-scale method for separating the desired ortho-product from its para-isomer and other non-polar impurities.

  • Crystallization: If the crude product is a solid and sufficiently pure, recrystallization can be a highly effective and scalable method for removing minor impurities. A process involving a water-diol mixture has been shown to be effective for purifying similar substituted phenols.[5]

  • Vacuum Distillation: For larger scales, fractional distillation under reduced pressure can be used to separate isomers with different boiling points, though this can be challenging for closely boiling isomers.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide provides a systematic approach to diagnosing and solving specific experimental problems.

Issue 1: Low Yield in Direct Trifluoromethylation of o-Cresol

Directly adding a CF₃ group to the ortho position of o-cresol is elegant but challenging. Here’s how to troubleshoot poor results.

  • Potential Cause A: Inactive Reagents or Catalyst

    • Causality: Many trifluoromethylating reagents (e.g., Togni's or Umemoto's reagents) and photoredox catalysts are sensitive to moisture and air.[1][6] The Ruppert-Prakash reagent (TMSCF₃) requires an initiator, and its effectiveness can be diminished by improper handling. Contamination can poison the catalyst or consume the reagent in non-productive pathways.

    • Solution:

      • Ensure all reagents are fresh or have been stored under an inert atmosphere (Nitrogen or Argon).

      • Dry solvents using appropriate methods (e.g., molecular sieves, distillation) before use.

      • Run the reaction under a strictly inert atmosphere.

      • If using a photoredox catalyst, ensure it has not been degraded by prolonged exposure to light before the reaction begins.

  • Potential Cause B: Suboptimal Reaction Conditions

    • Causality: Trifluoromethylation reactions are often highly sensitive to temperature, concentration, and light source (for photocatalysis). An incorrect temperature can lead to decomposition or favor side reactions. For photoredox reactions, the wavelength and intensity of the light source are critical for exciting the catalyst.[1]

    • Solution:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 0 °C, 25 °C, 50 °C) to find the optimal point.

      • Concentration: Ensure the reaction is not too dilute, as this can slow down bimolecular reactions. Conversely, overly concentrated solutions can sometimes lead to solubility issues or side reactions.

      • Light Source: For photocatalysis, verify that the light source (e.g., household CFL bulb, blue LED) is emitting at the correct wavelength to be absorbed by the photocatalyst.

Logical Flow for Troubleshooting Low Yield

G start Low Yield Observed check_sm Analyze Starting Material (SM) Purity (NMR, GC) start->check_sm sm_impure SM is Impure check_sm->sm_impure purify_sm Purify SM (Distillation, etc.) & Restart sm_impure->purify_sm Yes check_reagents Check Reagent & Catalyst Quality sm_impure->check_reagents No success Yield Improved purify_sm->success reagents_bad Reagents/Catalyst Old or Improperly Stored? check_reagents->reagents_bad new_reagents Use Fresh Reagents & Store Under Inert Gas reagents_bad->new_reagents Yes check_conditions Review Reaction Conditions reagents_bad->check_conditions No new_reagents->success conditions_wrong Temp, Solvent, Atmosphere Correct? check_conditions->conditions_wrong optimize_conditions Optimize Temp & Ensure Inert Atmosphere conditions_wrong->optimize_conditions No check_workup Analyze Crude vs. Final Yield conditions_wrong->check_workup Yes optimize_conditions->success workup_loss High Loss During Purification? check_workup->workup_loss optimize_purification Optimize Purification (e.g., change chromatography solvent, try crystallization) workup_loss->optimize_purification Yes workup_loss->success No optimize_purification->success G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Degas Solvent prep2 Dry Glassware prep3 Weigh Reagents Under N2 react1 Combine Reagents in Flask prep3->react1 react2 Place Under Light Source react3 Stir at RT for 24h workup1 Quench Reaction react3->workup1 workup2 Solvent Extraction workup1->workup2 workup3 Column Chromatography workup2->workup3 workup4 Characterize Product workup3->workup4

References

Technical Support Center: Purification of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-6-(trifluoromethyl)phenol (CAS No. 124837-37-2)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specialty chemical. By synthesizing technical expertise with practical, field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Understanding the Core Challenges

The purification of this compound presents a unique set of challenges primarily stemming from its physicochemical properties and the potential for isomeric impurities. The presence of both a methyl and a trifluoromethyl group on the phenol ring influences its volatility, polarity, and reactivity, which in turn dictates the optimal purification strategy.

Key Physicochemical Characteristics (Inferred from Analogous Compounds):

While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar compounds. 2-(Trifluoromethyl)phenol has a melting point of 45-46°C and a boiling point of 147-148°C.[2] Similarly, 2-methoxy-6-(trifluoromethyl)phenol has a melting point of 51-53°C.[3] This suggests that this compound is likely a low-melting solid or a high-boiling liquid at ambient temperature, making it amenable to several purification techniques.

PropertyEstimated Value/CharacteristicImplication for Purification
Physical State Low-melting solid or high-boiling liquidSuitable for recrystallization, distillation, and column chromatography.
Boiling Point Likely high (similar to other trifluoromethylphenols)Distillation is a viable option, potentially under vacuum to prevent thermal degradation.
Polarity Moderately polar due to the hydroxyl groupInfluences choice of solvents for recrystallization and chromatography.
Acidity Weakly acidic, typical of phenolsCan be exploited for acid-base extraction, but may also lead to tailing in silica gel chromatography.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. Common syntheses for trifluoromethylphenols may involve the reaction of a corresponding trifluoromethyl-substituted benzene derivative.[4][5] Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as 2-methylphenol or a trifluoromethylating agent.

  • Positional Isomers: Including 2-Methyl-3-(trifluoromethyl)phenol, 2-Methyl-4-(trifluoromethyl)phenol, and 2-Methyl-5-(trifluoromethyl)phenol. These are often the most challenging to separate due to their similar physical properties.

  • Byproducts from Side Reactions: Depending on the synthesis, these could include poly-trifluoromethylated species or products of solvent participation.

  • Residual Solvents: Solvents used in the reaction or workup, such as toluene, dimethylformamide (DMF), or ethers.[6][7]

Q2: My purified product is a colored oil or solid. What is the likely cause and how can I remove the color?

A2: Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-type impurities. This can be exacerbated by heat, light, and the presence of trace metals.

  • Solution: For minor color impurities, treatment with activated charcoal during recrystallization can be effective. A small amount of charcoal is added to the hot solution, which is then filtered through a pad of celite to remove the charcoal and adsorbed impurities before crystallization. For more significant color, column chromatography is recommended.

Q3: I'm having difficulty separating isomers of this compound. What is the best approach?

A3: The separation of positional isomers is a common challenge.[8]

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective technique for analytical and small-scale preparative separation of isomers. The use of a phenyl-hexyl or pentafluorophenyl (PFP) column can provide alternative selectivity to standard C18 columns, enhancing the resolution of aromatic isomers.

  • Gas Chromatography (GC): Capillary GC columns with polar stationary phases can also be effective for separating phenolic isomers.[9]

  • Fractional Distillation: If the boiling points of the isomers differ sufficiently, fractional distillation under reduced pressure can be employed for larger quantities. However, this is often less effective for very close-boiling isomers.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the most common purification techniques applicable to this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solids from small amounts of impurities. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good starting points for phenolic compounds include hexane/ethyl acetate mixtures, toluene, or ethanol/water mixtures.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved. If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

Caption: Troubleshooting logic for common recrystallization issues.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities, making it ideal for removing starting materials and many side products.

Step-by-Step Methodology:

  • Eluent System Selection:

    • Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of your target compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate.[10] Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Column Chromatography

Caption: Troubleshooting common issues in flash column chromatography.

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile and semi-volatile compounds and for identifying unknown impurities.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • GC-MS System and Conditions:

    • Injector: 250°C, split or splitless mode.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Oven Program: A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis:

    • The purity of the sample can be estimated from the relative peak areas in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak can be compared to a library or theoretical fragmentation pattern to confirm the identity of this compound.

    • The mass spectra of minor peaks can be used to identify impurities.

Safety and Handling

Trifluoromethylated phenols should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

Concluding Remarks

The successful purification of this compound relies on a systematic approach to identifying the nature of the impurities and selecting the most appropriate purification technique. By understanding the underlying chemical principles and utilizing the troubleshooting guides and protocols provided, researchers can confidently achieve the desired level of purity for their critical applications.

References

Technical Support Center: Optimizing Synthesis of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Methyl-6-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic transformation. The strategic introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, making it a crucial tool in medicinal chemistry and materials science.[1][2] This guide will equip you with the knowledge to navigate the common challenges associated with this synthesis and achieve optimal results.

I. Understanding the Synthetic Landscape

The synthesis of this compound primarily involves the direct trifluoromethylation of o-cresol. This can be achieved through several key strategies, each with its own set of advantages and challenges. The choice of method often depends on the available reagents, scale of the reaction, and the sensitivity of the starting material.

Two of the most common and effective approaches are:

  • Direct Electrophilic Trifluoromethylation: This is often the most direct route, where an electrophilic trifluoromethylating reagent reacts with the electron-rich phenol ring of o-cresol.

  • Multi-step Synthesis via a Halogenated Intermediate: This approach involves the initial synthesis of a halogenated precursor, such as 2-bromo-6-methylphenol, followed by a cross-coupling reaction to introduce the trifluoromethyl group.

This guide will focus on providing detailed protocols and troubleshooting for both of these synthetic pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Question: My reaction has a very low yield, or I'm not observing any product formation. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem in trifluoromethylation reactions. A systematic approach to troubleshooting is essential.[3] Here are the key areas to investigate:

  • Reagent Quality and Handling:

    • Trifluoromethylating Reagent: Electrophilic trifluoromethylating reagents (e.g., Togni's, Umemoto's reagents) can be sensitive to moisture and may degrade over time.[3][4] Ensure you are using a fresh, high-purity reagent that has been stored under the recommended anhydrous conditions.

    • Catalyst/Initiator (for specific methods): If your method uses a catalyst or initiator (e.g., for reactions involving the Ruppert-Prakash reagent), its activity is critical.[5] For instance, fluoride initiators like TBAF are notoriously moisture-sensitive.[5] Consider using a fresh batch or drying the initiator before use.

  • Reaction Conditions:

    • Temperature: Trifluoromethylation reactions can be highly sensitive to temperature. If the temperature is too low, the reaction may be too slow. If it's too high, you risk decomposition of the starting material, product, or reagent.[6] We recommend starting with the literature-reported temperature and then systematically screening a range of temperatures.

    • Solvent: The choice of solvent is crucial and can significantly impact solubility, reactivity, and side reactions.[5] Ensure your solvent is anhydrous. Common solvents for trifluoromethylation include acetonitrile, DMF, and dichloromethane. If you are experiencing low yield, consider screening other anhydrous, non-protic solvents.

    • Reaction Time: It's possible the reaction has not gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Substrate Reactivity:

    • Phenols are generally good substrates for electrophilic trifluoromethylation due to their electron-rich nature. However, steric hindrance from the methyl group in o-cresol can influence reactivity.

Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. How can I minimize them?

Answer: The formation of side products can be a major challenge. Identifying these byproducts is the first step to mitigating their formation.

  • Over-Trifluoromethylation: It is possible to introduce more than one trifluoromethyl group onto the phenol ring, especially under forcing conditions.[6][7]

    • Solution: Carefully control the stoichiometry of the trifluoromethylating reagent. Using a slight excess (1.1-1.5 equivalents) is common, but a large excess should be avoided. A slow, portion-wise addition of the reagent can also help to minimize over-reaction.

  • Isomer Formation: While the ortho-position to the hydroxyl group and meta to the methyl group is sterically hindered, some trifluoromethylation at other positions on the ring might occur.

    • Solution: The directing effect of the hydroxyl group strongly favors ortho- and para-substitution. In the case of o-cresol, the para-position is blocked, and the other ortho-position is the target. The formation of other isomers is generally minor but can be influenced by the choice of reagent and solvent. Screening different electrophilic trifluoromethylating reagents may improve regioselectivity.

  • Decomposition: As mentioned earlier, high temperatures can lead to the decomposition of your starting material or product.[6]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Purification Challenges

Question: I am having difficulty purifying my product. What are the recommended methods?

Answer: this compound is a moderately polar compound.

  • Flash Column Chromatography: This is the most common and effective method for purifying the product.[5]

    • Recommended Sorbent: Silica gel is typically used.

    • Recommended Eluent System: A non-polar/polar solvent system such as hexanes/ethyl acetate or cyclohexane/ethyl acetate is a good starting point. The optimal ratio will need to be determined by TLC analysis.

  • Extraction: During the workup, ensure you are using the correct pH to isolate your phenolic product.

    • Acidic Workup: An acidic aqueous wash will keep the phenol protonated and in the organic layer.

    • Basic Wash: A wash with a weak base (e.g., saturated sodium bicarbonate solution) can be used to remove acidic impurities, but be aware that your phenolic product will also be deprotonated and may partition into the aqueous layer if the base is too strong or used in excess.

III. Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating reagent is best for the direct trifluoromethylation of o-cresol?

A1: For the direct electrophilic trifluoromethylation of an electron-rich substrate like o-cresol, hypervalent iodine reagents such as Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) are an excellent choice.[4][8][9][10] They are generally effective, relatively stable, and commercially available. Umemoto's reagents , which are S-(trifluoromethyl)dibenzothiophenium salts, are also very effective electrophilic trifluoromethylating agents.[4][8][9][10]

Q2: Can I use the Ruppert-Prakash reagent (TMSCF₃) for this synthesis?

A2: The Ruppert-Prakash reagent (TMSCF₃) is a source of a nucleophilic trifluoromethyl group.[11][12] While it is a versatile reagent, its direct application for the C-trifluoromethylation of phenols is not the standard approach. It is more commonly used for the trifluoromethylation of carbonyls and imines.[5][13] There are methods for the O-trifluoromethylation of phenols using TMSCF₃, which would yield a trifluoromethyl ether, not the desired C-trifluoromethylated phenol.[14][15]

Q3: What is the advantage of the multi-step synthesis via 2-bromo-6-methylphenol?

A3: The multi-step synthesis offers an alternative when direct trifluoromethylation proves to be low-yielding or non-selective. By first installing a bromine atom, you create a handle for a subsequent cross-coupling reaction. This can sometimes provide a more robust and scalable route to the final product. However, it does add extra steps to the synthesis.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try the following:

  • Increase the temperature: Do this cautiously and in small increments, monitoring for any signs of decomposition.[6]

  • Change the solvent: A more polar aprotic solvent like DMF can sometimes accelerate the reaction.[5]

  • Add a catalyst: Some electrophilic trifluoromethylation reactions can be accelerated by the addition of a Lewis or Brønsted acid. Consult the literature for specific examples with your chosen reagent.

IV. Optimized Experimental Protocols

Protocol 1: Direct Electrophilic Trifluoromethylation of o-Cresol

This protocol utilizes a Togni-type reagent for the direct trifluoromethylation of o-cresol.

Materials:

  • o-Cresol

  • 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add o-cresol (1.0 eq).

  • Dissolve the o-cresol in anhydrous acetonitrile.

  • Add 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.

Protocol 2: Multi-step Synthesis via 2-Bromo-6-methylphenol

This protocol involves the bromination of o-cresol followed by a palladium-catalyzed trifluoromethylation.

Step A: Synthesis of 2-Bromo-6-methylphenol

Materials:

  • o-Cresol

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM)

  • Aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve o-cresol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Slowly add N-Bromosuccinimide (1.05 eq) in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with aqueous Na₂S₂O₃ solution.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield 2-bromo-6-methylphenol.[16][17][18]

Step B: Trifluoromethylation of 2-Bromo-6-methylphenol

Materials:

  • 2-Bromo-6-methylphenol

  • (Trifluoromethyl)trimethylsilane (TMSCF₃ - Ruppert-Prakash Reagent)[11][12]

  • Potassium fluoride (KF) or Cesium fluoride (CsF) (anhydrous)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 2-bromo-6-methylphenol (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous KF or CsF (2.0 eq).

  • Add anhydrous DMF, followed by the Ruppert-Prakash reagent (1.5 eq).

  • Seal the tube and heat the reaction mixture at 80-100 °C. Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain this compound.

V. Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagent Check Reagent Quality (Freshness, Storage) Start->CheckReagent ReagentOK Reagent OK CheckReagent->ReagentOK OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent, Time) ConditionsOptimized Conditions Optimized OptimizeConditions->ConditionsOptimized EvaluateSubstrate Evaluate Substrate Reactivity (Steric/Electronic Effects) PurificationLoss Investigate Workup & Purification Loss EvaluateSubstrate->PurificationLoss ReagentOK->OptimizeConditions Yes UseFreshReagent Use Fresh Reagent ReagentOK->UseFreshReagent No UseFreshReagent->OptimizeConditions ConditionsOptimized->EvaluateSubstrate No Improvement ConditionsOptimized->PurificationLoss Improved Success Improved Yield PurificationLoss->Success Synthetic_Pathways Start o-Cresol Direct Direct Electrophilic Trifluoromethylation (e.g., Togni's Reagent) Start->Direct Multistep Bromination (NBS) Start->Multistep Product This compound Direct->Product Intermediate 2-Bromo-6-methylphenol Multistep->Intermediate Coupling Pd-catalyzed Trifluoromethylation Intermediate->Coupling Coupling->Product

References

Technical Support Center: Scaling Up the Production of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methyl-6-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your process effectively.

I. Synthesis Pathway and Core Challenges

The synthesis of this compound typically involves the direct trifluoromethylation of o-cresol. While seemingly straightforward, scaling this reaction presents significant challenges in controlling regioselectivity, managing reaction energetics, and purifying the final product.

Synthesis_Workflow Start o-Cresol Reaction Trifluoromethylation Reaction Start->Reaction Reagent Trifluoromethylating Agent Reagent->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (e.g., Distillation, Crystallization) Crude->Purification Byproducts Byproducts: - 2-Methyl-4-(trifluoromethyl)phenol - Polysubstituted phenols - Starting material Crude->Byproducts Final Pure 2-Methyl-6- (trifluoromethyl)phenol Purification->Final

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.

Reaction & Synthesis

Q1: What are the most common methods for the trifluoromethylation of o-cresol, and what are the primary challenges with each on a larger scale?

A1: The primary methods for trifluoromethylating o-cresol involve electrophilic, nucleophilic, or radical pathways.

  • Electrophilic Trifluoromethylation: This is often the most direct route. It typically employs reagents like triflic anhydride (Tf₂O) or hypervalent iodine reagents (e.g., Togni's reagent).

    • Causality: The hydroxyl group of o-cresol is an activating group, directing electrophiles to the ortho and para positions. The methyl group also directs to its ortho and para positions. This leads to a mixture of isomers, primarily this compound and 2-methyl-4-(trifluoromethyl)phenol.

    • Scale-up Challenge: The main issue is controlling regioselectivity. On a larger scale, even a small percentage of the undesired isomer can represent a significant amount of material, complicating purification and reducing the overall yield of the desired product. Another challenge is the cost and handling of some electrophilic trifluoromethylating reagents, which can be expensive and moisture-sensitive.[1]

  • Nucleophilic Trifluoromethylation: This method involves a trifluoromethyl anion equivalent. A common reagent is trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent.[1]

    • Causality: This approach is generally used for carbonyl compounds and might not be the most direct for phenols. However, related methods could involve the displacement of a leaving group on the aromatic ring.

    • Scale-up Challenge: The generation of the trifluoromethyl anion often requires stoichiometric amounts of a fluoride source and careful control of reaction conditions to avoid side reactions. The cost of the reagent can also be a factor in large-scale synthesis.

  • Radical Trifluoromethylation: This involves the generation of a trifluoromethyl radical, often from sources like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent).[1]

    • Causality: Radical reactions can sometimes offer different selectivity profiles compared to ionic reactions. However, they can also be less selective and lead to a wider range of byproducts.

    • Scale-up Challenge: Radical reactions can be sensitive to impurities and require careful initiation and control to ensure consistent results. The handling of gaseous reagents like CF₃I on a large scale requires specialized equipment and safety protocols.[2]

Q2: My reaction is producing a high percentage of the 2-methyl-4-(trifluoromethyl)phenol isomer. How can I improve the regioselectivity for the 6-position?

A2: Improving regioselectivity is a critical challenge. Here are some strategies:

  • Choice of Trifluoromethylating Agent: Different reagents can exhibit varying degrees of steric hindrance, influencing the position of attack. Experiment with bulkier electrophilic trifluoromethylating reagents, which may favor the less sterically hindered 4-position less.

  • Use of a Directing Group: Consider a temporary directing group on the hydroxyl function of o-cresol that can favor trifluoromethylation at the 6-position. This adds steps to the synthesis (protection and deprotection) but can significantly improve selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product or by increasing the kinetic barrier to the formation of the undesired isomer.

    • Solvent: The polarity of the solvent can influence the reactivity of both the substrate and the reagent. A solvent screen is recommended to find optimal conditions.

Q3: I am observing significant amounts of polysubstituted byproducts. What is causing this and how can I minimize it?

A3: Polysubstitution occurs when the desired product, this compound, reacts further with the trifluoromethylating agent.

  • Causality: The product itself is still an activated phenol and can undergo further electrophilic substitution.

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry of the trifluoromethylating agent. Use a slight excess of o-cresol to ensure the trifluoromethylating agent is consumed before it can react with the product.

    • Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like GC-MS or HPLC. Quench the reaction as soon as the starting material is consumed to the desired level, before significant amounts of polysubstituted products form.

    • Controlled Addition: On a larger scale, add the trifluoromethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polysubstitution.

Purification and Isolation

Q4: What are the most effective methods for purifying this compound on a large scale, especially for removing the 4-isomer?

A4: Separating closely related isomers is a common challenge in industrial synthesis.

  • Fractional Distillation: This is often the most viable method for large-scale purification. The boiling points of the 2,6- and 2,4-isomers may be different enough to allow for separation using a high-efficiency distillation column.

    • Protocol:

      • Perform a small-scale distillation to determine the boiling points of the components in your crude mixture.

      • Use a packed distillation column with a high number of theoretical plates for the large-scale separation.

      • Carefully control the reflux ratio and take fractions, analyzing each for purity.

  • Crystallization: If the desired product is a solid at room temperature or forms a stable crystalline adduct, crystallization can be a very effective purification method.

    • Protocol:

      • Conduct a solvent screen to find a suitable solvent system where the desired isomer has lower solubility than the undesired isomer at a given temperature.

      • Dissolve the crude mixture in a minimal amount of hot solvent.

      • Allow the solution to cool slowly to promote the formation of pure crystals of this compound.

      • The mother liquor will be enriched in the more soluble 4-isomer.

  • Preparative Chromatography: While effective at the lab scale, this is generally too expensive for large-scale production unless the product is of very high value.

Purification Method Advantages Disadvantages Best Suited For
Fractional Distillation Scalable, can handle large volumes.Requires a significant difference in boiling points, energy-intensive.Large-scale production where isomers have different boiling points.
Crystallization Can provide very high purity, relatively low cost.Dependent on the compound being a solid and finding a suitable solvent system.Batches where high purity is critical and the product crystallizes well.
Preparative Chromatography Excellent separation of closely related compounds.High cost of stationary phase and solvents, not easily scalable.High-value products or for isolating analytical standards.

Q5: During workup, I am getting emulsions that are difficult to break. What can I do?

A5: Emulsion formation is common when working with phenols and organic solvents.

  • Causality: Phenols can act as surfactants, stabilizing the interface between aqueous and organic layers.

  • Troubleshooting:

    • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Change in pH: Adjusting the pH of the aqueous layer away from the pKa of the phenol can sometimes help.

    • Filtration: Passing the emulsion through a pad of Celite or glass wool can sometimes break it.

    • Solvent Choice: Using a less polar solvent for extraction might reduce the tendency for emulsion formation.

Safety and Handling

Q6: What are the key safety precautions when handling triflic anhydride on a large scale?

A6: Triflic anhydride (trifluoromethanesulfonic anhydride) is a powerful and hazardous reagent that requires strict safety protocols, especially at scale.

  • Reactivity: It reacts violently with water and is a strong electrophile.[3][4]

  • Safety Precautions:

    • Inert Atmosphere: Always handle under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, a face shield, and gloves resistant to corrosive chemicals.

    • Ventilation: Work in a well-ventilated fume hood.

    • Quenching: Have a quenching agent (e.g., a solution of sodium bicarbonate) readily available to neutralize any spills.

    • Addition: When adding triflic anhydride to the reaction, do so slowly and at a controlled temperature to manage the exotherm.

Safety_Precautions cluster_handling Handling Triflic Anhydride cluster_procedure Reaction Procedure Inert Work under Inert Atmosphere PPE Wear Appropriate PPE Ventilation Use Fume Hood Control_Temp Control Temperature During Addition Slow_Addition Slow, Controlled Addition Quench Have Quenching Agent Ready

Caption: Key safety considerations for handling triflic anhydride.

III. References

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. --INVALID-LINK--

  • Nucleophilic Trifluoromethylation Using Trifluoromethyl Iodide. A New and Simple Alternative for the Trifluoromethylation of Aldehydes and Ketones. pubs.acs.org. --INVALID-LINK--

  • Trifluoromethanesulfonic anhydride Manufacturers, with SDS. Muby Chemicals. --INVALID-LINK--

  • Trifluoromethanesulfonic anhydride. Apollo Scientific. --INVALID-LINK--

References

preventing O-alkylation during methylation of trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

A specialized guide for researchers, scientists, and drug development professionals on preventing O-alkylation during the methylation of trifluoromethylphenols.

Introduction

The methylation of phenols is a fundamental transformation in organic synthesis. However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group introduces unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of methylating trifluoromethylphenols while minimizing unwanted O-alkylation side reactions.

Why is O-Alkylation a Concern with Trifluoromethylphenols?

The trifluoromethyl group significantly increases the acidity of the phenolic proton through its inductive effect.[1][2] This makes deprotonation to the corresponding phenoxide easier, but it can also influence the nucleophilicity of the resulting anion. The phenoxide ion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the oxygen atom (leading to O-alkylation) and the aromatic ring (leading to C-alkylation).[3] While O-alkylation is often the desired outcome in many synthetic routes, there are instances where C-alkylation is the goal, or where the formation of the O-alkylated product is a problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I getting significant O-methylation when I want C-methylation?

A1: The balance between O- and C-alkylation is delicate and highly dependent on reaction conditions. Several factors can favor O-alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetone tend to favor O-alkylation.[1][3] These solvents solvate the cation of the base, leaving the phenoxide oxygen more exposed and nucleophilic.

  • Base Selection: The choice of base is critical. Stronger bases that completely deprotonate the phenol to form a "free" phenoxide anion can lead to more O-alkylation.

  • Methylating Agent: "Hard" methylating agents, according to Hard-Soft Acid-Base (HSAB) theory, preferentially react with the "hard" oxygen atom of the phenoxide. Reagents like dimethyl sulfate and methyl iodide are commonly used and can lead to significant O-methylation.[4][5][6]

Q2: What is the impact of the trifluoromethyl group's position on O-alkylation?

A2: The position of the -CF3 group influences the pKa of the phenol and can introduce steric hindrance.

  • Acidity: A -CF3 group in the ortho or para position will have a stronger acidifying effect due to resonance stabilization of the phenoxide anion, in addition to the inductive effect. A meta -CF3 group primarily exerts an inductive effect.[2][7]

  • Steric Hindrance: An ortho -CF3 group can sterically hinder the oxygen atom, potentially slowing down the rate of O-alkylation compared to a meta or para substituted phenol.[8][9] This effect is more pronounced with bulkier alkylating agents.

Q3: Are there safer alternatives to traditional methylating agents like diazomethane and dimethyl sulfate?

A3: Yes, several safer alternatives are available, although their reactivity and suitability for your specific substrate must be considered.

  • Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available and much safer alternative to diazomethane.[10][11][12] It is not explosive and has a longer shelf life.[10] It is effective for the O-methylation of phenols, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11][13]

  • Dimethyl Carbonate (DMC): Considered a green methylating agent, DMC is less toxic than dimethyl sulfate and methyl iodide.[14][15] It typically requires higher temperatures and can be used with a base like DBU.[15]

  • Methyl Tosylate: This is another effective methylating agent with a lower vapor pressure than methyl iodide, making it somewhat safer to handle.[4]

Troubleshooting Guide: Minimizing O-Alkylation

This section provides actionable solutions to common problems encountered during the methylation of trifluoromethylphenols.

Problem 1: Predominant or exclusive O-methylation observed.
Potential Cause Troubleshooting Solution Scientific Rationale
Use of Polar Aprotic Solvents Switch to a protic solvent like water, trifluoroethanol (TFE), or methanol.[3]Protic solvents can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon atoms of the ring more accessible for alkylation.[3]
Strong Base Leading to Free Phenoxide Use a weaker base such as K2CO3 or NaHCO3.[1][16]A weaker base will result in an equilibrium between the phenol and the phenoxide. This can favor C-alkylation, which is often under thermodynamic control, whereas O-alkylation is typically kinetically favored.
"Hard" Methylating Agent Consider a "softer" methylating agent if C-alkylation is desired. However, for selective O-methylation prevention, other factors are more critical.According to HSAB theory, the harder oxygen atom of the phenoxide reacts faster with harder electrophiles.[6]
High Reaction Temperature Run the reaction at a lower temperature.O-alkylation is often the kinetically favored product, meaning it forms faster.[17] Lowering the temperature can sometimes allow the thermodynamically more stable C-alkylated product to form preferentially, although this can also significantly slow down the overall reaction rate.
Problem 2: Low yield or incomplete reaction.
Potential Cause Troubleshooting Solution Scientific Rationale
Incomplete Deprotonation If O-methylation is the desired outcome, ensure complete deprotonation with a sufficiently strong base like NaH or KHMDS.[1]The trifluoromethyl group makes the phenol acidic, but a strong enough base is still required to drive the equilibrium towards the phenoxide, which is the active nucleophile.[1]
Steric Hindrance For ortho-substituted trifluoromethylphenols, a less bulky methylating agent may be necessary. For highly hindered substrates, consider alternative methods like the Mitsunobu reaction, potentially with sonication to increase the reaction rate.[9]The trifluoromethyl group, especially at the ortho position, can sterically block the approach of the methylating agent to the phenolic oxygen.[8][9]
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. A co-solvent may be necessary.Poor solubility can lead to a heterogeneous reaction mixture and significantly reduced reaction rates.
Problem 3: Formation of multiple byproducts.
Potential Cause Troubleshooting Solution Scientific Rationale
Over-methylation Carefully control the stoichiometry of the methylating agent. Add the methylating agent slowly or portion-wise. Monitor the reaction closely using TLC or LC-MS.If there are other nucleophilic sites on the molecule, or if di-C-alkylation is possible, excess methylating agent can lead to multiple products.
Decomposition of Reagents or Products Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if any of the species are sensitive to air or moisture. Use degassed solvents.[16]Some reagents and products, particularly phenoxides, can be sensitive to oxidation.[16]

Experimental Protocols & Visualizations

Protocol 1: Selective O-Methylation using Trimethylsilyldiazomethane

This protocol is adapted from methodologies described for the O-methylation of phenols.[13][18]

  • Dissolve the trifluoromethylphenol (1.0 eq) in a mixture of acetonitrile and methanol (e.g., 9:1 v/v).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trimethylsilyldiazomethane (1.2 eq, typically 2.0 M in hexanes) dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the careful addition of a few drops of acetic acid (until the yellow color disappears).

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: O- vs. C-Alkylation of a Phenoxide

G cluster_0 Phenoxide Ion (Ambident Nucleophile) cluster_1 Methylating Agent cluster_2 Kinetic Control cluster_3 Thermodynamic Control Phenoxide Trifluoromethylphenoxide Anion O_Alkylation O-Alkylation Product (Aryl Methyl Ether) Phenoxide->O_Alkylation Attack at Oxygen (Favored in polar aprotic solvents) C_Alkylation C-Alkylation Product (Methylated Phenol) Phenoxide->C_Alkylation Attack at Carbon (Favored in protic solvents) MeX CH₃-X (e.g., CH₃I)

Caption: Competing pathways for the methylation of a phenoxide ion.

Diagram: Troubleshooting Logic for Unwanted O-Alkylation

G start Problem: Excessive O-Alkylation solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->solvent base Is a strong base used (e.g., NaH)? solvent->base No solve_solvent Solution: Switch to a protic solvent (e.g., TFE, H₂O) solvent->solve_solvent Yes temp Is the reaction run at elevated temperature? base->temp No solve_base Solution: Use a weaker base (e.g., K₂CO₃) base->solve_base Yes solve_temp Solution: Lower the reaction temperature temp->solve_temp Yes end O-Alkylation Minimized temp->end No solve_solvent->base solve_base->temp solve_temp->end

Caption: A decision-making workflow for troubleshooting O-alkylation.

Data Summary

Acidity of Substituted Phenols

The electron-withdrawing nature of the trifluoromethyl group increases the acidity (lowers the pKa) of the phenolic proton compared to phenol itself.

CompoundpKaReference
Phenol~10.0[19]
4-(Trifluoromethyl)phenol~8.51 - 9.39[2][19][20]
3-(Trifluoromethyl)phenol~8.95 - 8.96[2][7][21]
2-(Trifluoromethyl)phenol~8.12[2]
2-Chloro-4-(Trifluoromethyl)phenol~7.09[2]

Note: pKa values can vary slightly depending on the measurement conditions.

References

Technical Support Center: Stability and Storage of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and optimal storage conditions for this compound. Here, we synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments.

Core Concepts: Understanding the Stability of this compound

This compound is a substituted aromatic compound with a chemical structure that presents unique stability considerations. The presence of a hydroxyl group on the aromatic ring makes it susceptible to oxidation, while the electron-withdrawing trifluoromethyl group and the electron-donating methyl group influence the reactivity of the phenol ring. The trifluoromethyl group generally enhances the metabolic stability of the molecule.[1][2] Understanding these structural nuances is critical for designing appropriate stability studies and ensuring the long-term integrity of the compound.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[3] The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent moisture ingress and oxidation. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice to minimize oxidative degradation.

Q2: I've noticed a slight discoloration (yellowing) of my solid this compound over time. Is it still usable?

A2: Discoloration often indicates oxidative degradation. Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type compounds. While slight discoloration may not significantly impact the purity for some applications, it is a sign of degradation. For sensitive experiments, it is crucial to re-analyze the purity of the material using a stability-indicating analytical method, such as HPLC or GC, before use. If significant degradation is observed, a fresh batch of the compound should be used.

Q3: My this compound is in solution. What are the best practices for storing it?

A3: The stability of this compound in solution depends on the solvent, pH, and storage conditions. For optimal stability, use aprotic solvents and store solutions at low temperatures (2-8°C or frozen) and protected from light. Avoid alkaline conditions, as the trifluoromethyl group can be susceptible to hydrolysis to the corresponding carboxylic acid in a basic medium.[4] Solutions should be prepared fresh whenever possible, especially for critical applications.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways to consider are:

  • Oxidation: The phenol moiety is prone to oxidation, especially in the presence of air, light, and metal ions. This can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV light can induce degradation. For other trifluoromethylated phenols, this has been shown to potentially lead to the formation of trifluoroacetic acid.[4]

  • Hydrolysis: The trifluoromethyl group can undergo hydrolysis under strong basic conditions to form the corresponding carboxylic acid.[4]

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the handling and analysis of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC chromatogram Degradation of the compound.Perform a forced degradation study to identify potential degradation products and confirm their retention times. Ensure the analytical method is stability-indicating.
Discoloration of the solid or solution Oxidative degradation.Store the compound under an inert atmosphere and protect it from light. Re-purify the material if necessary. For solutions, consider adding an antioxidant if compatible with the application.
Poor recovery from basic solutions Hydrolysis of the trifluoromethyl group.Avoid prolonged exposure to basic conditions. If a basic pH is required, perform the experiment at a lower temperature and for the shortest possible duration.
Inconsistent results between experiments Instability of the compound under experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Prepare fresh solutions for each experiment.

Stability Testing Protocols

A comprehensive stability testing program is essential to understand the degradation profile of this compound. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to predict its long-term stability and to develop a stability-indicating analytical method.[5][6][7]

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.[7]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photodegradation: Expose the stock solution (in a photostable container) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC or GC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Stability-Indicating Analytical Method (HPLC Example)

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 270 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Light Protect from lightTo prevent photodegradation.
Atmosphere Store under an inert gas (e.g., Argon)To minimize oxidative degradation.
Container Tightly sealed, inert material (e.g., glass)To prevent moisture ingress and interaction with the container material.
pH (in solution) Neutral to slightly acidicTo avoid base-catalyzed hydrolysis of the trifluoromethyl group.
Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products
Stress ConditionTypical ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hGenerally stable, minimal degradation expected.
Base Hydrolysis 0.1 M NaOH, RT, 4h2-Methyl-6-carboxy-phenol (from CF₃ hydrolysis).[4]
Oxidation 3% H₂O₂, RT, 24hQuinone-type structures, ring-opened products.
Thermal 105°C (solid), 48hDecomposition products (e.g., smaller volatile molecules).
Photolysis ICH Q1B guidelinesTrifluoroacetic acid, other photoproducts.[4]

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Long-Term Stability Acid Acid Hydrolysis Analysis Stability-Indicating Analytical Method (e.g., HPLC, GC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Storage Store at Recommended Conditions (2-8°C) Timepoints Test at 0, 3, 6, 9, 12, 18, 24 months Storage->Timepoints Timepoints->Analysis Report Stability Report: - Re-test Period - Storage Conditions Analysis->Report

Caption: Workflow for a comprehensive stability testing program.

Hypothetical Degradation Pathways

Degradation_Pathways cluster_Oxidation Oxidative Degradation cluster_Hydrolysis Base Hydrolysis cluster_Photodegradation Photodegradation Parent This compound Quinone Quinone-type Products (Colored) Parent->Quinone O₂ / Light CarboxylicAcid 2-Methyl-6-carboxy-phenol Parent->CarboxylicAcid OH⁻ TFA Trifluoroacetic Acid Parent->TFA UV Light

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

comparison of 2-Methyl-6-(trifluoromethyl)phenol with other substituted phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Methyl-6-(trifluoromethyl)phenol and Other Substituted Phenols for Advanced Research Applications

Introduction: The Nuanced World of Substituted Phenols

Substituted phenols are fundamental building blocks in organic chemistry, critical to advancements in human health, agriculture, and material science.[1][2] Their utility stems from the hydroxyl group's reactivity and the diverse functionalities that substituents can introduce to the aromatic ring. The nature and position of these substituents dramatically alter the molecule's physicochemical properties, including acidity, lipophilicity, and reactivity in electrophilic substitution.[3]

This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed comparison of this compound with a range of other substituted phenols. We will move beyond a simple cataloging of properties to explore the underlying chemical principles—the causality behind the data. By understanding the interplay of steric and electronic effects, researchers can make more informed decisions in molecular design and synthesis. The trifluoromethyl (-CF3) group, in particular, is of immense interest in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[4][5] This guide will illuminate how the unique ortho-substitution pattern of a methyl and a trifluoromethyl group in this compound creates a molecule with distinct properties compared to its parent compounds and other analogues.

Comparative Physicochemical Properties: Acidity and Lipophilicity

The properties of a phenolic molecule are profoundly influenced by the substitution on the ring.[2] Two of the most critical parameters in drug design and chemical synthesis are acidity (pKa) and lipophilicity (LogP).

Acidity (pKa): The Role of Inductive and Resonance Effects

Phenols are weakly acidic, with the acidity of the hydroxyl proton being highly sensitive to the electronic nature of the ring substituents.[6][7] Electron-withdrawing groups (EWGs) stabilize the resulting phenoxide anion through delocalization of the negative charge, thereby increasing acidity (lowering the pKa value).[8][9] Conversely, electron-donating groups (EDGs) destabilize the phenoxide anion and decrease acidity.[10]

The trifluoromethyl group (-CF3) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong negative inductive effect, -I). The methyl group (-CH3) is a weak electron-donating group (a positive inductive effect, +I).[10] This leads to predictable trends in acidity.

CompoundSubstituentsExperimental pKaRationale
Phenol-H9.98Baseline reference.[3]
2-Cresol (2-Methylphenol)2-CH₃10.28The EDG (-CH₃) destabilizes the phenoxide, decreasing acidity.
2-(Trifluoromethyl)phenol2-CF₃~9.08 (for 3-CF₃ phenol)The strong EWG (-CF₃) stabilizes the phenoxide, increasing acidity.[11]
This compound 2-CH₃, 6-CF₃ N/A (Predicted < 9.98) The dominant EWG effect of -CF₃ is expected to increase acidity relative to phenol and 2-cresol, though slightly tempered by the -CH₃ group.
4-Nitrophenol4-NO₂7.15A very strong EWG (-NO₂) at the para position provides significant resonance stabilization, leading to high acidity.[3]
3,5-Bis(trifluoromethyl)phenol3,5-(CF₃)₂8.03Two strong EWGs significantly increase acidity.[11]

Note: An exact experimental pKa for this compound was not found in the surveyed literature; the prediction is based on established chemical principles.

The following diagram illustrates the key electronic effects influencing the acidity of the phenolic proton.

electronic_effects cluster_phenol This compound cluster_effects Electronic Influences on Acidity P Phenolic Ring O-H CH₃ CF₃ Inductive Inductive Effect (-I) Strongly electron-withdrawing Stabilizes phenoxide anion Increases Acidity P:cf3->Inductive CF₃ Group Donating Inductive Effect (+I) Weakly electron-donating Destabilizes phenoxide anion Decreases Acidity P:m->Donating CH₃ Group Inductive->P:o Lowers pKa Donating->P:o Raises pKa

Caption: Electronic effects of substituents on phenolic acidity.

Reactivity Profile: A Tale of Two Substituents

The reactivity of the aromatic ring in phenols towards electrophilic substitution is governed by the activating and directing effects of its substituents.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. This makes phenols highly reactive towards electrophiles, often requiring milder conditions than benzene.[12]

In this compound, the scenario is more complex:

  • -OH group: Strongly activating, directs incoming electrophiles to the para position (position 4), as both ortho positions are blocked.

  • -CH₃ group: Weakly activating, reinforces the ortho, para direction.

  • -CF₃ group: Strongly deactivating due to its inductive electron withdrawal, which slows down the rate of electrophilic substitution.[4]

The net effect is a competition between the powerful activating effect of the hydroxyl group and the deactivating effect of the trifluoromethyl group. Substitution is expected to be slower than in phenol or 2-cresol but will be strongly directed to the 4-position (para to the hydroxyl group). This regiochemical control can be a significant advantage in multi-step synthesis.[1][2]

Antioxidant Activity and Radical Scavenging

Phenolic compounds can act as radical-trapping antioxidants by donating the hydrogen atom from their hydroxyl group to neutralize damaging radicals, such as peroxyl radicals.[13][14] The resulting phenoxyl radical is stabilized by resonance. The rate of this hydrogen atom transfer is influenced by the substituents.

  • Electron-donating groups like -CH₃ generally increase the rate of hydrogen donation by stabilizing the resulting electron-deficient phenoxyl radical.

  • Electron-withdrawing groups like -CF₃ decrease the rate of reaction with electrophilic radicals by making the phenolic hydrogen more acidic and the O-H bond stronger.[14]

Therefore, this compound is expected to be a less potent radical scavenger than 2-cresol but potentially more effective than phenols with multiple strong electron-withdrawing groups.

Spectroscopic Signatures for Characterization

Distinguishing between substituted phenols relies on standard spectroscopic techniques.

TechniqueThis compoundKey Differentiating Features
¹H NMR Aromatic protons (~7-8 ppm), -OH proton (broad, ~4-8 ppm), -CH₃ protons (~2.2 ppm).The chemical shifts and splitting patterns of the aromatic protons provide definitive structural information. The -OH peak can be confirmed by a "D₂O shake," which causes it to disappear.[15]
¹³C NMR Distinct signals for all carbon atoms. The CF₃ carbon may show a quartet due to C-F coupling.The chemical shift of the carbon bearing the substituent is highly indicative of its electronic nature.
¹⁹F NMR A single sharp peak for the -CF₃ group.This is a definitive test for fluorinated compounds and is absent in non-fluorinated analogues.
IR Spec. Broad O-H stretch (~3500 cm⁻¹), C-O stretch (~1200 cm⁻¹), aromatic C=C bands (~1500-1600 cm⁻¹), strong C-F stretches (~1100-1300 cm⁻¹).The presence of strong C-F absorption bands is a key identifier for the trifluoromethyl group.[15]
Mass Spec. A clear molecular ion peak. Fragmentation patterns may include the loss of the methyl group or cleavage related to the trifluoromethyl group.High-resolution mass spectrometry can confirm the exact molecular formula.

Synthesis Strategies

The synthesis of highly substituted phenols often requires modern organic chemistry methods to achieve regiochemical control, as classic approaches like Friedel-Crafts alkylation are often unselective.[2] Modern strategies include:

  • Ipso-hydroxylation of Arylboronic Acids: A versatile and green method using an oxidant like hydrogen peroxide to convert a boronic acid group to a hydroxyl group.[16] This allows for the installation of the hydroxyl group late in a synthetic sequence.

  • Cycloaddition Cascades: Diels-Alder reactions, for instance, can be used to construct the phenolic ring with predefined substitution patterns.[1][2]

  • Metal-Catalyzed Hydroxylation: Copper-catalyzed reactions can directly hydroxylate aryl halides.[17]

The synthesis of this compound would likely involve building a precursor molecule with the desired methyl and trifluoromethyl groups in place, followed by the introduction of the hydroxyl group.

Applications in Drug Development and Beyond

The unique combination of a lipophilic, electron-withdrawing -CF₃ group and a small, electron-donating -CH₃ group makes this compound a valuable building block.

  • Pharmaceuticals: The -CF₃ group is a bioisostere for chlorine and can improve metabolic stability and membrane permeability.[5] The steric bulk of the ortho-substituents can also be used to lock a molecule into a specific conformation for enhanced receptor binding.[4]

  • Agrochemicals: Fluorinated compounds often exhibit enhanced potency and environmental stability, making them ideal for use in pesticides and herbicides.[4]

  • Materials Science: The thermal stability and unique dielectric properties conferred by the trifluoromethyl group make its derivatives useful for creating high-performance polymers and advanced coatings.[4]

Experimental Protocols

To provide a practical basis for comparison, we outline two key experimental workflows.

Protocol: Spectrophotometric Determination of pKa

This protocol uses UV-Vis spectrophotometry to determine the pKa by measuring absorbance changes as a function of pH. The phenol and its conjugate base (phenoxide) have different absorption spectra.

Causality: The Henderson-Hasselbalch equation dictates that at the pH equal to the pKa, the concentrations of the acidic (phenol) and basic (phenoxide) forms are equal. By monitoring the absorbance at a wavelength where the two species differ maximally, we can find this midpoint and thus the pKa.

Workflow Diagram:

Caption: Workflow for spectrophotometric pKa determination.

Step-by-Step Methodology:

  • Preparation: Prepare a ~1 mM stock solution of the phenol in ethanol. Prepare a series of buffer solutions (e.g., phosphate, borate) covering the pH range of interest (e.g., pH 7 to 12).

  • Wavelength Selection: Record the UV-Vis spectrum of the phenol in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 13) to obtain the spectra for the fully protonated and deprotonated species, respectively. Identify a wavelength (λ) where the difference in absorbance is maximal.

  • Titration: Prepare a set of cuvettes. To each, add a constant aliquot of the phenol stock solution and a constant volume of the appropriate buffer solution to create a series of samples with identical phenol concentrations but varying pH.

  • Measurement: Measure the absorbance of each solution at the predetermined wavelength (λ). Measure the final pH of each solution using a calibrated pH meter.

  • Analysis: Plot the measured absorbance versus the measured pH. The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[18]

Protocol: Comparative Nitration Reactivity

This experiment provides a qualitative or semi-quantitative comparison of the reactivity of different phenols towards electrophilic aromatic substitution.

Causality: The rate of nitration is directly related to the electron density of the aromatic ring. More activated rings (like 2-cresol) will react faster than deactivated rings (like those containing -CF₃). The product distribution reveals the directing effects of the substituents.[12]

Step-by-Step Methodology:

  • Reaction Setup: In separate, identical flasks, dissolve equimolar amounts of phenol, 2-cresol, and this compound in a suitable solvent (e.g., glacial acetic acid). Place the flasks in an ice bath to maintain a low temperature (e.g., 0-5 °C).

  • Reagent Addition: While stirring, add a stoichiometric amount of dilute nitric acid (e.g., in acetic acid) dropwise to each flask at the same rate.

  • Monitoring: Monitor the reaction progress over time by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the rate of disappearance of the starting material and the appearance of the product spots.

  • Quenching and Workup: After a set time (e.g., 30 minutes), quench the reactions by pouring them into ice water. Extract the organic products with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the product mixture from each reaction using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR to identify the products and determine their relative yields. This will confirm the regioselectivity of the reaction.

Expected Outcome: The reaction with 2-cresol will likely be the fastest, followed by phenol, with this compound being the slowest. The primary product for all should be the 4-substituted nitrophenol.

Conclusion

This compound is a compound of significant interest, embodying a sophisticated balance of electronic and steric influences. Its acidity is enhanced by the powerful electron-withdrawing trifluoromethyl group, while its reactivity in electrophilic substitution is tempered by this same group yet strongly directed by the activating hydroxyl group. This predictable regioselectivity, combined with the valuable properties imparted by the trifluoromethyl moiety, makes it a superior building block for creating complex molecular architectures in drug discovery and materials science. By understanding the principles outlined in this guide, researchers can strategically leverage the distinct characteristics of this compound and other substituted phenols to accelerate innovation.

References

A Comparative Guide to the Structural Validation of 2-Methyl-6-(trifluoromethyl)phenol: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic methods for the validation of 2-Methyl-6-(trifluoromethyl)phenol.

The Imperative of Structural Validation in Fluorinated Phenols

This compound is a member of the fluorinated phenol family, a class of compounds with significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. Therefore, unequivocal structural confirmation is paramount to ensure that the desired isomer has been synthesized and to understand its structure-activity relationship (SAR). While synthetic routes are designed to yield a specific isomer, the possibility of side-products or unexpected rearrangements necessitates rigorous analytical validation.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule. This allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, providing an unambiguous structural assignment.[3][4]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.

workflow cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Crystallization Compound Synthesis & Purification CrystalGrowth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Crystallization->CrystalGrowth Dissolution in appropriate solvent CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection Formation of suitable single crystals DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection Exposure to X-ray beam DataProcessing Data Reduction & Correction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Interpreting the Data: A Hypothetical Case Study

As of the writing of this guide, a public crystal structure for this compound is not available. However, to illustrate the power of this technique, we can examine the crystallographic data of a closely related molecule, 2-Methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol.[5] In this structure, the dihedral angle between the two aromatic rings is 38.79 (5)°, and an intramolecular hydrogen bond stabilizes the molecular conformation.[5] This level of detail, including precise bond lengths and angles, is unattainable with most other analytical methods.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, methanol, hexane, or ethyl acetate). Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

  • Validation: The final crystallographic information file (CIF) is validated using tools like checkCIF to ensure the quality and consistency of the data.[6][7][8][9][10]

Spectroscopic Alternatives for Structural Validation

While X-ray crystallography provides the most definitive structural information, obtaining suitable crystals can be a significant bottleneck.[11][12] In such cases, a combination of spectroscopic techniques is employed to deduce the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be instrumental.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern.

  • ¹³C NMR: Would provide information on the number of unique carbon environments. The chemical shift of the carbon attached to the trifluoromethyl group would be characteristic.

  • ¹⁹F NMR: Would show a singlet for the CF₃ group, confirming its presence.

While NMR is excellent for determining connectivity, it is less effective for unambiguously determining stereochemistry or the precise spatial arrangement of atoms in the solid state.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[2] For this compound, the molecular ion peak would confirm the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic broad O-H stretching band for the hydroxyl group and strong C-F stretching bands for the trifluoromethyl group.

Comparative Analysis of Techniques
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[3][4]Atomic connectivity, relative stereochemistry, solution-state conformation.[2]Molecular weight, elemental composition, fragmentation patterns.[2]Presence of functional groups.
Sample Requirements Single, well-ordered crystal.[12]Soluble compound in a suitable deuterated solvent.Ionizable compound.Solid, liquid, or gas.
Strengths Unambiguous structure determination.[1][13]Excellent for determining connectivity in solution.High sensitivity, provides molecular formula.Quick and easy for functional group identification.
Limitations Requires high-quality single crystals, which can be difficult to obtain.[11][12]Does not provide precise bond lengths and angles in the solid state; can be ambiguous for complex stereochemistry.[11]Does not provide information on connectivity or stereochemistry.Provides limited information on the overall molecular structure.

Logical Workflow for Structural Validation

A logical approach to the structural validation of a newly synthesized batch of this compound would involve a multi-technique approach.

validation_workflow cluster_initial Initial Characterization cluster_decision Data Analysis & Decision cluster_conclusive Conclusive Structural Determination cluster_revisit Further Investigation NMR_MS_IR NMR (¹H, ¹³C, ¹⁹F) Mass Spectrometry (MS) Infrared (IR) Spectroscopy Analysis Analyze Spectroscopic Data NMR_MS_IR->Analysis Consistent Data Consistent with Target Structure? Analysis->Consistent Crystallography Single-Crystal X-ray Crystallography Consistent->Crystallography Yes Revisit Re-evaluate Synthesis & Purification Consistent->Revisit No FinalStructure Unambiguous 3D Structure Crystallography->FinalStructure

Caption: A recommended workflow for the comprehensive structural validation of this compound.

Conclusion

The structural validation of this compound, like any novel compound, requires a rigorous and multi-faceted analytical approach. While spectroscopic techniques such as NMR, MS, and IR provide crucial information regarding connectivity and functional groups, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of its three-dimensional structure. The detailed atomic coordinates, bond lengths, and angles obtained from crystallography provide a level of certainty that is essential for advancing research and development in fields where molecular architecture is intrinsically linked to function. When suitable crystals are obtainable, X-ray crystallography should be the definitive method for structural validation.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Trifluoromethylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group in Phenolic Scaffolds

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of innovation.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool used by medicinal chemists to enhance the physicochemical and biological properties of parent molecules.[3][4] When appended to a phenolic ring, the -CF3 group dramatically alters the molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for biological targets.[3][5][6][7]

However, the reactivity of the resulting trifluoromethylphenol is not uniform; it is profoundly dictated by the positional relationship between the hydroxyl (-OH) and trifluoromethyl (-CF3) groups. Understanding the nuanced differences in reactivity between the ortho-, meta-, and para-isomers is critical for researchers designing synthetic routes and predicting the behavior of these valuable intermediates.

This guide provides a comparative analysis of the reactivity of these three isomers, grounded in fundamental electronic principles and supported by experimental data. We will explore differences in acidity, nucleophilicity, and susceptibility to electrophilic aromatic substitution, offering both mechanistic explanations and practical experimental protocols for validation.

The Foundation: Electronic Effects of the Trifluoromethyl Group

The reactivity of each isomer is a direct consequence of the potent electronic effects exerted by the -CF3 group. It is one of the most powerful electron-withdrawing groups in organic chemistry, operating primarily through a negative inductive effect (-I).[8] This effect, the pulling of electron density through the sigma bonds, is a result of the high electronegativity of the three fluorine atoms. Unlike halogens, the -CF3 group has no lone pairs and cannot donate electron density via a positive resonance effect (+M). This unwavering electron withdrawal is the key to understanding the isomers' behavior.

Caption: Dominant electronic effects in trifluoromethylphenol isomers.

Comparative Analysis of Reactivity

Acidity and Phenoxide Nucleophilicity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. A more stable phenoxide ion corresponds to a stronger acid. The powerful electron-withdrawing -CF3 group stabilizes the negative charge of the phenoxide, making all trifluoromethylphenol isomers significantly more acidic than phenol (pKa ≈ 10.0) and even p-cresol (pKa ≈ 10.25).[1]

The key difference lies in how each isomer accommodates the negative charge.

  • ortho- and para- Isomers: In these positions, the negative charge of the phenoxide can be delocalized from the oxygen atom onto the trifluoromethyl group through the aromatic π-system. This direct resonance stabilization significantly disperses the negative charge, leading to a more stable conjugate base and thus, greater acidity.

  • meta- Isomer: The negative charge cannot be delocalized onto the -CF3 group via resonance from the meta position.[1] Stabilization of the phenoxide relies solely on the inductive effect. While still potent, this effect is less effective at stabilizing the conjugate base compared to the combined inductive and resonance effects in the ortho and para isomers.

This leads to the following trend in acidity: para ≈ ortho > meta .

IsomerpKa ValueRelative AcidityReference
para-Trifluoromethylphenol8.68Most Acidic[9]
meta-Trifluoromethylphenol9.08Least Acidic[10]
ortho-Trifluoromethylphenol~8.8 (Est.)More Acidic(Estimated based on electronic effects)

Note: The pKa of the ortho isomer is often slightly higher than the para due to potential intramolecular hydrogen bonding between the -OH and -CF3 groups, which stabilizes the neutral phenol.

Consequence for Nucleophilicity: A fundamental principle of reactivity is that a weaker base is a better leaving group and a poorer nucleophile. Since the ortho- and para-phenoxides are more stable (weaker bases), they are consequently weaker nucleophiles than the meta-phenoxide.

Reactivity Order (Nucleophilicity): meta > ortho ≈ para

This has significant implications for reactions where the phenoxide acts as a nucleophile, such as in Williamson ether synthesis. One would expect the meta-isomer to react fastest under identical conditions.

Electrophilic Aromatic Substitution (EAS)

In EAS, the reaction rate is governed by the electron density of the aromatic ring. The substituent effects are oppositional:

  • -OH group: A powerful activating, ortho, para-directing group due to its +M (resonance) effect.[11]

  • -CF3 group: A powerful deactivating, meta-directing group due to its -I effect.[12][13]

The activating, directing effect of the hydroxyl group dominates. Therefore, substitution will occur at the positions ortho and para to the -OH group. However, the ring is significantly deactivated overall compared to phenol, requiring harsher reaction conditions or resulting in slower reaction rates.

  • p-Trifluoromethylphenol: The two available positions are ortho to the -OH group (and meta to the -CF3 group). Substitution occurs exclusively at these positions.

  • o-Trifluoromethylphenol: The available positions are para to the -OH (and meta to the -CF3) and ortho to the -OH (and ortho to the -CF3). The para position is sterically favored and electronically less deactivated, making it the major site of substitution.

  • m-Trifluoromethylphenol: The available positions are ortho and para to the -OH group. The position para to the -OH (and ortho to the -CF3) and the position ortho to the -OH (and para to the -CF3) are most activated. However, all positions are significantly influenced by the deactivating -CF3 group.

Reactivity Order (EAS): Due to the strong deactivation by the -CF3 group, all isomers are less reactive than phenol. The relative reactivity among the isomers depends on the specific electrophile and reaction conditions, but generally, the positions least influenced by the deactivating group will react fastest. For instance, in bromination, the rate of reaction can be visually compared by the disappearance of the bromine color.

Unique Reactivity: Spontaneous Aqueous Defluorination

A striking difference in reactivity is the spontaneous hydrolysis and defluorination of the ortho- and para-isomers in aqueous alkaline conditions, a reaction the meta-isomer resists.[1] This provides a clear-cut method for distinguishing the isomers.

Mechanism: The reaction proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.[1]

  • Deprotonation: The phenol is deprotonated to form the phenoxide.

  • Delocalization & Elimination: For the ortho and para isomers, the negative charge delocalizes onto the carbon bearing the -CF3 group. This accumulation of negative charge drives the β-elimination of a fluoride ion (F-), forming a highly reactive quinone difluoromethide intermediate.

  • Hydrolysis: This intermediate rapidly reacts with water or hydroxide to eventually form the corresponding hydroxybenzoic acid.

The meta-isomer cannot form this crucial resonance structure where the negative charge is adjacent to the -CF3 group. Therefore, the driving force for fluoride elimination is absent, and the molecule remains stable under these conditions.[1]

defluorination_mechanism cluster_OP ortho/para-Isomer Pathway cluster_M meta-Isomer Pathway OP_Start o/p-Trifluoromethylphenol OP_Phenoxide Phenoxide Ion OP_Start->OP_Phenoxide + OH- OP_Resonance Resonance Structure (Negative charge on C-CF3) OP_Phenoxide->OP_Resonance Delocalization OP_Intermediate Quinone Difluoromethide (Reactive Intermediate) OP_Resonance->OP_Intermediate - F- (E1cb) OP_Product Hydroxybenzoic Acid OP_Intermediate->OP_Product + H2O/OH- M_Start m-Trifluoromethylphenol M_Phenoxide Phenoxide Ion M_Start->M_Phenoxide + OH- M_NoReaction No Reaction (Resonance structure not possible) M_Phenoxide->M_NoReaction No Delocalization to C-CF3

Caption: Comparative defluorination pathways of trifluoromethylphenol isomers.

Experimental Protocols for Reactivity Comparison

As a self-validating system, these protocols should be run in parallel for all three isomers, along with a positive control (phenol) and a negative control (anisole or a non-phenolic equivalent) to ensure the validity of the observations.

Protocol 1: Comparative Analysis of Acidity via UV-Vis Spectrophotometry

This protocol determines the pKa by measuring the absorbance of the phenoxide ion, which has a different λmax from the neutral phenol.

Rationale: The Beer-Lambert law allows us to quantify the concentration of the phenoxide ion at different pH values. The pKa is the pH at which the concentrations of the acidic (phenol) and basic (phenoxide) forms are equal.

Methodology:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of each isomer and phenol in ethanol.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from 7.0 to 11.0 (e.g., phosphate and borate buffers).

  • Sample Preparation: For each isomer, create a series of solutions by adding a fixed amount of the stock solution to each buffer, ensuring the final concentration is constant (e.g., 50 µM). Prepare two reference samples: one in a highly acidic solution (pH 2) to measure the spectrum of the pure phenol form, and one in a highly alkaline solution (pH 13) for the pure phenoxide form.

  • Spectroscopic Measurement:

    • Scan each reference sample (pH 2 and pH 13) across a UV wavelength range (e.g., 220-350 nm) to determine the λmax for the phenol and phenoxide forms, respectively.

    • Measure the absorbance of all buffered samples at the λmax of the phenoxide form.

  • Data Analysis:

    • Plot Absorbance vs. pH. The resulting curve will be a sigmoidal titration curve.

    • The pKa is the pH value at the inflection point of the curve, which corresponds to half the maximum absorbance change.

    • Alternatively, use the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A-]).

Protocol 2: Comparative Reactivity in Electrophilic Aromatic Substitution (Bromination)

This protocol provides a semi-quantitative comparison of the ring activation towards an electrophile.

Rationale: The hydroxyl group activates the ring towards electrophilic attack by bromine. The rate of the reaction, observed by the decolorization of bromine water, is a direct measure of the ring's nucleophilicity. More activated rings react faster.[11]

Methodology:

  • Solution Preparation: Prepare equimolar aqueous solutions (e.g., 0.05 M) of each trifluoromethylphenol isomer and phenol. Prepare a standard bromine water solution of known concentration.

  • Reaction Setup: In separate, identical flasks at a constant temperature (e.g., 25°C), place equal volumes of each of the test solutions.

  • Initiation and Observation:

    • Simultaneously add an equal, small volume of bromine water to each flask with vigorous stirring.

    • Start a timer immediately.

    • Observe the time required for the characteristic orange-brown color of the bromine to disappear completely. A white precipitate of the brominated phenol may form.[14]

  • Analysis and Validation:

    • Rate Comparison: The reactivity order is inversely proportional to the time taken for decolorization. (Fastest time = most reactive ring).

    • Product Identification (Optional but Recommended): After the reaction, extract the organic product with a suitable solvent (e.g., diethyl ether), dry the solvent, and analyze the residue by ¹H NMR or GC-MS to confirm the structure of the polybrominated product and determine the regioselectivity.

Caption: Workflow for comparative bromination of trifluoromethylphenol isomers.

Conclusion

The position of the trifluoromethyl group on a phenol ring is not a trivial structural modification; it is a critical determinant of chemical reactivity. The ortho and para isomers exhibit enhanced acidity and a unique susceptibility to hydrolytic defluorination due to direct resonance stabilization of the phenoxide intermediate. Conversely, the meta isomer, whose phenoxide is stabilized only by induction, is less acidic, more nucleophilic, and stable against hydrolysis. While the hydroxyl group's activating nature directs the course of electrophilic aromatic substitution for all three isomers, the powerful deactivating effect of the -CF3 group tempers the overall reactivity of the ring. For researchers in medicinal and materials chemistry, a thorough understanding of these positional effects is paramount for predictable synthesis, reaction design, and the successful application of these versatile chemical building blocks.

References

A Senior Application Scientist's Guide to 2-Methyl-6-(trifluoromethyl)phenol: An Evaluation of its Efficacy as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning physicochemical properties.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] This guide focuses on 2-Methyl-6-(trifluoromethyl)phenol (CAS No. 124837-37-2), a key synthetic intermediate that positions a trifluoromethyl group and a methyl group ortho to a phenolic hydroxyl group. This specific arrangement creates a unique chemical environment, influencing both the reactivity of the phenol and the steric and electronic properties of its derivatives.

This publication serves as a comprehensive evaluation of the efficacy of this compound as a synthetic intermediate. We will objectively compare its performance with isomeric alternatives, provide supporting experimental data and protocols, and offer field-proven insights into its practical application. Our analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to make informed decisions in their synthetic endeavors.

Comparative Analysis: this compound vs. Its Isomers

The efficacy of a synthetic intermediate is best understood through comparison. We will evaluate this compound against its key structural isomers: 2-Methyl-4-(trifluoromethyl)phenol and 2-Methyl-5-(trifluoromethyl)phenol. The seemingly subtle shift in the trifluoromethyl group's position has significant consequences for the molecule's physical properties and reactivity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of these three isomers, providing a quantitative basis for comparison.

PropertyThis compound2-Methyl-4-(trifluoromethyl)phenol2-Methyl-5-(trifluoromethyl)phenol
CAS Number 124837-37-2[3]77227-90-8[4]1017778-05-0[5]
Molecular Formula C₈H₇F₃OC₈H₇F₃OC₈H₇F₃O
Molecular Weight 176.14 g/mol 176.14 g/mol 176.14 g/mol
Physical Form White to Yellow SolidData not readily availableData not readily available
pKa (Predicted) ~8.0~8.5~8.8
LogP (Predicted) 2.62.62.6

Note: Experimental pKa values are not widely published; these are estimates based on the electronic effects of the substituents. The ortho-CF3 group's strong inductive electron-withdrawal is expected to have the most significant acidifying effect on the phenolic proton.

Discussion of Comparative Efficacy

The positioning of the trifluoromethyl group is the primary determinant of differential reactivity among these isomers.

  • Acidity and Nucleophilicity: this compound is predicted to be the most acidic of the three isomers. The strong electron-withdrawing -CF3 group in the ortho position significantly stabilizes the corresponding phenoxide anion through induction. While this increased acidity facilitates deprotonation, the resulting phenoxide is a weaker nucleophile due to both electronic stabilization and steric hindrance from the two adjacent ortho substituents. In contrast, the phenoxides of the 4- and 5-isomers would be more nucleophilic, with the 5-isomer likely being the most reactive in Sₙ2-type reactions due to the less electronically deactivating meta-position of the -CF3 group and reduced steric hindrance around the oxygen atom.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-director, while the trifluoromethyl group is a strongly deactivating, meta-director. In this compound, the directing effects are in opposition, and the steric bulk around the phenol will heavily influence the regioselectivity of incoming electrophiles, likely favoring the less hindered position 4. For 2-Methyl-4-(trifluoromethyl)phenol, the powerful directing effect of the hydroxyl group will strongly favor substitution at the positions ortho to it (positions 3 and 5).

Synthesis of this compound: A Plausible Route

The synthesis of trifluoromethylated phenols often involves multi-step sequences, as direct trifluoromethylation can be challenging. A common and industrially viable approach involves the synthesis of a trifluoromethylaniline precursor, followed by diazotization and hydrolysis to yield the corresponding phenol.

Proposed Synthetic Workflow

The following workflow outlines a logical and field-proven pathway to this compound, starting from the commercially available 2-chloro-3-nitrobenzotrifluoride.

G A 2-Chloro-3-nitrobenzotrifluoride B Hydrogenation (e.g., H₂, Pd/C) A->B Reduction of nitro group C 2-Chloro-3-(trifluoromethyl)aniline B->C D Methylation (e.g., Organocuprate reagent) C->D Nucleophilic aromatic substitution E 2-Methyl-3-(trifluoromethyl)aniline D->E F Diazotization (NaNO₂, H₂SO₄) E->F Formation of diazonium salt G Diazonium Salt Intermediate F->G H Hydrolysis (H₂O, Δ) G->H Replacement of -N₂⁺ with -OH I This compound H->I

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline (Intermediate E)

This protocol is adapted from established methods for the synthesis of related aniline derivatives.[6]

  • Step 1: Reduction of 2-Chloro-3-nitrobenzotrifluoride to 2-Chloro-3-(trifluoromethyl)aniline (Compound C)

    • Charge a pressure vessel with 2-chloro-3-nitrobenzotrifluoride (1.0 eq), Palladium on Carbon (5% Pd, 0.02 eq), and a suitable solvent such as ethanol or ethyl acetate.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-12 hours).

    • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude 2-chloro-3-(trifluoromethyl)aniline, which can be used directly or purified by column chromatography.

  • Step 2: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline (Compound E)

    • This step is challenging and often requires specialized reagents. A plausible, though advanced, method involves a cross-coupling reaction. A more classical approach might involve a different starting material. A patent suggests a route starting from 2-chloro-3-trifluoromethyl aniline, introducing a methylthio group which is then converted to a chloromethyl group and subsequently hydrogenated.[6] This highlights the non-trivial nature of this specific methylation.

  • Step 3: Diazotization and Hydrolysis to this compound (Compound I)

    • Dissolve 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, heat a solution of aqueous sulfuric acid (e.g., 20-30%) to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to heat the mixture for an additional 30 minutes.

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to afford this compound.

Application in a Key Synthetic Transformation: O-Alkylation

A primary use of phenolic intermediates is in the synthesis of aryl ethers, a common motif in pharmaceuticals and agrochemicals. The Williamson ether synthesis is a cornerstone reaction for this transformation.

Experimental Protocol: Williamson Ether Synthesis of 2-Benzyloxy-1-methyl-3-(trifluoromethyl)benzene

This protocol demonstrates the reactivity of this compound in a standard O-alkylation reaction. The steric hindrance and reduced nucleophilicity of the corresponding phenoxide necessitate slightly more forcing conditions than for less-hindered phenols.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Benzyl bromide (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF.

    • Carefully add the sodium hydride to the stirred solvent.

    • Prepare a solution of this compound in a minimal amount of anhydrous DMF.

    • Add the phenol solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC. The reaction may require several hours (4-12 h) due to the sterically hindered nature of the phenoxide.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous phase with diethyl ether.

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl ether.

Logical Workflow for O-Alkylation

Caption: Experimental workflow for the Williamson ether synthesis.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate for accessing molecular architectures with a specific and sterically demanding substitution pattern. Its key features are:

  • Advantages: The ortho-methyl and -trifluoromethyl groups provide a rigid and sterically hindered environment around the phenolic oxygen. This can be exploited to direct substitution reactions on the aromatic ring to the less-hindered C4 position or to create specific conformations in the final target molecule, which can be crucial for receptor binding. The increased acidity facilitates deprotonation under milder conditions compared to its isomers.

  • Disadvantages: The synthesis of this specific isomer is non-trivial and may result in lower overall yields compared to more accessible isomers like 3-(trifluoromethyl)phenol. The steric hindrance and electronically stabilized nature of its phenoxide reduce its nucleophilicity, requiring more forcing conditions (higher temperatures, longer reaction times) for reactions like the Williamson ether synthesis, which may not be compatible with sensitive functional groups elsewhere in the molecule.

Recommendation: Researchers should select this compound as an intermediate when the specific ortho,ortho-disubstituted pattern is a critical design element of the target molecule, for instance, to enforce a particular dihedral angle or to sterically shield a functional group derived from the phenol. For applications where a trifluoromethyl-substituted phenol is needed primarily for its electronic properties or as a general lipophilic building block, the more synthetically accessible and reactive isomers, such as 2-Methyl-4-(trifluoromethyl)phenol or 3-(trifluoromethyl)phenol, may represent a more efficient and cost-effective choice. The final decision must be guided by a thorough analysis of the synthetic route and the structure-activity relationship of the target compound.

References

A Senior Application Scientist's Guide to Alternative Reagents for 2-Methyl-6-(trifluoromethyl)phenol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Utility of 2-Methyl-6-(trifluoromethyl)phenol

In the landscape of modern chemical synthesis, particularly in the realms of asymmetric catalysis and advanced materials, this compound has carved out a significant niche. Its utility stems from a unique combination of structural features: a moderately bulky ortho-methyl group and a strongly electron-withdrawing ortho-trifluoromethyl group. This substitution pattern imparts a distinct electronic and steric profile, making it a valuable precursor for chiral ligands, catalysts, and specialized polymers.[1] The trifluoromethyl group enhances the acidity of the phenolic proton and modulates the electronic properties of metal centers in catalysts, while the methyl group provides the necessary steric hindrance to create chiral environments essential for enantioselective transformations.[1][2]

However, reliance on a single reagent can limit the optimization of new synthetic methodologies. Factors such as cost, availability, or the need for fine-tuning steric and electronic parameters for a specific transformation necessitate the exploration of viable alternatives. This guide provides a comparative analysis of alternative reagents, offering researchers and process chemists a data-supported framework for selecting the optimal phenol for their specific application.

The Core Principle: Balancing Steric and Electronic Effects

The efficacy of this compound in applications like the synthesis of chiral ligands for asymmetric catalysis is a direct result of the interplay between its ortho-substituents.

  • Electronic Effect: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. When this phenol is incorporated into a ligand (e.g., a phosphite or a salen-type ligand), it makes the resulting metal complex more electron-deficient or Lewis acidic. This can significantly impact catalytic activity and selectivity.[3][4]

  • Steric Effect: The ortho-methyl (-CH3) group provides moderate steric bulk. In asymmetric catalysis, this bulk helps to create a defined chiral pocket around the metal center, which is crucial for differentiating between the prochiral faces of a substrate, leading to high enantioselectivity.

Therefore, the selection of an alternative reagent must be a deliberate choice aimed at either mimicking this balance or systematically altering one of these factors to improve a desired outcome, such as reaction rate, yield, or enantiomeric excess.

Comparative Analysis of Alternative Phenols

The alternatives can be broadly categorized based on the structural feature they modify relative to the parent compound. We will examine three main classes:

  • Analogs with Modified Steric Bulk: Reagents where the methyl group is replaced by other alkyl groups.

  • Analogs with Modified Electronic Properties: Reagents where the trifluoromethyl group is replaced by other electron-withdrawing or electron-donating groups.

  • Commonly Used Bulky Phenols: Widely available reagents that offer different steric and electronic profiles but are often employed in similar applications.

Category 1: Alternatives Modifying Steric Hindrance

In this category, we maintain the powerful electron-withdrawing -CF3 group and vary the size of the adjacent alkyl group. This allows for a systematic tuning of the steric environment around the catalytic center.

  • 2-Ethyl-6-(trifluoromethyl)phenol: A modest increase in steric bulk compared to the methyl analog. This can sometimes lead to slightly improved enantioselectivity by creating a more constrained chiral pocket.

  • 2-Isopropyl-6-(trifluoromethyl)phenol: Offers a more significant increase in steric hindrance. This can be beneficial in reactions where a larger substrate-catalyst interaction area is needed to enforce stereoselectivity.

  • 2-tert-Butyl-6-(trifluoromethyl)phenol: Provides maximum steric bulk in this series. While potentially offering the highest enantioselectivity for certain substrates, the extreme bulk may also hinder catalyst turnover by slowing down product release.

Category 2: Alternatives Modifying Electronic Properties

Here, we keep the ortho-methyl group for its proven steric influence and replace the -CF3 group to tune the electronic nature of the phenol.

  • 2-Methyl-6-nitrophenol: The nitro group (-NO2) is also a strong electron-withdrawing group, comparable to -CF3.[5][6][7] It serves as a cost-effective alternative for increasing the Lewis acidity of a catalyst. Its synthesis and application as a precursor for dyes and agrochemicals are well-documented.[7]

  • 2-Chloro-6-(trifluoromethyl)phenol: The introduction of a chloro group in place of the methyl group maintains a strong electron-withdrawing character while altering the steric profile.[8]

  • 2-Methyl-6-cyanophenol: The cyano group (-CN) is another effective electron-withdrawing substituent that can be used to modulate catalyst electronics.

Category 3: Widely Available Bulky Phenols

These reagents are staples in synthetic chemistry and are often screened during catalyst development. While not direct analogs, their utility in creating sterically hindered and electronically tuned environments makes them relevant comparators.

  • 2,6-Diisopropylphenol: Features two bulky isopropyl groups, making it sterically demanding.[9][10][11] It is electron-neutral to slightly electron-donating compared to the trifluoromethyl-substituted phenols. It is widely used as an antioxidant and in anesthetic formulations (Propofol).[9][10]

  • 2-tert-Butyl-6-methylphenol: This phenol offers a combination of moderate and high steric bulk.[12][13][14][15] It is a common building block and antioxidant.[13][14]

  • 2,6-Di-tert-butyl-4-methylphenol (BHT): While primarily known as an antioxidant, its highly hindered nature makes it a useful scaffold in situations requiring extreme steric protection.

Data Presentation: Performance in a Model Reaction

To provide a quantitative comparison, let's consider a hypothetical model reaction: the asymmetric addition of diethylzinc to benzaldehyde, a standard benchmark for testing chiral ligands derived from these phenols. The key performance indicators are yield and enantiomeric excess (ee).

Reagent (Phenol Precursor)Ortho-Substituent 1Ortho-Substituent 2Relative Steric BulkRelative Electronic EffectModel Reaction Yield (%)Model Reaction ee (%)
This compound -CH3-CF3ModerateStrongly Withdrawing9592
2-Isopropyl-6-(trifluoromethyl)phenol-CH(CH3)2-CF3HighStrongly Withdrawing9295
2-Methyl-6-nitrophenol-CH3-NO2ModerateStrongly Withdrawing9490
2,6-Diisopropylphenol-CH(CH3)2-CH(CH3)2Very HighNeutral/Donating8885
2-tert-Butyl-6-methylphenol-C(CH3)3-CH3HighDonating9082

Disclaimer: The data in this table is representative and synthesized for illustrative purposes based on general principles of asymmetric catalysis. Actual results will vary depending on the specific reaction, substrate, and conditions.

Experimental Protocols

The following protocols describe the synthesis of a chiral phosphite ligand from a representative phenol and its subsequent use in an asymmetric reaction.

Protocol 1: Synthesis of a Chiral Phosphite Ligand

Objective: To prepare a chiral phosphite ligand from this compound.

Materials:

  • This compound (1.0 eq)

  • Phosphorus trichloride (PCl3) (0.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Toluene

  • Schlenk flask, magnetic stirrer, syringe, cannula

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • To a 100 mL Schlenk flask charged with a magnetic stir bar, add this compound (1.0 eq) and anhydrous toluene (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) to the stirred solution via syringe.

  • In a separate flask, prepare a solution of PCl3 (0.5 eq) in anhydrous toluene (10 mL).

  • Add the PCl3 solution dropwise to the phenol solution over 30 minutes at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Filter the mixture under nitrogen using a cannula to remove the precipitate.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude chiral phosphite ligand, which can be used directly or purified by chromatography.

Visualization of Concepts

Decision-Making Workflow for Reagent Selection

The choice of a phenol precursor is critical for success. The following workflow can guide the decision-making process.

ReagentSelection start Project Goal: Optimize Asymmetric Reaction q1 What is the primary optimization target? start->q1 opt_ee Increase Enantioselectivity (ee%) q1->opt_ee Stereocontrol opt_rate Increase Reaction Rate / Yield q1->opt_rate Reactivity sub_q_sterics Is the substrate sterically demanding? opt_ee->sub_q_sterics sub_q_electronics Is the reaction catalyzed by a Lewis acidic metal center? opt_rate->sub_q_electronics rec_sterics_high Consider phenols with larger ortho-groups: - 2-Isopropyl-6-(trifluoromethyl)phenol - 2-tert-Butyl-6-methylphenol sub_q_sterics->rec_sterics_high No rec_sterics_mod Use phenols with moderate bulk: - this compound - 2-Methyl-6-nitrophenol sub_q_sterics->rec_sterics_mod Yes sterics_yes YES sterics_no NO rec_ewg Use phenols with strong Electron-Withdrawing Groups (EWGs): - this compound - 2-Methyl-6-nitrophenol sub_q_electronics->rec_ewg Yes rec_edg Consider phenols with Electron-Donating Groups (EDGs): - 2,6-Diisopropylphenol sub_q_electronics->rec_edg No electronics_yes YES electronics_no NO

Caption: Workflow for selecting an alternative phenol based on optimization goals.

Structural Comparison of Phenol Alternatives

This diagram illustrates the structural relationship between the parent compound and its alternatives, highlighting the key modifications.

StructuralComparison parent This compound (-CH3, -CF3) alt_steric 2-Isopropyl-6-(trifluoromethyl)phenol (-CH(CH3)2, -CF3) parent->alt_steric Modify Sterics alt_electronic 2-Methyl-6-nitrophenol (-CH3, -NO2) parent->alt_electronic Modify Electronics alt_common 2,6-Diisopropylphenol (-CH(CH3)2, -CH(CH3)2) parent->alt_common Common Alternative

Caption: Structural modifications of alternative phenols relative to the parent compound.

Conclusion and Future Outlook

While this compound remains a highly effective and important reagent, a nuanced approach to catalyst and material design demands a broader palette of options. By understanding the distinct roles of steric bulk and electronic influence, researchers can make informed decisions when selecting an alternative. Phenols like 2-methyl-6-nitrophenol offer a cost-effective electronic equivalent, while analogs with larger alkyl groups provide a direct route to tuning the steric environment. As the demand for more efficient and selective chemical transformations grows, the systematic exploration and application of these and other novel 2,6-disubstituted phenols will undoubtedly play a crucial role in advancing chemical synthesis.

References

A Comparative Analysis of the Biological Activities of 2-Methyl-6-(trifluoromethyl)phenol and its Non-fluorinated Analog, 2-Methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modulating Phenolic Bioactivity

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, into bioactive scaffolds is a well-established strategy to enhance pharmacological properties.[1] The trifluoromethyl group's unique electronic and steric characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth comparative analysis of the biological activities of 2-Methyl-6-(trifluoromethyl)phenol and its non-fluorinated parent compound, 2-methylphenol (commonly known as o-cresol).

This comparison serves to illuminate the structure-activity relationships (SAR) conferred by the trifluoromethyl substitution on a simple phenolic ring. While 2-methylphenol has been studied for its various biological effects, including its properties as a disinfectant and its toxicological profile, data on its trifluoromethylated counterpart is less prevalent in public literature. Therefore, this guide will leverage established principles of fluorine chemistry in drug design to project the likely biological profile of this compound, supported by detailed experimental protocols for researchers to conduct their own comparative studies.

Chemical Structures:

CompoundStructure
2-Methylphenol (o-cresol) 2-Methylphenol
This compound this compound

Comparative Biological Activities: A Data-Driven and Projective Analysis

A direct experimental comparison of the biological activities of this compound and 2-methylphenol is crucial for understanding the impact of the CF₃ group. In the absence of comprehensive published data for the fluorinated analog, this section presents known data for o-cresol and provides a projective analysis for this compound based on established SAR principles of fluorinated compounds.

Cytotoxicity Profile

The cytotoxic potential of phenolic compounds is a critical parameter, particularly in the context of drug development where a therapeutic window needs to be established.

Experimental Data Summary: Cytotoxicity (IC₅₀ Values)

CompoundHuman Hepatoma (HepG2) Cells (µM)Human Breast Cancer (MCF-7) Cells (µM)
2-Methylphenol (o-cresol) ~3000[2]>1000
This compound (Projected) 50 - 200100 - 500

Disclaimer: The IC₅₀ values for this compound are projected based on the general observation that trifluoromethylation can increase the cytotoxicity of phenolic compounds.[3] These are not experimentally verified values for this specific compound.

The projected lower IC₅₀ values for the trifluoromethylated analog are based on the increased lipophilicity conferred by the CF₃ group, which can enhance cell membrane permeability and intracellular accumulation, leading to greater cytotoxic effects.[1]

Antioxidant Capacity

Phenolic compounds are well-known for their antioxidant properties, primarily due to the hydrogen-donating ability of the hydroxyl group.

Experimental Data Summary: Antioxidant Activity (IC₅₀ Values)

CompoundDPPH Radical Scavenging Assay (µM)
2-Methylphenol (o-cresol) >5000
This compound (Projected) 1000 - 3000

Disclaimer: The IC₅₀ value for this compound is a projection. The electron-withdrawing nature of the CF₃ group is expected to increase the acidity of the phenolic proton, which may modulate its radical scavenging ability.

The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity (lower pKa) of the phenolic hydroxyl group. This may have a complex effect on antioxidant activity. While a more acidic proton might be more readily donated in some contexts, the overall radical scavenging capacity is influenced by multiple factors, including the stability of the resulting phenoxyl radical.

Enzyme Inhibition Profile

The ability of small molecules to inhibit specific enzymes is a cornerstone of pharmacology. Phenolic compounds have been shown to inhibit a variety of enzymes.[4]

Experimental Data Summary: Acetylcholinesterase (AChE) Inhibition (IC₅₀ Values)

CompoundAcetylcholinesterase (AChE) Inhibition (µM)
2-Methylphenol (o-cresol) >1000
This compound (Projected) 50 - 250

Disclaimer: The IC₅₀ value for this compound is projected based on the principle that the CF₃ group can enhance binding affinity to enzyme active sites through favorable interactions.[5]

The trifluoromethyl group can participate in favorable interactions within an enzyme's active site, such as hydrophobic interactions and dipole-dipole interactions, potentially leading to enhanced inhibitory potency compared to its non-fluorinated counterpart.[5]

Experimental Protocols: A Guide to Comparative In Vitro Assays

To facilitate direct comparison, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow Diagram: MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture Cells seed_plate Seed 96-well Plate cell_culture->seed_plate add_compounds Add Test Compounds seed_plate->add_compounds incubate_24h Incubate 24-72h add_compounds->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of 2-methylphenol and this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Workflow Diagram: DPPH Assay

DPPH_Assay cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement prep_dpph Prepare DPPH Solution prep_samples Prepare Compound Dilutions mix_reagents Mix DPPH and Sample prep_samples->mix_reagents incubate_dark Incubate in Dark (30 min) mix_reagents->incubate_dark read_absorbance Read Absorbance at 517 nm incubate_dark->read_absorbance

Caption: Workflow for assessing antioxidant activity via the DPPH assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Initiate Reaction: Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by the formation of a yellow product.

Workflow Diagram: AChE Inhibition Assay

AChE_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection add_buffer Add Buffer add_inhibitor Add Test Compound add_buffer->add_inhibitor add_enzyme Add AChE add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_substrate Add Acetylthiocholine add_dtnb->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction read_absorbance Read Absorbance at 412 nm incubate_reaction->read_absorbance

Caption: Workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., galantamine).

  • Assay Setup: In a 96-well plate, add buffer, the test compound dilution, and the AChE solution. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add DTNB followed by the substrate ATCI to start the reaction.

  • Kinetic Measurement: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The introduction of a trifluoromethyl group at the ortho position to the hydroxyl group and meta to the methyl group in 2-methylphenol is expected to significantly alter its biological activity through several mechanisms:

  • Increased Lipophilicity: The CF₃ group is highly lipophilic, which generally enhances the ability of a molecule to cross cell membranes.[1] This can lead to higher intracellular concentrations and, consequently, increased potency in cell-based assays, such as cytotoxicity assays.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[1] This can block metabolic oxidation at the ortho position, increasing the compound's metabolic stability and potentially its in vivo half-life.

  • Electronic Effects: The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the phenolic hydroxyl group, making it more acidic. This can influence its hydrogen-bonding capabilities and interactions with biological targets. For instance, a more acidic phenol may form stronger hydrogen bonds with acceptor groups in an enzyme's active site.

  • Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of the molecule and its binding orientation within a target protein.

Signaling Pathway Modulation by Phenolic Compounds

Phenolic compounds are known to modulate various intracellular signaling pathways, often those implicated in inflammation and cancer.[6] The introduction of a CF₃ group could enhance the interaction of the phenolic compound with key proteins in these pathways.

Diagram: Potential Modulation of the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition LPS LPS IKK IKK Complex LPS->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IKK Activation IkB_p p-IκB (Ubiquitinated) IkB_p->NFkB Release Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->Genes Transcription Inhibitor Trifluoromethylated Phenol Inhibitor->IKK Inhibition?

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Conclusion

The substitution of a hydrogen atom with a trifluoromethyl group on the phenolic ring of 2-methylphenol is predicted to have a profound impact on its biological activity. Based on established principles of medicinal chemistry, this compound is expected to exhibit enhanced cytotoxicity and enzyme inhibitory activity compared to its non-fluorinated analog. These enhancements are likely driven by increased lipophilicity, metabolic stability, and altered electronic properties conferred by the CF₃ group. The provided experimental protocols offer a framework for researchers to empirically validate these projections and further elucidate the structure-activity relationships of this and other fluorinated phenolic compounds. Such comparative studies are essential for the rational design of novel therapeutic agents with improved pharmacological profiles.

References

A Comparative Guide to the Cost-Effective Synthesis of 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methyl-6-(trifluoromethyl)phenol is a valuable substituted phenol building block in the synthesis of pharmaceuticals and agrochemicals. The presence of both a methyl and a trifluoromethyl group ortho to the hydroxyl moiety imparts unique steric and electronic properties, influencing factors like metabolic stability, lipophilicity, and binding affinity in target molecules. The strategic placement of these groups makes its efficient and cost-effective synthesis a topic of considerable interest for process chemists and researchers in drug development.

This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound. We will analyze each pathway's underlying chemical principles, provide detailed experimental protocols, and present a cost-effectiveness analysis based on current market prices for reagents and starting materials. Our evaluation is designed to empower researchers and drug development professionals to select the optimal synthetic strategy based on scale, budget, and available resources.

Route 1: Diazotization and Hydrolysis of 2-Methyl-6-(trifluoromethyl)aniline

This classical approach leverages the widely available and relatively inexpensive 2-Methyl-6-(trifluoromethyl)aniline as the starting material. The core of this synthesis is the conversion of the primary amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol. This method is a staple in industrial chemistry for its reliability and scalability.

Expertise & Experience: The Sandmeyer reaction, which encompasses the conversion of aryl amines to various functionalities via diazonium salts, is a well-understood and robust transformation.[1] The critical step is the initial diazotization, which must be performed at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent hydrolysis step, often referred to as "Verkochung" when done by heating in aqueous acid, can be prone to side reactions, such as the formation of tars.[2][3] An improved process involves steam distillation, where the phenol product is removed from the reaction mixture as it forms, minimizing degradation and improving yield.[4]

Experimental Protocol (Route 1)

Step 1: Diazotization of 2-Methyl-6-(trifluoromethyl)aniline

  • To a stirred solution of 25% aqueous sulfuric acid (e.g., 315 g), cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add 2-Methyl-6-(trifluoromethyl)aniline (1 mole, 175.15 g) dropwise, ensuring the temperature does not exceed 5 °C.

  • Prepare a solution of sodium nitrite (1.1 moles, 75.9 g) in water (e.g., 150 mL).

  • Add the sodium nitrite solution dropwise to the aniline suspension while vigorously stirring and maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at low temperature. A small amount of urea can be added to quench any excess nitrous acid.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate flask equipped for steam distillation, bring a solution of 20% sulfuric acid to a boil.

  • Slowly add the cold diazonium salt solution from Step 1 to the boiling acid.

  • Simultaneously, pass steam through the mixture to co-distill the this compound product as it is formed.

  • Collect the distillate, which will be a two-phase mixture (water and the oily phenol product).

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or toluene) to recover any dissolved product.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound. A reported yield for this type of process is approximately 91%.[4]

Logical Workflow: Route 1```dot

digraph "Route 1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Palladium-catalyzed hydroxylation of an aryl bromide.

Route 3: Direct Ortho-Trifluoromethylation of o-Cresol

This route appears to be the most atom-economical, directly installing the trifluoromethyl group onto the readily available starting material, o-cresol. However, this approach faces significant challenges in controlling regioselectivity and can involve expensive and specialized trifluoromethylating reagents.

Expertise & Experience: The direct trifluoromethylation of phenols is a challenging area of research. [5]Electrophilic trifluoromethylating agents (e.g., Togni or Umemoto reagents) can react at the electron-rich ortho and para positions of the phenol. [6]In the case of o-cresol, the methyl group directs ortho and para, and the hydroxyl group strongly directs ortho and para. This creates a complex mixture of potential products, including 4-trifluoromethyl and 6-trifluoromethyl isomers, as well as O-trifluoromethylation byproducts. Radical trifluoromethylation methods using reagents like CF₃I or sodium trifluoromethanesulfinate (Langlois' reagent) under photoredox or oxidative conditions can also be employed, but selectivity remains a major hurdle. [7]Achieving high selectivity for the desired this compound often requires specific directing groups or complex catalyst systems, which are not cost-effective for bulk synthesis.

Experimental Protocol (Route 3 - A Representative Radical Approach)
  • Dissolve o-cresol (1 mole, 108.14 g) and a photocatalyst (e.g., an iridium or ruthenium complex, 0.01 moles) in a suitable degassed solvent like acetonitrile (1 L).

  • Add a trifluoromethyl source, such as trifluoroiodomethane (CF₃I, gas or condensed liquid, 1.5 moles) or a stable solid reagent like sodium trifluoromethanesulfinate (1.5 moles, 234.1 g) along with an oxidant (e.g., sodium persulfate).

  • Irradiate the stirred mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction for the formation of the product and consumption of the starting material. This may take 24-48 hours.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • The resulting crude oil will likely be a mixture of isomers. An extensive chromatographic separation would be required to isolate the desired this compound.

  • Due to poor selectivity, the isolated yield of the desired product is often low, hypothetically in the 30-40% range for this specific isomer.

Logical Workflow: Route 3

Route 3 SM o-Cresol MIX Mixture of Isomers SM->MIX 'CF₃' Source, Catalyst Light/Oxidant PROD This compound MIX->PROD Chromatographic Separation

Caption: Direct trifluoromethylation of o-cresol.

Quantitative Data & Cost-Effectiveness Comparison

The following table summarizes the key performance and cost metrics for each synthetic route, based on a theoretical 1-mole scale production of this compound. Prices are estimates based on bulk listings from chemical suppliers and are subject to market fluctuations.

MetricRoute 1: DiazotizationRoute 2: Pd-Catalyzed HydroxylationRoute 3: Direct Trifluoromethylation
Starting Material 2-Methyl-6-(trifluoromethyl)aniline2-Bromo-1-methyl-3-(trifluoromethyl)benzeneo-Cresol
Est. Starting Material Cost/mol ~$150 - $250 [8][9]~$300 - $450 [10][11]~$10 - $20 [12][13]
Key Reagent(s) NaNO₂, H₂SO₄Pd₂(dba)₃, RuPhos, KOHCF₃ Source (e.g., Langlois' reagent)
Est. Key Reagent Cost/mol ~$5~$200 - $350~$150 - $400 [7]
Number of Steps 1 (from aniline)1 (from bromide)1 (from cresol)
Estimated Overall Yield ~85-91% [4]~75-85%~30-40% (of desired isomer)
Est. Total Material Cost per Mole of Product ~$180 - $290 ~$590 - $940 ~$550 - $1400
Process Complexity Moderate (low temp, steam dist.)High (inert atm., catalyst handling)High (selectivity, purification)
Scalability ExcellentGoodPoor
Waste Generation Moderate (acidic waste, salts)High (catalyst, ligand, solvent)High (isomeric byproducts, solvent)

Conclusion and Recommendation

Based on this comprehensive analysis, Route 1 (Diazotization of 2-Methyl-6-(trifluoromethyl)aniline) emerges as the most cost-effective and efficient strategy for the synthesis of this compound, particularly for medium to large-scale production. Its reliance on well-established chemistry, high-yielding transformations, and relatively inexpensive reagents makes it the superior choice from an economic and process standpoint. The commercial availability of the starting aniline further solidifies its position as the preferred industrial route. [8] Route 2 (Palladium-Catalyzed Hydroxylation) offers a viable, albeit significantly more expensive, alternative. It may be considered in a research or discovery setting where the starting aryl bromide is readily available and the higher cost of the catalyst and ligand system can be justified, or when substrates are incompatible with the strongly acidic conditions of diazotization.

Route 3 (Direct Trifluoromethylation of o-Cresol) , while elegant in its directness, is currently the least practical and most expensive option. The critical issue of poor regioselectivity leads to low yields of the desired product and necessitates a costly and labor-intensive purification process. This route remains an area of academic interest but is not recommended for cost-effective production at any scale until more selective catalytic systems are developed.

Ultimately, the selection of a synthetic route requires a balanced consideration of cost, scale, efficiency, and available technical capabilities. For the synthesis of this compound, the classical diazotization pathway provides an unparalleled combination of performance and economic viability.

References

A Spectroscopic Journey: Differentiating 2-Methyl-6-(trifluoromethyl)phenol from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical and agrochemical synthesis, the unambiguous confirmation of a target molecule's identity is paramount. Spectroscopic techniques serve as the bedrock of this verification process, providing a molecular fingerprint that is unique to each compound. This guide offers an in-depth spectroscopic comparison of 2-Methyl-6-(trifluoromethyl)phenol, a valuable building block, with its common precursors, 2-methylphenol (o-cresol) and 2-bromo-6-methylphenol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key structural transformations that occur during the synthesis and demonstrate how these changes are reflected in the respective spectra.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound typically proceeds through a multi-step process. A common route involves the bromination of o-cresol to form 2-bromo-6-methylphenol, followed by a trifluoromethylation reaction to yield the final product. Each step in this pathway introduces significant changes to the electronic and structural environment of the molecule, which are readily observable through spectroscopic analysis.

Synthesis_Pathway o_cresol 2-Methylphenol (o-Cresol) brominated_intermediate 2-Bromo-6-methylphenol o_cresol->brominated_intermediate Bromination final_product This compound brominated_intermediate->final_product Trifluoromethylation

Caption: Synthetic pathway from 2-methylphenol to this compound.

Comparative Spectroscopic Analysis

A thorough comparison of the spectroscopic data for each compound reveals the distinct signatures of the functional group transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy

The introduction of a bromine atom and subsequently a trifluoromethyl group dramatically alters the chemical shifts of the aromatic protons. The electron-withdrawing nature of these substituents deshields the nearby protons, causing their signals to shift downfield (to higher ppm values).

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Hydroxyl Proton (ppm)
2-Methylphenol (o-Cresol)[1]7.09-7.16 (m, 2H), 6.88 (t, 1H), 6.79 (d, 1H)2.28 (s, 3H)4.89 (s, 1H)
2-Bromo-6-methylphenol~7.4 (d, 1H), ~7.0 (d, 1H), ~6.7 (t, 1H)Not availableNot available
This compound (analog)[2]7.46 (d, 1H), 7.14 (d, 1H), 6.82 (t, 1H)Not applicableNot available

Note: Data for this compound is based on the closely related analog 2-((dimethylamino)methyl)-6-(trifluoromethyl)phenol as experimental data for the target compound was not directly available. The aromatic proton shifts provide a strong comparative basis.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectra reflect the electronic changes upon substitution. The carbon atom attached to the electron-withdrawing bromine or trifluoromethyl group will be significantly deshielded. The trifluoromethyl group itself will appear as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)CF₃ Carbon (ppm)
2-Methylphenol (o-Cresol)[1]153.75, 131.07, 127.15, 123.80, 120.80, 114.9415.74-
2-Bromo-6-methylphenolNot availableNot available-
This compound (analog)[2]157.00, and other aromatic signalsNot applicableNot available
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups. The key vibrations to monitor in this synthetic sequence are the O-H stretch of the phenol and the C-Br and C-F stretches of the substituted compounds.

CompoundO-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-F Stretches (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
2-Methylphenol (o-Cresol)~3300-3600 (broad)--~750 (ortho-disubstituted)
2-Bromo-6-methylphenol~3300-3600 (broad)~550-650-~750-800 (trisubstituted)
This compound~3300-3600 (broad)-~1100-1300 (strong)~750-800 (trisubstituted)

The introduction of the bulky bromine and trifluoromethyl groups will also influence the out-of-plane C-H bending vibrations of the aromatic ring, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Methylphenol (o-Cresol)[2]108107 ([M-H]⁺), 90 ([M-H₂O]⁺), 79 ([M-CHO]⁺)
2-Bromo-6-methylphenol[2]186/188 (1:1 ratio)[M-Br]⁺, fragments from loss of CH₃ and CO
This compound176[M-CF₃]⁺, fragments from loss of H, CH₃, and CO

The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) in 2-bromo-6-methylphenol provides a clear diagnostic marker in its mass spectrum, with two molecular ion peaks of nearly equal intensity separated by 2 Da.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Tube A->B C Insert into Spectrometer B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Process and Analyze Data D->F E->F

Caption: General workflow for NMR sample analysis.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

  • Data Acquisition: Lower the ATR anvil to bring the sample into contact with the crystal and collect the spectrum.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The spectroscopic comparison of this compound with its precursors, 2-methylphenol and 2-bromo-6-methylphenol, provides a clear and instructive example of how these powerful analytical techniques can be used to monitor the progress of a chemical synthesis and confirm the identity of the final product. Each spectroscopic method offers a unique perspective on the molecular structure, and when used in concert, they provide an irrefutable body of evidence for the successful transformation of the starting material into the desired compound.

References

A Comparative Guide to 2-Methyl-6-(trifluoromethyl)phenol in Catalytic Cycles: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and substrate scope. Phenolic compounds, with their tunable steric and electronic properties, have emerged as a versatile class of ligands for a wide array of transition metal-catalyzed reactions. This guide provides a comprehensive assessment of 2-Methyl-6-(trifluoromethyl)phenol, a unique ligand featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. We will objectively compare its anticipated performance with that of more conventional 2,6-disubstituted phenols, supported by established principles in catalysis and available experimental data from related systems.

The Crucial Role of 2,6-Disubstituted Phenols in Catalysis

2,6-disubstituted phenols are privileged ligands in catalysis for several key reasons. The substituents at the ortho positions provide steric bulk around the metal center, which can influence the coordination geometry, prevent catalyst deactivation pathways such as dimerization, and play a crucial role in inducing stereoselectivity in asymmetric catalysis. Furthermore, the electronic nature of these substituents can modulate the electron density at the metal center, thereby tuning its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Commonly employed 2,6-disubstituted phenols in catalysis include those with alkyl groups, such as 2,6-dimethylphenol and 2,6-di-tert-butylphenol. These bulky, electron-donating groups are often favored as they can enhance catalyst stability and promote reductive elimination.

Unveiling the Potential of this compound

This compound presents a fascinating case study in ligand design due to the opposing electronic effects of its substituents. The methyl group is a weak electron-donating group, while the trifluoromethyl group is one of the strongest electron-withdrawing groups. This unique electronic profile is expected to impart distinct properties to a metal center compared to ligands bearing two electron-donating or two electron-withdrawing groups.

The strong electron-withdrawing nature of the trifluoromethyl group can render the phenolic oxygen more Lewis acidic, potentially leading to stronger binding to the metal center.[1] This can also influence the electrophilicity of the metal catalyst, which can be advantageous in certain catalytic steps.

Comparative Performance Analysis in Key Catalytic Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[2] The catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[3] The electronic properties of the ancillary ligands on the palladium catalyst are known to significantly impact the efficiency of these steps.

Table 1: Predicted Influence of 2,6-Substituted Phenol Ligands on Suzuki-Miyaura Coupling

LigandSubstituent Electronic EffectPredicted Effect on Oxidative AdditionPredicted Effect on Reductive EliminationOverall Predicted Performance
2,6-DimethylphenolElectron-donatingMay slightly hinderGenerally acceleratedGood to excellent
2,6-Di-tert-butylphenolStrongly electron-donatingMay hinderStrongly acceleratedExcellent, especially for sterically demanding substrates
This compoundAmbivalent (one donating, one strongly withdrawing)Potentially acceleratedMay be slowedPotentially moderate to good, substrate-dependent

The electron-donating alkyl groups of 2,6-dimethylphenol and 2,6-di-tert-butylphenol increase the electron density on the palladium center, which generally facilitates the rate-determining reductive elimination step. Conversely, the strong electron-withdrawing trifluoromethyl group in this compound is expected to decrease the electron density on the metal. This could potentially accelerate the oxidative addition step but may slow down the reductive elimination. Therefore, the overall catalytic efficiency will depend on the rate-limiting step for a given substrate combination. For electron-rich aryl halides, where oxidative addition can be slow, a complex with this compound might show enhanced activity.

Olefin Polymerization

In the realm of olefin polymerization, late transition metal complexes with 2,6-disubstituted phenoxyimine ligands are of significant interest. The substituents on the phenol ring influence the steric environment around the active site, affecting the rate of monomer insertion and the properties of the resulting polymer.

Bulky substituents, such as the tert-butyl groups in 2,6-di-tert-butylphenol based ligands, are known to promote the formation of high molecular weight polymers by sterically hindering chain termination pathways. While the methyl group in this compound is relatively small, the trifluoromethyl group has a similar steric demand to an ethyl group.

From an electronic standpoint, electron-withdrawing groups on the phenoxy ligand can increase the electrophilicity of the metal center, which can lead to higher polymerization activity. Therefore, a catalyst bearing a this compound-derived ligand might exhibit high activity due to the electronic effect of the CF3 group. However, the ultimate polymer properties will be a complex interplay of both steric and electronic factors.

Experimental Protocols and Methodologies

To empirically assess the performance of this compound in a catalytic cycle, one could employ a standard Suzuki-Miyaura cross-coupling reaction. Below is a detailed, self-validating protocol for such a comparison.

Synthesis of a Palladium(II) Precatalyst with a Phenoxyimine Ligand

A common approach to utilizing phenolic ligands is to first synthesize a Schiff base by condensation with an appropriate amine, which is then complexed to the metal.

Step-by-step methodology:

  • Schiff Base Synthesis:

    • In a round-bottom flask, dissolve 1.0 mmol of the respective 2,6-disubstituted phenol (e.g., this compound, 2,6-dimethylphenol, or 2,6-di-tert-butylphenol) in 20 mL of ethanol.

    • Add 1.0 mmol of 2-amino-2',6'-diisopropylaniline to the solution.

    • Add a catalytic amount of acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting phenoxyimine ligand by column chromatography or recrystallization.

  • Palladium Complexation:

    • In a glovebox, dissolve 1.0 mmol of the purified phenoxyimine ligand and 1.0 mmol of (1,5-cyclooctadiene)dimethylpalladium(II) in 10 mL of anhydrous toluene.

    • Stir the mixture at room temperature for 12 hours.

    • Remove the solvent under vacuum to yield the palladium(II) precatalyst.

Comparative Catalytic Testing in Suzuki-Miyaura Coupling

Step-by-step methodology:

  • Reaction Setup:

    • In a glovebox, to a series of reaction vials, add 1.0 mmol of 4-bromotoluene, 1.2 mmol of phenylboronic acid, and 2.5 mmol of potassium phosphate.

    • To each vial, add 0.01 mmol (1 mol%) of the respective palladium precatalyst (derived from this compound, 2,6-dimethylphenol, and 2,6-di-tert-butylphenol).

    • Add 5 mL of anhydrous toluene to each vial.

  • Reaction and Analysis:

    • Seal the vials and heat the reactions at 100 °C for a specified time (e.g., 1, 2, 4, 8, and 16 hours).

    • At each time point, take an aliquot from each reaction mixture.

    • Quench the aliquot with water and extract with ethyl acetate.

    • Analyze the organic layer by gas chromatography (GC) using an internal standard to determine the yield of the product, 4-methylbiphenyl.

This protocol allows for a direct comparison of the catalytic activity and stability of the different palladium complexes under identical conditions.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Catalytic_Cycle cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)Ln Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')Ln

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing cluster_comparison Performance Comparison Phenol Phenol Ligand Ligand Phenol->Ligand Condensation Precatalyst Precatalyst Ligand->Precatalyst Complexation Reaction Reaction Precatalyst->Reaction Addition Analysis Analysis Reaction->Analysis Sampling & Quenching Reactants Aryl Halide + Boronic Acid Reactants->Reaction Data Data Analysis->Data GC Analysis Comparison Comparison Data->Comparison Yield vs. Time

Caption: Experimental workflow for comparative catalytic performance assessment.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, ligand for transition metal catalysis. Its unique electronic properties, stemming from the juxtaposition of an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, set it apart from more conventional 2,6-disubstituted phenols. While direct experimental comparisons are currently lacking, a thorough analysis of fundamental catalytic principles suggests that this ligand could offer advantages in specific applications, particularly in reactions where the oxidative addition step is rate-limiting.

The provided experimental protocol offers a robust framework for systematically evaluating the performance of this compound in comparison to established phenolic ligands. Such studies are crucial for unlocking the full potential of this and other electronically distinct ligands, thereby expanding the toolbox for the rational design of next-generation catalysts for applications in pharmaceuticals, materials science, and beyond.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting 2-Methyl-6-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the development of immunoassays for novel small molecules, ensuring the specificity of your antibody is paramount. The challenge intensifies when dealing with haptens—small molecules like 2-Methyl-6-(trifluoromethyl)phenol derivatives that are not immunogenic on their own. This guide provides an in-depth, experience-driven comparison of methodologies to rigorously assess the cross-reactivity of antibodies developed against such targets. We will move beyond a simple listing of protocols to explain the "why" behind experimental choices, ensuring your results are not only accurate but also reproducible and defensible.

The journey from a promising small molecule to a validated immunoassay is paved with meticulous validation. A poorly characterized antibody can lead to misleading data, wasted resources, and ultimately, the failure of a research program or diagnostic tool.[1][2] This guide is structured to provide a comprehensive workflow, from initial antibody generation to the comparative analysis of cross-reactivity using gold-standard techniques.

The Critical First Step: Generating the Immunogen

Small molecules like this compound are incapable of eliciting an immune response on their own. To overcome this, they must be covalently linked to a larger carrier protein, creating a hapten-carrier conjugate. This conjugate is then used to immunize an animal and generate antibodies.

The choice of carrier protein and the conjugation chemistry are critical decisions that will impact the specificity of the resulting antibodies. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[2][3] KLH is generally favored for generating a robust immune response due to its large size and foreignness to the immune systems of commonly used animal models. BSA is often used as the carrier for the screening antigen to avoid selecting antibodies that recognize the carrier protein itself.

The density of the hapten on the carrier protein also plays a crucial role. A high hapten density, around 15 molecules per carrier protein, has been shown to elicit a high antibody titer with moderate specificity.[1][4]

A Comprehensive Workflow for Cross-Reactivity Assessment

The following diagram outlines a robust workflow for the development and validation of antibodies against this compound derivatives, with a focus on comprehensive cross-reactivity profiling.

Cross-Reactivity Workflow cluster_AntigenPrep Antigen Preparation cluster_AntibodyProd Antibody Production cluster_Validation Antibody Validation & Cross-Reactivity Studies A Synthesize this compound Hapten B Conjugate Hapten to Carrier Proteins (KLH & BSA) A->B C Characterize Hapten-Carrier Conjugates B->C D Immunize Animals with Hapten-KLH Conjugate C->D E Screen Hybridomas/Phage Display Library D->E F Select & Purify Monoclonal Antibodies E->F G Competitive ELISA Development F->G K Western Blot for Carrier Specificity F->K F->K I Competitive ELISA Cross-Reactivity Testing G->I H Cross-Reactivity Panel Design H->I J Surface Plasmon Resonance (SPR) Analysis I->J J->I Confirmatory Data Competitive_ELISA_Principle cluster_NoCompetitor High Signal (Low Analyte Concentration) cluster_WithCompetitor Low Signal (High Analyte/Cross-Reactant Concentration) A1 Antibody Coated Well B1 Labeled Analyte A1->B1 Binds C1 Signal B1->C1 Generates A2 Antibody Coated Well B2 Labeled Analyte D2 Unlabeled Analyte/ Cross-Reactant A2->D2 Competes for Binding E2 No/Low Signal D2->E2 SPR_Principle A Antibody Immobilized on Sensor Chip B Flow of Analyte (Small Molecule) C Binding Event B->C D Change in Refractive Index Detected C->D E Real-time Sensorgram Generated D->E F Kinetic & Affinity Data (ka, kd, KD) E->F

References

Safety Operating Guide

Navigating the Disposal of 2-Methyl-6-(trifluoromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated compounds like 2-Methyl-6-(trifluoromethyl)phenol (CAS No. 124837-37-2) are prized for their unique biochemical properties. However, their proper disposal is not merely a matter of compliance but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the hazard profile is the foundation of safe handling and disposal. Based on its structural components—a phenol ring, a methyl group, and a highly stable trifluoromethyl group—this compound should be presumed to be hazardous.

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin Corrosion/Irritation: Phenolic compounds are known to be corrosive and can cause severe skin burns. The presence of electron-withdrawing groups like trifluoromethyl can exacerbate this.[2][5]

  • Serious Eye Damage: Direct contact can cause serious, potentially irreversible, eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

Essential Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before handling the compound in any capacity, from experimental use to waste consolidation, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when handling larger quantities or when there is a splash risk.[2][5]Protects against splashes and airborne particles, preventing severe eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[2][5]Prevents dermal absorption, which is a primary route of exposure for phenolic compounds.
Body Protection A flame-retardant lab coat is standard. For larger quantities or spill response, a chemically impervious apron or full suit is necessary.[2][6]Protects underlying clothing and skin from contamination.
Respiratory Protection Handle only in a certified chemical fume hood to prevent inhalation of vapors or dust. If a hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[4][6]The trifluoromethyl group suggests the compound may have significant vapor pressure. Inhalation is a key route of toxic exposure.
Immediate First Aid Measures

In the event of an exposure, immediate and correct action is critical to mitigating harm. Phenol exposure requires specific first aid protocols.[7][8]

  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. After the initial water flush, if available, repeatedly swab the area with Polyethylene Glycol (PEG) 300 or 400 for 30 minutes.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding eyelids open. Remove contact lenses if it is safe to do so.[4][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Part 2: Waste Characterization & Segregation: The Halogenated Imperative

The cornerstone of proper chemical disposal is accurate waste characterization. The trifluoromethyl (-CF3) group on this compound places it unequivocally in the category of halogenated organic waste .

Why this matters: The carbon-fluorine bond is exceptionally strong, and the combustion of fluorinated compounds can produce hazardous byproducts like hydrogen fluoride (HF) if not performed under specific conditions. Disposal facilities must use specialized incinerators equipped with acid gas scrubbers to neutralize these byproducts.[8]

Therefore, the following segregation rule is absolute:

  • DO NOT mix this compound waste with non-halogenated organic waste.

  • Doing so contaminates the entire container, forcing the entire volume to be treated as more hazardous and significantly increasing disposal costs.

Waste containing this compound should be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

Part 3: Step-by-Step Laboratory Disposal Protocol

This protocol covers the journey of the waste from the point of generation to its readiness for pickup by a licensed disposal service.

  • Container Selection:

    • Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste.

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be clean and dry before the first addition of waste.

  • Waste Collection:

    • Collect all waste solutions containing this compound, including reaction mother liquors and chromatography fractions, directly into the designated halogenated waste container.

    • Solid waste, such as contaminated filter paper, silica gel, or disposable labware, should be collected in a separate, clearly labeled solid waste bag or container. Double-bagging is recommended.[7]

    • Minimize the accumulation of waste. It is better to have several smaller, properly managed containers than one large, overflowing one.

  • Labeling (Crucial for Compliance):

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound " and any other components in the waste stream.

      • The approximate percentage of each component.

      • The relevant hazard pictograms (e.g., Corrosive, Toxic, Health Hazard).

      • The date of first accumulation.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents or bases.[5]

  • Arranging for Disposal:

    • Once the container is full, or if work on the project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[4]

    • Never pour this chemical waste down the drain.[5]

Part 4: Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others in the vicinity.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Part 1.

  • Containment: For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for disposal as hazardous waste.[9]

    • For solid spills, gently sweep or vacuum (with HEPA filter) to avoid creating dust, and place into a designated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per your institution's policy.

Part 5: The Science of Disposal: High-Temperature Incineration

The ultimate fate of this compound waste is destruction via high-temperature incineration. This is not simple burning; it is a highly controlled engineering process designed to break down hazardous organic molecules into simpler, less harmful compounds.

The process for halogenated waste typically involves:

  • Primary Combustion: The waste is injected into a rotary kiln or other primary combustion chamber operating at temperatures exceeding 980°C (1800°F). For wastes with high concentrations of halogenated organics (>1%), temperatures of at least 1100°C are often required to ensure complete destruction.

  • Secondary Combustion (Afterburner): The gases from the primary chamber are passed into a secondary chamber with a residence time of at least two seconds at high temperatures. This ensures the destruction of any persistent organic pollutants (POPs) that may have formed.

  • Quenching & Scrubbing: The hot exhaust gases are rapidly cooled (quenched) and then passed through a series of scrubbers. This is the critical step for halogenated waste. The scrubbers contain a basic solution (e.g., caustic soda) that neutralizes the acidic gases formed during combustion, such as Hydrogen Fluoride (HF) from the trifluoromethyl group, converting them into salts and water.

This multi-stage process ensures a destruction and removal efficiency (DRE) of >99.99% for the hazardous organic constituents.

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling this compound from the point of generation to final disposal.

G Disposal Workflow for this compound cluster_lab In the Laboratory cluster_ehs Disposal & Destruction start Waste Generated (Liquid or Solid) characterize Characterize Waste: Halogenated Organic start->characterize segregate Segregate into Dedicated 'Halogenated Waste' Container characterize->segregate Is Halogenated? YES label_waste Label Container Immediately: - 'Hazardous Waste' - Full Chemical Names - Hazards & Date segregate->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store spill Spill Occurs store->spill pickup Arrange Pickup by EHS / Licensed Vendor store->pickup Container Full spill_protocol Execute Spill Protocol: 1. Alert & Don PPE 2. Contain 3. Clean Up 4. Decontaminate spill->spill_protocol spill_protocol->segregate Collect spill debris as hazardous waste transport Transport to Permitted TSDF Facility pickup->transport incinerate High-Temperature Incineration (>980°C) transport->incinerate scrub Acid Gas Scrubbing (Neutralize HF) incinerate->scrub end Final Destruction (>99.99% DRE) scrub->end

Caption: Decision workflow for safe handling and disposal.

References

Personal protective equipment for handling 2-Methyl-6-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Methyl-6-(trifluoromethyl)phenol

Hazard Assessment: A Proactive Approach to Safety

Based on the hazard profiles of structurally similar compounds, this compound should be presumed to be a hazardous substance. The primary concerns are its potential for acute toxicity, corrosivity, and irritation. The trifluoromethyl group can significantly influence the chemical's reactivity and toxicological properties.

Anticipated Hazards:

  • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation, and potentially severe skin burns.[3]

  • Eye Damage/Irritation: Poses a risk of serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE for Handling this compound
Protection Type Recommended Equipment Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential absorption. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a high risk of splashing.To protect against eye contact, which could lead to serious damage.[3]
Skin and Body Protection A lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.To protect the skin from accidental contact.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form or when heating the substance.[5]To prevent inhalation of dust or vapors, which can cause respiratory irritation.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Assess Task Small_Scale Small-scale solution handling? Start->Small_Scale Solid_Handling Handling solid/powder? Small_Scale->Solid_Handling No Level_C Level C PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat Small_Scale->Level_C Yes Heating_Vapors Heating or creating vapors? Solid_Handling->Heating_Vapors No Level_B Level B PPE: - Level C PPE + - Face shield - Respiratory protection (as needed) Solid_Handling->Level_B Yes Large_Scale Large-scale or high-splash potential? Heating_Vapors->Large_Scale No Heating_Vapors->Level_B Yes Level_A Level A PPE: - Full chemical suit - SCBA Large_Scale->Level_A Yes

Caption: PPE selection workflow based on the nature of the task.

Operational Plan: Safe Handling from Start to Finish

Adherence to a strict operational protocol is essential to minimize the risk of exposure.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a properly functioning chemical fume hood is available.

    • Locate the nearest safety shower and eyewash station and confirm they are accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don the appropriate PPE as determined by your risk assessment.

  • Handling the Chemical:

    • Perform all manipulations of this compound within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[5]

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to ensure environmental and personnel safety.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization:

    • Collect all waste in a clearly labeled, sealed container that is compatible with the chemical.

    • Do not mix with incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should also be disposed of as hazardous waste.

Chemical Spill Workflow

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess Small_Spill Small and Controllable? Assess->Small_Spill Cleanup Use Spill Kit to Clean Up Small_Spill->Cleanup Yes Large_Spill Large or Uncontrollable? Small_Spill->Large_Spill No Decontaminate Decontaminate and Dispose of Waste Cleanup->Decontaminate EHS Contact EHS/Emergency Response Large_Spill->EHS Yes Report Report Incident Decontaminate->Report

Caption: Immediate actions for a chemical spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.